Pivaloyl-CoA
Description
Properties
Molecular Formula |
C26H44N7O17P3S |
|---|---|
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
FCMKBHDFOPWWQK-NDZSKPAWSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structural and Metabolic Profile of Pivaloyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pivaloyl-CoA is a short-chain, methyl-branched fatty acyl-CoA that serves as a crucial intermediate in xenobiotic metabolism. Formed from the conjugation of pivalic acid, a compound often generated from the hydrolysis of pivaloyl-esterified prodrugs, with coenzyme A, its accumulation can have significant metabolic consequences. This technical guide provides an in-depth exploration of the structure, physicochemical properties, and biological implications of this compound. Detailed methodologies for its synthesis and analysis, based on established protocols for similar acyl-CoA molecules, are presented. Furthermore, its impact on key metabolic pathways, including the carnitine shuttle and pyruvate (B1213749) dehydrogenase complex, is elucidated through structured data and pathway diagrams. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is the thioester formed between pivalic acid (2,2-dimethylpropanoic acid) and coenzyme A.[1] The core structure consists of a pivaloyl group, characterized by a sterically hindered tert-butyl moiety, linked to the sulfhydryl group of coenzyme A.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate[1] |
| Chemical Formula | C26H44N7O17P3S[1] |
| SMILES | CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@H--INVALID-LINK--C(=O)NCCC(=O)NCCS |
| Synonyms | Pivalyl-Coenzyme A, Pivalyl-CoA, 2,2-dimethylpropanoyl-CoA[1][2] |
Structural Diagram
Physicochemical and Spectroscopic Data
Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 851.7 g/mol [1] |
| XLogP3 | -4.2 |
| Hydrogen Bond Donor Count | 10 |
| Hydrogen Bond Acceptor Count | 22 |
| Rotatable Bond Count | 20 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pivaloyl Chloride:
-
¹H NMR (CDCl₃): A sharp singlet at approximately 1.34 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[3]
-
¹³C NMR (CDCl₃): Resonances are typically observed around 177.5 ppm for the carbonyl carbon, 47.5 ppm for the quaternary carbon, and 27.5 ppm for the methyl carbons.[3]
Mass Spectrometry (MS) of Acyl-CoAs:
Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[4][5][6] Analysis is typically performed in positive ion mode, with characteristic fragmentation patterns involving the loss of the phosphopantetheine moiety.
Experimental Protocols
The following protocols are generalized based on established methods for the synthesis and analysis of other acyl-CoA compounds and the synthesis of pivaloyl chloride. Researchers should optimize these protocols for their specific experimental needs.
Synthesis of this compound (Chemo-enzymatic Approach)
This protocol is adapted from general methods for acyl-CoA synthesis.[7]
Step 1: Synthesis of Pivaloyl Chloride [8]
-
To a round-bottom flask containing pivalic acid (1.0 mol), slowly add thionyl chloride (1.2 mol) at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
An exothermic reaction will occur, with the evolution of SO₂ and HCl gas, which should be appropriately scrubbed.
-
Monitor the reaction until gas evolution ceases.
-
Purify the crude pivaloyl chloride by fractional distillation (boiling point: 105-106°C).
Step 2: Acylation of Coenzyme A [7]
-
Dissolve Coenzyme A (1 eq.) in a suitable buffer (e.g., 0.5 M NaHCO₃).
-
Cool the solution to 4°C.
-
Slowly add the synthesized pivaloyl chloride (1.2 eq.) to the Coenzyme A solution with vigorous stirring.
-
Maintain the reaction on ice for 1-2 hours.
-
Monitor the reaction for the consumption of free thiols using Ellman's reagent.
Purification of this compound
Purification can be achieved using reversed-phase high-performance liquid chromatography (HPLC).[9]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Mobile Phase B: Acetonitrile or methanol (B129727).
-
Gradient: A linear gradient from 100% A to a suitable concentration of B over 30-40 minutes.
-
Detection: UV absorbance at 260 nm (adenine ring of CoA).
-
Collect fractions corresponding to the this compound peak and lyophilize.
Analysis of this compound
Quantitative analysis is best performed by LC-MS/MS.[4][6]
-
Chromatography: Utilize a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺, and characteristic product ions will result from the fragmentation of the phosphopantetheine arm.
Biological Context and Metabolic Impact
Pivalic acid, and by extension this compound, is a xenobiotic compound.[1] Its formation and accumulation can significantly disrupt cellular metabolism.
Formation from Pivaloyl-Containing Prodrugs
Several antibiotics are administered as pivaloyloxymethyl esters to enhance their oral bioavailability. In vivo, these esters are hydrolyzed, releasing the active drug and pivalic acid. Pivalic acid is then activated to this compound by acyl-CoA synthetases.
Interference with the Carnitine Shuttle
This compound can be converted to pivaloylcarnitine (B1222081) by carnitine acyltransferases.[10] This has two major consequences:
-
Carnitine Sequestration: The formation of pivaloylcarnitine depletes the cellular pool of free carnitine.
-
Inhibition of Carnitine Transport: Pivaloylcarnitine can competitively inhibit the carnitine transporter OCTN2, which is responsible for the reabsorption of carnitine in the kidneys.[11] This leads to increased urinary excretion of carnitine, further exacerbating carnitine deficiency.
The depletion of carnitine impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby disrupting fatty acid metabolism.
Inhibition of Pyruvate Dehydrogenase Complex (PDC)
This compound can inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[11] The accumulation of this compound increases the intramitochondrial Acetyl-CoA/CoASH ratio, which allosterically inhibits PDC. This inhibition reduces the conversion of pyruvate to acetyl-CoA, leading to a decrease in aerobic respiration and a potential shift towards anaerobic metabolism.
Metabolic Pathway Diagram
Conclusion
This compound is a significant xenobiotic metabolite with a well-defined structure and profound effects on cellular metabolism. Its formation, primarily from the hydrolysis of pivaloyl-containing prodrugs, can lead to carnitine depletion and inhibition of the pyruvate dehydrogenase complex, thereby disrupting both fatty acid and carbohydrate metabolism. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the biochemical and toxicological properties of this compound. A thorough understanding of its metabolic impact is crucial for the rational design of safer and more effective therapeutic agents.
References
- 1. Interrelationship in the regulation of pyruvate dehydrogenase and adenine-nucleotide translocase by palmitoyl-CoA in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between pivaloylcarnitine and L-carnitine transport into L6 cells overexpressing hOCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA: A Deep Dive into its Discovery and Historical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl-CoA, a branched-chain acyl-coenzyme A thioester, has emerged as a significant molecule in the study of xenobiotic metabolism and as a byproduct of microbial metabolic pathways. Its unique steric hindrance due to the tertiary butyl group confers specific properties that influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the discovery of this compound, focusing on its biological origins, and delves into the historical methods of its chemical synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery of this compound: A Biological Perspective
The discovery of this compound is intrinsically linked to the elucidation of metabolic pathways capable of handling branched-chain fatty acids and xenobiotics. Unlike the more common straight-chain acyl-CoAs, the formation of this compound in biological systems is not a primary metabolic event but rather a consequence of specific enzymatic activities.
The first indications of a biological pathway capable of producing this compound came from studies on the metabolism of branched-chain amino acids. A key discovery was the identification of the enzymatic conversion of isovaleryl-CoA to this compound.[1] This reaction is catalyzed by isobutyryl-CoA mutase, an enzyme involved in the degradation pathway of valine. While the enzyme's primary substrate is isobutyryl-CoA, it exhibits promiscuous activity with isovaleryl-CoA, leading to the formation of this compound.[1] However, the efficiency of this conversion is significantly lower than the enzyme's primary reaction.[1]
The biological significance of this compound became more apparent with research into xenobiotic metabolism. Pivalic acid (2,2-dimethylpropanoic acid), a compound used in the synthesis of various industrial products, including polymers and pharmaceuticals, can be activated to its coenzyme A thioester, this compound, within the body. This activation is a crucial step in the detoxification and elimination of pivalic acid.
Metabolic Fate of this compound
Once formed, this compound can enter several metabolic pathways. Due to its sterically hindered nature, it is a poor substrate for many enzymes of fatty acid β-oxidation. This can lead to its accumulation and potential sequestration of the free coenzyme A pool, which can have downstream effects on cellular metabolism. The primary routes for its metabolism involve conjugation reactions, such as the formation of carnitine and glycine (B1666218) conjugates, which are then excreted in the urine.
The metabolic pathway for the formation and detoxification of this compound from xenobiotic pivalic acid is illustrated in the following diagram:
References
The Biosynthesis of Pivaloyl-CoA from Isovaleryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of pivaloyl-CoA from isovaleryl-CoA, a key metabolic conversion with implications in microbial metabolism and biotechnology. This document details the enzymatic machinery, reaction kinetics, and experimental protocols for studying this pathway, presenting quantitative data in a clear, comparative format.
Executive Summary
The conversion of isovaleryl-CoA to this compound is a reversible isomerization reaction catalyzed by the coenzyme B12-dependent enzyme, isobutyryl-CoA mutase fused (IcmF). This enzyme, primarily known for its role in the interconversion of isobutyryl-CoA and n-butyryl-CoA, exhibits a novel, albeit less efficient, activity with isovaleryl-CoA as a substrate. This pathway is of significant interest for its potential role in the catabolism of the branched-chain amino acid leucine (B10760876) and in the microbial bioremediation of pivalic acid. The activity of IcmF is modulated by guanosine (B1672433) triphosphate (GTP), which offers protection against inactivation during catalysis.
The Core Biosynthetic Pathway
The biosynthesis of this compound from isovaleryl-CoA is a single-step isomerization. Isovaleryl-CoA is derived from the catabolism of the essential amino acid, leucine.
Leucine Catabolism to Isovaleryl-CoA
The initial steps of leucine degradation provide the substrate for the isomerization reaction. This pathway is a fundamental process in many organisms.[1][2][3]
-
Transamination of Leucine: Leucine is first converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).[1]
-
Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.[1]
Isomerization of Isovaleryl-CoA to this compound
The key conversion is catalyzed by isobutyryl-CoA mutase fused (IcmF), a coenzyme B12-dependent enzyme.[4] This enzyme possesses a G-protein chaperone domain that exhibits GTPase activity and plays a role in cofactor delivery and enzyme stability.[4] The reaction is a 1,2-rearrangement of the carbon skeleton.
Quantitative Data
The enzymatic conversion of isovaleryl-CoA to this compound is notably slower than the primary reaction catalyzed by IcmF. The kinetic parameters for the enzyme from Geobacillus kaustophilus (GkIcmF) have been determined.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Relative Activity Comparison |
| Geobacillus kaustophilus (GkIcmF) | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | ~150-fold lower than with n-butyryl-CoA |
| Cupriavidus metallidurans (CmIcmF) | Isovaleryl-CoA | Not Determined | Not Determined | ~2200-fold lower than with n-butyryl-CoA |
Table 1: Kinetic Parameters of IcmF with Isovaleryl-CoA.[4]
Experimental Protocols
Purification of Recombinant His-tagged IcmF
This protocol is adapted from the purification of recombinant G. kaustophilus IcmF expressed in E. coli.[5]
-
Cell Lysis:
-
Resuspend E. coli cell pellet in lysis buffer (50 mM sodium phosphate, pH 8.0, 500 mM NaCl, 5 mM dithiothreitol, 8 mM imidazole) containing protease inhibitors.
-
Disrupt cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the cleared lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column pre-equilibrated with lysis buffer.
-
Wash the column with 10-20 column volumes of lysis buffer.
-
Elute the His-tagged IcmF protein with a linear gradient of 8–250 mM imidazole (B134444) in lysis buffer.
-
-
Anion Exchange Chromatography:
-
Pool and concentrate IcmF-containing fractions and dialyze against 50 mM sodium phosphate, pH 7.5.
-
Apply the dialyzed protein to a Source 15Q anion exchange column equilibrated with Buffer A (50 mM NaPi, pH 7.5, 50 mM NaCl).
-
Wash the column with Buffer A and elute with a linear gradient of 50 to 250 mM NaCl in 50 mM NaPi, pH 7.5.
-
-
Size-Exclusion Chromatography:
-
Concentrate the purified IcmF and load onto a Superdex-200 gel filtration column equilibrated with 50 mM NaPi, pH 7.5, 250 mM NaCl.
-
Collect fractions containing the purified IcmF.
-
Pool, concentrate, flash-freeze in liquid nitrogen, and store at -80 °C.
-
GC-Based Enzyme Assay for IcmF Activity
This assay measures the conversion of isovaleryl-CoA to this compound by analyzing the corresponding carboxylic acids after hydrolysis.[5]
-
Reaction Mixture:
-
In a total volume of 0.8–1.4 ml of Buffer A (e.g., 50 mM potassium phosphate, pH 7.5), combine:
-
600–2500 µg of purified IcmF
-
100 µM Adenosylcobalamin (AdoCbl)
-
15 mM MgCl2
-
5 mM GTP (optional, for stability)
-
20–2000 µM Isovaleryl-CoA (substrate)
-
-
Pre-incubate the enzyme with AdoCbl and GTP before adding the substrate to start the reaction. Incubate at 37 °C.
-
-
Reaction Quenching and Sample Preparation:
-
At various time points, withdraw 200-µl aliquots and quench the reaction by adding 100 µl of 2 N KOH containing 0.18 mM valeric acid as an internal standard.
-
Acidify the mixture with 100 µl of 15% (v/v) H2SO4.
-
Saturate the solution with NaCl.
-
Extract the carboxylic acids with 250 µl of ethyl acetate (B1210297).
-
-
Gas Chromatography (GC) Analysis:
-
Analyze a 5-µl aliquot of the ethyl acetate extract.
-
Column: DB-FFAP (30-m × 0.25-mm inner diameter, 0.25-µm) capillary column.
-
Injection: Pulsed splitless mode.
-
Oven Program:
-
Initial temperature: 80 °C.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 2 min.
-
-
Expected Retention Times: Pivalic acid (~5.99 min), Isovaleric acid (~6.96 min), Valeric acid (internal standard, ~7.78 min).[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the GC-based enzyme assay for IcmF activity.
Regulatory Influence of GTP
GTP plays a significant role in protecting the IcmF enzyme from inactivation during the turnover of isovaleryl-CoA.
Conclusion
The biosynthesis of this compound from isovaleryl-CoA via the action of IcmF represents a fascinating example of enzyme promiscuity with potential applications in metabolic engineering and bioremediation. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate this pathway further. The provided quantitative data and experimental methodologies serve as a starting point for future studies aimed at characterizing IcmF from various organisms, elucidating the full extent of its regulatory mechanisms, and harnessing its catalytic potential.
References
- 1. IcmF is a fusion between the radical B12 enzyme isobutyryl-CoA mutase and its G-protein chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and sequencing of the coenzyme B(12)-binding domain of isobutyryl-CoA mutase from Streptomyces cinnamonensis, reconstitution of mutase activity, and characterization of the recombinant enzyme produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insertional inactivation of methylmalonyl coenzyme A (CoA) mutase and isobutyryl-CoA mutase genes in Streptomyces cinnamonensis: influence on polyketide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IcmF Is a Fusion between the Radical B12 Enzyme Isobutyryl-CoA Mutase and Its G-protein Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
Pivaloyl-CoA: A Comprehensive Technical Guide for Researchers
An In-depth Review of its Formation, Metabolism, and Toxicological Implications in Drug Development
Introduction
Pivalic acid, a bulky carboxylic acid, is a metabolic byproduct of several pivaloyl-conjugated prodrugs, which are designed to enhance the bioavailability of parent drug molecules. Once cleaved from the prodrug, pivalic acid enters cellular metabolic pathways, where it is activated to its coenzyme A (CoA) thioester, pivaloyl-CoA. While this activation is a crucial step in its metabolism, the accumulation of this compound and the subsequent depletion of essential cellular cofactors can lead to significant toxicity. This technical guide provides a comprehensive overview of the formation, metabolic fate, and toxicological implications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. This document is intended for researchers, scientists, and drug development professionals working in pharmacology, toxicology, and metabolic research.
Metabolic Pathway of Pivalic Acid
The primary metabolic fate of pivalic acid in mammals is its conversion to this compound, followed by conjugation with L-carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process, while an effective detoxification mechanism, can lead to a systemic depletion of L-carnitine, a critical molecule for fatty acid metabolism.
Figure 1: Metabolic activation and detoxification of pivalic acid.
Quantitative Data
The formation of this compound and its subsequent conjugation with carnitine are governed by enzymatic kinetics and influenced by the concentrations of substrates and cofactors. The following tables summarize key quantitative data from various studies.
Table 1: Impact of Pivalic Acid-Containing Prodrugs on Carnitine Levels
| Organism | Drug Administered | Duration | Serum Free Carnitine (µmol/L) | Muscle Carnitine (µmol/g noncollagen protein) | Reference |
| Human | Pivampicillin & Pivmecillinam | 54 days | ↓ from 35.0 to 3.5 | ↓ from 10 to 4.3 | [1] |
| Human | Pivmecillinam | 7 days | ↓ from 44.6 to 12.9 | Not Reported | --INVALID-LINK-- |
| Children | Pivmecillinam & Pivampicillin | > 1 year | Reduced to < 10% of reference | Reduced to < 10% of reference | [2] |
| Pig | Pivalate | 28 days | ↓ by ~40-60% | ↓ by ~40-60% | [3] |
Table 2: Kinetic Parameters of Related Enzyme Reactions
Note: Specific kinetic data for this compound are limited. The following data for structurally similar or relevant substrates are provided as a proxy.
| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |
| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | Rat Heart | - | IC50 (Perhexiline) = 77 µM | [4] |
| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | Rat Liver | - | IC50 (Perhexiline) = 148 µM | [4] |
| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | Pigeon Breast Muscle | pH-dependent | Constant (pH 6.0-8.8) | [1] |
| Carnitine Palmitoyltransferase (CPT) | Palmitoyl-CoA | Beef Heart Mitochondria | 1.9 µM (pH 8.0) | pH-dependent | --INVALID-LINK-- |
| Carnitine Palmitoyltransferase (CPT) | L-Carnitine | Beef Heart Mitochondria | 0.2 mM (pH 8.0) | pH-dependent | --INVALID-LINK-- |
| Acetyl-CoA Synthetase (ACSS2) | Acetate (B1210297) | Human (recombinant) | - | - | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Synthesis of Pivaloyl Chloride
Pivaloyl chloride is a key precursor for the laboratory synthesis of this compound.
Materials:
-
Pivalic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)
-
N,N-dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Reaction flask with a reflux condenser and gas outlet to a scrubber
Procedure (using Thionyl Chloride):
-
To a round-bottom flask, add pivalic acid (1.0 mol).
-
Slowly add thionyl chloride (1.2 mol) to the pivalic acid at room temperature with stirring.
-
Add a catalytic amount of DMF (e.g., ~0.5 mL). An exothermic reaction will begin, evolving SO₂ and HCl gas.
-
Once the initial reaction subsides, gently heat the mixture to reflux until gas evolution ceases.
-
Purify the crude pivaloyl chloride by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[7]
Figure 2: Workflow for the synthesis of pivaloyl chloride.
Protocol 2: Enzymatic Synthesis of this compound (Adapted from General Methods)
This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoAs using an acyl-CoA synthetase.
Materials:
-
Pivalic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris buffer (e.g., 0.25 M, pH 7.2)
-
Short-chain acyl-CoA synthetase (e.g., ACSS1 or ACSS2, commercially available or purified)
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing CoA, ATP, MgCl₂, and pivalic acid in Tris buffer.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by HPLC or by using Ellman's reagent to detect the disappearance of free thiol groups from CoA.
-
Purify the this compound from the reaction mixture using preparative HPLC with a suitable reversed-phase column.
-
Lyophilize the collected fractions to obtain pure this compound.
Protocol 3: Quantification of this compound and Pivaloylcarnitine by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and its carnitine conjugate in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma)
-
Internal standards (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)
-
Acetonitrile
-
Methanol
-
Ammonium (B1175870) acetate
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
For cellular or tissue samples, homogenize in a cold solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water) to precipitate proteins and extract metabolites.
-
For plasma samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Add internal standards to the sample at the beginning of the extraction process.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be further purified by solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with mobile phases typically consisting of ammonium acetate in water and acetonitrile.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for this compound and pivaloylcarnitine.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and pivaloylcarnitine.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Protocol 4: Assessment of Mitochondrial Respiration Inhibition by this compound
This protocol describes how to assess the effect of this compound on mitochondrial respiration using isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer)
-
Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)
-
ADP
-
This compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from the tissue of interest (e.g., liver, heart) using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation.
-
Add a known amount of isolated mitochondria to the chambers of the respirometer containing respiration buffer.
-
Measure basal respiration (State 2) after the addition of respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration, or succinate (B1194679) in the presence of rotenone (B1679576) for Complex II-linked respiration).
-
Initiate active respiration (State 3) by adding a saturating amount of ADP.
-
After a stable State 3 respiration is achieved, inject this compound at various concentrations and monitor the change in oxygen consumption rate.
-
As a control, add Coenzyme A alone to ensure the effect is specific to the acylated form.
-
The percentage inhibition of respiration can be calculated by comparing the oxygen consumption rate before and after the addition of this compound.
Toxicological Signaling Pathways
The toxicity associated with pivalic acid and this compound is primarily linked to the depletion of L-carnitine, which impairs fatty acid oxidation and can lead to mitochondrial dysfunction. This can trigger downstream signaling pathways related to cellular stress and apoptosis.
Figure 3: Potential signaling pathways involved in this compound-induced toxicity.
While direct evidence linking this compound to the activation of specific inflammatory pathways like NF-κB is still emerging, the induction of mitochondrial dysfunction and oxidative stress are well-known triggers for these pathways.[8][9] Studies have shown that pivalic acid-containing antibiotics can lead to encephalopathy and fatal cardiac events, which are often associated with severe metabolic distress and cellular damage.[10][11]
Conclusion
This compound is a critical intermediate in the metabolism of pivalic acid derived from certain prodrugs. Its formation and subsequent conjugation with L-carnitine represent a significant metabolic burden that can lead to secondary carnitine deficiency and associated toxicities. For researchers and drug development professionals, a thorough understanding of the biochemical pathways, quantitative effects, and potential toxicological consequences of this compound formation is essential for the design of safer and more effective therapeutic agents. The experimental protocols and data presented in this guide provide a valuable resource for investigating the metabolic and toxicological profile of pivalic acid-releasing compounds. Further research is warranted to fully elucidate the specific enzyme kinetics and downstream signaling effects of this compound in various cell types and tissues.
References
- 1. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymes Recognizing Pivaloyl-CoA as a Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA, the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), is a metabolite of significant interest, primarily arising from the metabolism of pivalate-containing prodrugs and as an intermediate in the microbial degradation of branched-chain organic compounds. The steric hindrance imposed by the quaternary α-carbon of the pivaloyl group presents a unique challenge for enzymatic recognition and catalysis. Understanding the enzymes that can bind and process this compound is crucial for drug development, toxicology, and the study of microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge on enzymes that recognize this compound as a substrate, detailing their metabolic context, kinetic properties, and the experimental methods used for their characterization.
Core Enzymes and Metabolic Pathways
The metabolism of pivalic acid in organisms where it has been studied typically involves a two-step process: activation to this compound, followed by isomerization. This implicates two primary classes of enzymes: Acyl-CoA synthetases and Acyl-CoA mutases. Furthermore, the formation of pivaloylcarnitine (B1222081), a known metabolite in humans, points to the involvement of carnitine acyltransferases.
Pivalate-CoA Ligase (Acyl-CoA Synthetase)
The initial step in the metabolism of pivalic acid is its activation to the high-energy thioester, this compound. This reaction is catalyzed by a Pivalate-CoA ligase, a member of the acyl-CoA synthetase (ACS) or acyl-activating enzyme (AAE) superfamily. These enzymes catalyze the ATP-dependent formation of an acyl-CoA from a carboxylic acid and coenzyme A.
While a specific Pivalate-CoA ligase has not been extensively characterized with detailed kinetics for pivalic acid, the existence of this activity is inferred from metabolic studies of pivalate-degrading bacteria. Members of the ACS family are known to have broad substrate specificities, and it is likely that a short- or medium-chain fatty acyl-CoA synthetase is responsible for this activation.
Reaction: Pivalic Acid + CoA + ATP → this compound + AMP + PPi
Isobutyryl-CoA Mutase (IcmF)
The central enzyme known to directly recognize and catalyze a reaction involving this compound is Isobutyryl-CoA mutase (Icm), particularly a fused form known as IcmF. This coenzyme B12-dependent enzyme catalyzes the reversible isomerization of isovaleryl-CoA to this compound.[1][2] While the primary physiological role of Icm is often associated with the metabolism of branched-chain amino acids, its ability to synthesize and potentially utilize this compound is of significant interest. The activity of IcmF on isovaleryl-CoA to produce this compound is notably lower than its activity on its preferred substrate, isobutyryl-CoA.[2]
Reaction: Isovaleryl-CoA ⇌ this compound
Carnitine Acyltransferases
In humans, the administration of pivalate-containing drugs leads to the formation and excretion of pivaloylcarnitine. This strongly suggests the involvement of carnitine acyltransferases, which catalyze the reversible transfer of an acyl group from coenzyme A to carnitine. This process is crucial for the transport of fatty acids into the mitochondria for β-oxidation. Given that this compound is a branched-chain, short-chain acyl-CoA, it is plausible that Carnitine O-Acetyltransferase (CrAT) or Carnitine O-Octanoyltransferase (CROT) are the enzymes responsible for this conversion.[3] Both CrAT and CROT have been shown to have activity towards a range of short- to medium-chain and branched-chain acyl-CoAs.[4]
Reaction: this compound + L-Carnitine ⇌ Pivaloylcarnitine + CoA
Quantitative Data
Quantitative kinetic data for enzymes acting on this compound as a substrate are limited. The following table summarizes the available data for Isobutyryl-CoA mutase (IcmF) for the reaction forming this compound.
| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Isobutyryl-CoA mutase fused (GkIcmF) | Geobacillus kaustophilus | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | ND | ND | [1] |
| Isobutyryl-CoA mutase fused (CmIcmF) | Cupriavidus metallidurans | Isovaleryl-CoA | ND | ND | ND | ND | [1] |
ND: Not Determined
Note: The Vmax for GkIcmF with its preferred substrate, n-butyryl-CoA, is approximately 3.25 μmol min-1 mg-1, indicating that the isomerization of isovaleryl-CoA to this compound is about 150-fold slower.[1] For CmIcmF, the activity with isovaleryl-CoA is roughly 2200-fold lower than with n-butyryl-CoA.[1] Kinetic parameters for the reverse reaction (this compound to Isovaleryl-CoA) have not been reported.
Experimental Protocols
Assay for Pivalate-CoA Ligase Activity
While a specific protocol for a characterized Pivalate-CoA ligase is not available, a general spectrophotometric assay for acyl-CoA synthetase activity can be adapted to screen for and characterize this enzyme. This assay couples the formation of PPi to the oxidation of NADH.
Principle: The pyrophosphate (PPi) produced in the ligase reaction is used by pyrophosphate-dependent phosphofructokinase to phosphorylate fructose-6-phosphate. The resulting fructose-1,6-bisphosphate is cleaved by aldolase, and the subsequent isomerization of dihydroxyacetone phosphate (B84403) to glyceraldehyde-3-phosphate is catalyzed by triosephosphate isomerase. Finally, glyceraldehyde-3-phosphate dehydrogenase oxidizes glyceraldehyde-3-phosphate, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Reaction Mixture (1 mL):
-
100 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
2 mM ATP
-
0.5 mM Coenzyme A
-
10 mM Pivalic Acid (or other test substrate)
-
0.5 mM Fructose-6-phosphate
-
0.2 mM NADH
-
1 unit Pyrophosphate-dependent phosphofructokinase
-
1 unit Aldolase
-
1 unit Triosephosphate isomerase
-
1 unit Glyceraldehyde-3-phosphate dehydrogenase
-
Enzyme preparation (cell extract or purified protein)
Procedure:
-
Combine all reagents except the enzyme preparation in a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of PPi formation and thus to the Pivalate-CoA ligase activity.
Assay for Isobutyryl-CoA Mutase (IcmF) Activity
This protocol is adapted from the method used to characterize the interconversion of isovaleryl-CoA and this compound by IcmF.[1]
Principle: The reaction is carried out in the presence of the enzyme, coenzyme B12 (adenosylcobalamin), and the substrate (isovaleryl-CoA or this compound). The reaction is stopped at various time points, and the acyl-CoA esters are hydrolyzed to their corresponding free fatty acids. The fatty acids are then extracted and quantified by gas chromatography (GC).
Reaction Mixture (1 mL):
-
50 mM Potassium Phosphate buffer, pH 7.5
-
100 mM KCl
-
15 mM MgCl2
-
100 µM Adenosylcobalamin (AdoCbl)
-
1-2 mg IcmF enzyme
-
1.5 mM Isovaleryl-CoA (for forward reaction) or this compound (for reverse reaction)
Procedure:
-
Pre-incubate the enzyme with AdoCbl in the reaction buffer for 10 minutes at 37°C in the dark to allow for the formation of the holoenzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
At various time points (e.g., 1, 5, 10, 20, 30 minutes), remove 200 µL aliquots and quench the reaction by adding 100 µL of 2 M KOH.
-
Incubate at 60°C for 15 minutes to hydrolyze the CoA esters.
-
Acidify the mixture by adding 100 µL of 15% (v/v) H2SO4.
-
Add an internal standard (e.g., valeric acid).
-
Extract the free fatty acids with an organic solvent (e.g., 250 µL of ethyl acetate).
-
Analyze the organic phase by gas chromatography (GC) using a suitable column for separating short-chain fatty acids.
Assay for Carnitine Pivaloyltransferase Activity
This is a general forward radioisotopic assay for carnitine acyltransferase activity that can be adapted for this compound.
Principle: The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The product, radiolabeled acylcarnitine, is then separated from the unreacted radiolabeled acyl-CoA and quantified by scintillation counting.
Reaction Mixture (0.5 mL):
-
50 mM HEPES buffer, pH 7.4
-
1 mM L-Carnitine
-
0.1% (w/v) Bovine Serum Albumin (fatty acid-free)
-
50 µM [14C]this compound (or other radiolabeled acyl-CoA)
-
Enzyme preparation (mitochondrial extract or purified enzyme)
Procedure:
-
Combine all reagents except the enzyme preparation in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a set time (e.g., 5-15 minutes).
-
Stop the reaction by adding 60 µL of 1 M HCl.
-
Add 200 µL of butanol to extract the unreacted [14C]this compound.
-
Vortex and centrifuge to separate the phases. The aqueous phase contains the [14C]pivaloylcarnitine.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.
Signaling Pathways and Cellular Effects
Currently, there is no direct evidence for this compound acting as a signaling molecule in the same way as acetyl-CoA or propionyl-CoA, which are known to influence histone acylation and gene expression.[5] However, the accumulation of structurally related acyl-CoAs, such as propionyl-CoA, is known to have significant metabolic consequences. In propionic acidemia, the buildup of propionyl-CoA can lead to the sequestration of free Coenzyme A, inhibition of key metabolic enzymes like pyruvate (B1213749) dehydrogenase and N-acetylglutamate synthase, and alterations in the TCA cycle.[6]
Given these observations, it is plausible that an abnormal accumulation of this compound, for instance, due to high doses of pivalate-containing drugs, could have similar off-target effects on cellular metabolism. The depletion of the free carnitine pool through the formation of pivaloylcarnitine is a well-documented consequence of pivalate (B1233124) administration, which can impair fatty acid oxidation. Further research is needed to investigate whether this compound can directly influence signaling pathways or gene expression.
Visualizations
References
- 1. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of the tert-Butyl Group in Pivaloyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, a bulky and sterically hindering moiety, confers unique metabolic properties when present in xenobiotics, most notably in the form of pivalic acid. Upon entering biological systems, pivalic acid is converted to its coenzyme A thioester, pivaloyl-CoA. The biological significance of the tert-butyl group in this context is profound, primarily revolving around its irreversible sequestration of L-carnitine, a critical cofactor for fatty acid metabolism. This technical guide provides an in-depth analysis of the metabolic fate of this compound, the enzymatic processes involved, and the downstream physiological consequences of carnitine depletion. Detailed experimental protocols for studying these phenomena and quantitative data are provided to facilitate further research in this area.
Introduction
Pivalic acid (2,2-dimethylpropanoic acid) is a carboxylic acid characterized by a quaternary α-carbon, conferring significant steric hindrance. This structural feature is the primary determinant of its unique biological activity. Pivalic acid is often incorporated as a prodrug moiety in pharmaceuticals to enhance their bioavailability. However, its metabolic byproduct, this compound, has significant clinical implications due to its interaction with carnitine homeostasis.
The tert-butyl group's steric bulk makes this compound a poor substrate for many enzymes involved in conventional fatty acid metabolism. Instead of undergoing β-oxidation, this compound is primarily detoxified through conjugation with L-carnitine, forming pivaloylcarnitine (B1222081), which is then excreted in the urine. This process, while an effective detoxification mechanism, can lead to a systemic depletion of carnitine, with potentially severe consequences for cellular energy metabolism.
This guide will explore the biological significance of the tert-butyl group in this compound, focusing on:
-
The metabolic pathway of pivalic acid to this compound and its subsequent fate.
-
The enzymatic players involved in these transformations.
-
The quantitative impact on carnitine levels.
-
The physiological and pathological consequences of this compound-induced carnitine deficiency.
-
Experimental approaches to study these effects.
Metabolic Pathway of Pivalic Acid
The metabolic journey of pivalic acid is a critical pathway to understand its biological impact. The central steps involve its activation to this compound and its subsequent conjugation with carnitine.
As depicted in Figure 1, pivalic acid is first activated to this compound by a short-chain acyl-CoA synthetase in an ATP-dependent reaction. The bulky tert-butyl group of this compound sterically hinders its entry into the β-oxidation pathway. Consequently, the primary metabolic fate of this compound is its conjugation with L-carnitine, catalyzed by a carnitine acyltransferase, likely carnitine acetyltransferase given its substrate specificity for short-chain acyl-CoAs[1][2]. The resulting pivaloylcarnitine is then readily excreted in the urine, leading to a net loss of carnitine from the body[3].
Quantitative Data
The formation of pivaloylcarnitine has a quantifiable impact on carnitine homeostasis. The following tables summarize key quantitative data from the literature.
Table 1: Impact of Pivalic Acid-Containing Antibiotics on Carnitine Levels
| Parameter | Before Treatment | After Treatment | % Decrease | Reference |
| Serum Free Carnitine (µmol/L) | ||||
| Study 1 | 35.0 | 3.5 | 90% | [4] |
| Study 2 | 44.6 | 12.9 | 71% | [5] |
| Muscle Carnitine (µmol/g noncollagen protein) | ||||
| Study 1 | 10 | 4.3 | 57% | [4] |
Table 2: Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Acyl-CoA Synthetase (Short-Chain) | Propionate | - | kcat/Km = 1644 mM⁻¹s⁻¹ | Salmonella enterica | [6] |
| Carnitine Acetyltransferase | Acetyl-CoA | ~50 µM | - | Pigeon Breast Muscle | [7] |
| Carnitine Acetyltransferase | Hexanoyl-CoA | - | - | Human (recombinant) | [8] |
Biological Consequences of this compound Formation
The primary biological significance of the tert-butyl group in this compound stems from its role in inducing carnitine deficiency. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary energy source for cardiac and skeletal muscle.
Impaired Fatty Acid Oxidation
Depletion of carnitine due to pivaloylcarnitine formation and excretion directly impairs the carnitine shuttle, which is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane.
This impairment leads to a decreased capacity for energy production from fats, forcing cells to rely more on glucose metabolism. This is particularly detrimental to tissues with high energy demands like the heart and skeletal muscle.
Clinical Manifestations
The clinical consequences of pivalic acid-induced carnitine deficiency can range from mild to severe:
-
Reduced Exercise Capacity: Decreased energy production in muscles leads to fatigue and reduced stamina[4].
-
Cardiomyopathy: The heart's heavy reliance on fatty acid oxidation makes it particularly vulnerable to carnitine deficiency, potentially leading to impaired cardiac function[4].
-
Encephalopathy and Hypoglycemia: In severe cases, especially in individuals with underlying metabolic disorders, carnitine deficiency can lead to neurological symptoms and low blood sugar.
Interaction with Signaling Pathways
Currently, there is no direct evidence to suggest that pivalic acid or this compound directly interacts with and modulates major signaling pathways such as MAPK, PPAR, or AMPK. The observed physiological effects are predominantly attributed to the metabolic consequences of carnitine depletion. However, chronic alterations in cellular energy status due to impaired fatty acid oxidation could indirectly influence these pathways. For instance, a sustained increase in the AMP/ATP ratio could potentially activate AMPK. Further research is warranted to investigate these potential indirect effects.
Experimental Protocols
The following protocols provide a framework for investigating the biological effects of this compound.
Protocol for Measuring Acyl-CoA Synthetase Activity
This protocol is adapted from methods used for other short-chain fatty acids and can be used to determine the kinetic parameters of this compound synthetase[6][9].
Objective: To measure the rate of this compound formation from pivalic acid.
Principle: The formation of this compound is coupled to the reduction of NAD+ in the presence of α-ketoglutarate dehydrogenase, and the increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
Coenzyme A (1 mM)
-
Pivalic acid (various concentrations for kinetic analysis)
-
MgCl₂ (10 mM)
-
α-ketoglutarate (5 mM)
-
NAD+ (2 mM)
-
α-ketoglutarate dehydrogenase
-
Purified or partially purified short-chain acyl-CoA synthetase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, α-ketoglutarate, and NAD+.
-
Add the acyl-CoA synthetase enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding pivalic acid.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of pivalic acid and CoA to determine Km and Vmax values.
Protocol for Measuring Carnitine Acetyltransferase Activity with this compound
This protocol is adapted from established methods for carnitine acetyltransferase[3][7].
Objective: To measure the rate of pivaloylcarnitine formation from this compound and L-carnitine.
Principle: The release of free Coenzyme A (CoASH) during the transfer of the pivaloyl group to carnitine is measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a colored product that can be monitored spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound (synthesized or commercially available)
-
L-carnitine (various concentrations for kinetic analysis)
-
DTNB (1 mM)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Add carnitine acetyltransferase to the reaction mixture.
-
Add L-carnitine to the mixture.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of this compound and L-carnitine to determine Km and Vmax values.
Protocol for Quantification of this compound by HPLC-MS/MS
This protocol is based on established methods for acyl-CoA quantification[10][11].
Objective: To accurately measure the concentration of this compound in biological samples.
Principle: this compound is extracted from the sample, separated from other acyl-CoAs by reverse-phase high-performance liquid chromatography (HPLC), and then detected and quantified by tandem mass spectrometry (MS/MS).
Materials:
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable extraction buffer containing an internal standard. Precipitate proteins and centrifuge to collect the supernatant.
-
HPLC Separation: Inject the extracted sample onto the C18 column. Use a gradient of acetonitrile and water with formic acid to separate this compound from other metabolites.
-
MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect the transition of the this compound parent ion to a specific daughter ion for quantification.
-
Quantification: Generate a standard curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
Conclusion
The biological significance of the tert-butyl group in this compound is a classic example of how a seemingly minor structural feature can have profound metabolic consequences. The steric hindrance imparted by this group diverts this compound from conventional catabolic pathways and funnels it into a carnitine-conjugation pathway for excretion. This leads to the depletion of systemic carnitine stores, thereby impairing fatty acid oxidation and cellular energy metabolism. For drug development professionals, understanding this mechanism is crucial when designing prodrugs containing a pivaloyl moiety. For researchers and scientists, the study of this compound provides a valuable model for investigating the interplay between xenobiotic metabolism, nutrient homeostasis, and metabolic disease. The experimental protocols and data presented in this guide offer a foundation for further exploration of this important area of biochemistry and toxicology.
References
- 1. cloud-clone.us [cloud-clone.us]
- 2. protocols.io [protocols.io]
- 3. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine acyltransferase activities in rat liver and heart measured with palmitoyl-CoA and octanoyl-CoA. Latency, effects of K+, bivalent metal ions and malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cloud-clone.com [cloud-clone.com]
- 7. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 10. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Pivaloyl-CoA in Branched-Chain Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. They are integral components of cellular membranes, particularly in bacteria, and are also found in mammalian tissues where they play roles in modulating membrane fluidity and cellular signaling. The biosynthesis of BCFAs typically utilizes primers derived from the catabolism of branched-chain amino acids, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, leading to the formation of iso- and anteiso- fatty acids. An alternative mechanism involves the incorporation of methylmalonyl-CoA as an extender unit by fatty acid synthase (FASN), resulting in mid-chain methyl branches.
This technical guide provides an in-depth exploration of the role of a non-canonical precursor, pivaloyl-CoA, in the context of branched-chain fatty acid synthesis. This compound, the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), is of significant interest to drug development professionals due to its generation from the hydrolysis of pivalate-containing prodrugs. While its primary metabolic fate in mammals is detoxification through carnitine conjugation, evidence from bacterial systems suggests that this compound can serve as a starter unit for the synthesis of fatty acids with a terminal tert-butyl group. This guide will delineate the established metabolic pathways of this compound, present evidence for its role in bacterial BCFA synthesis, and provide detailed experimental protocols for investigating its potential, though currently unproven, role in mammalian systems.
Biosynthesis and Metabolism of this compound
Biosynthesis of this compound
This compound is not a common metabolite in mammalian central metabolism. Its primary sources are exogenous. In humans, a significant source of pivalic acid, the precursor to this compound, is the hydrolysis of pivaloyloxymethyl ester prodrugs, which are used to enhance the oral bioavailability of certain antibiotics.[1][2]
Once pivalic acid is present in the cell, it can be activated to this compound by acyl-CoA synthetases.[1] In bacteria, there is evidence for the conversion of isovaleryl-CoA to pivalyl-CoA, a reaction catalyzed by isobutyryl-CoA mutase, although the efficiency of this conversion is low with the enzymes studied to date.[3]
Metabolic Fate of this compound in Mammals
In mammalian cells, the predominant metabolic fate of this compound is its conjugation with L-carnitine to form pivaloylcarnitine.[1][2] This reaction is catalyzed by carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase II (CPTII). Pivaloylcarnitine is then exported from the cell and excreted in the urine. This detoxification pathway is crucial as the accumulation of this compound can sequester the cellular pool of free coenzyme A.[4] The continuous use of pivalate-containing drugs can lead to a systemic carnitine deficiency, which can have significant clinical implications.[1][2][5][6][7]
This compound as a Substrate for Branched-Chain Fatty Acid Synthesis
Evidence in Bacterial Systems
There is direct evidence for the incorporation of pivalic acid as a starter unit in fatty acid synthesis in certain bacterial species. Studies using deuterium-labeled pivalic acid have shown its incorporation into fatty acids in Alicyclobacillus acidoterrestris, Rhodococcus erythropolis, and Streptomyces avermitilis.[8][9] This results in the formation of fatty acids with a terminal tert-butyl group. In Rhodococcus erythropolis and Streptomyces avermitilis, pivalic acid can also be metabolized to isobutyric acid and 2-methylbutyric acid, which then serve as primers for the synthesis of iso- and anteiso- fatty acids.[8][9]
Hypothetical Role in Mammalian Systems
The incorporation of this compound into fatty acids by mammalian FASN has not been definitively demonstrated. The high efficiency of the carnitine conjugation pathway for this compound in mammals suggests that its availability for fatty acid synthesis is likely low. However, the substrate specificity of mammalian FASN is not absolute, and it is plausible that under conditions of high this compound concentration (e.g., during high-dose therapy with pivalate-containing prodrugs), some incorporation into fatty acid chains could occur. Investigating this possibility is a relevant area of research, particularly for understanding the long-term metabolic effects of these drugs.
Quantitative Data
Currently, there is a lack of published kinetic data for the interaction of this compound with fatty acid synthase. To provide a comparative context, the following table summarizes the known kinetic parameters for mammalian FASN with its canonical substrates and a common branched-chain extender unit.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Reference |
| Acetyl-CoA | Metazoan FASN | 1.9 ± 0.3 | - | [10] |
| Malonyl-CoA | Metazoan FASN | 3.2 ± 0.3 | - | [10] |
| Methylmalonyl-CoA | Metazoan FASN | 120 ± 10 | 0.012 ± 0.0003 | [10] |
| Decanoyl-ACP | Metazoan FASN (KS domain) | 1.1 ± 0.1 | 0.0031 ± 0.0001 | [10] |
| Methylmalonyl-ACP | Metazoan FASN (KS domain) | 33 ± 4 | - | [10] |
Note: The kcat for the overall synthesis of branched-chain fatty acids using methylmalonyl-CoA is approximately 170 times lower than that for straight-chain fatty acid synthesis.[10]
Experimental Protocols
The following are detailed, proposed protocols for investigating the role of this compound in branched-chain fatty acid synthesis.
Protocol 1: In Vitro Fatty Acid Synthase Assay with this compound
Objective: To determine if this compound can serve as a primer for mammalian fatty acid synthase in vitro.
Materials:
-
Purified mammalian fatty acid synthase (FASN)
-
This compound
-
Acetyl-CoA (for control)
-
[14C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, a total volume of 200 µL will be used.
-
Test Reaction: Add 100 µL of 2x reaction buffer, 20 µL of 1 mM NADPH, 10 µL of 1 mM this compound, and 10 µL of purified FASN (at a suitable concentration, e.g., 10 µg).
-
Positive Control Reaction: Prepare as above, but replace this compound with 10 µL of 1 mM acetyl-CoA.
-
Negative Control Reaction: Prepare as the test reaction, but omit FASN.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding 10 µL of 1 mM [14C]-Malonyl-CoA (with a specific activity of ~50 mCi/mmol).
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions by adding 50 µL of 6 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried fatty acids in 100 µL of hexane and transfer to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the [14C]-Malonyl-CoA.
Protocol 2: Cell-Based Assay with Stable Isotope-Labeled Pivalic Acid
Objective: To determine if pivalic acid is incorporated into cellular fatty acids in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[D9]-Pivalic acid (deuterium-labeled)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
BF3-methanol for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Culture HepG2 cells to ~80% confluency in 6-well plates.
-
Replace the culture medium with fresh medium containing 100 µM [D9]-Pivalic acid. Culture for 24-48 hours.
-
As a control, culture cells in medium without labeled pivalic acid.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a glass tube.
-
Extract total lipids using a modified Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding 1 mL of 0.5 M methanolic NaOH and heating at 80°C for 10 minutes.
-
Methylate the fatty acids by adding 2 mL of 14% BF3-methanol and heating at 80°C for 5 minutes.
-
Extract the fatty acid methyl esters (FAMEs) with hexane.
-
Analyze the FAMEs by GC-MS.
Protocol 3: GC-MS Analysis of Tert-Butyl Fatty Acids
Objective: To detect and identify fatty acids containing a tert-butyl group.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., DB-23 or similar)
GC-MS Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 50-550.
Analysis:
-
Inject the FAMEs sample onto the GC-MS.
-
Monitor the chromatogram for new peaks in the sample from cells treated with [D9]-Pivalic acid compared to the control.
-
Analyze the mass spectrum of any new peaks. The incorporation of a [D9]-pivaloyl group as a starter will result in a fatty acid that is 9 mass units heavier than its corresponding non-labeled analog. The fragmentation pattern should be carefully analyzed to confirm the structure. For example, a fatty acid with a terminal tert-butyl group will show a characteristic fragmentation pattern, including a prominent ion corresponding to the loss of the tert-butyl group.
Visualization of Pathways and Workflows
Caption: Established pathways of branched-chain fatty acid synthesis.
Caption: Primary metabolic fate of pivalic acid in mammals.
Caption: Workflow for detecting pivalic acid incorporation into fatty acids.
Caption: Logical relationship of this compound metabolic fates.
Conclusion
The role of this compound in branched-chain fatty acid synthesis is a nuanced topic with significant differences between bacterial and mammalian systems. In certain bacteria, there is clear evidence for the incorporation of this compound as a starter unit, leading to the formation of fatty acids with a terminal tert-butyl group. In contrast, the primary metabolic fate of this compound in mammals is detoxification via carnitine conjugation and subsequent urinary excretion. This is a critical consideration for drug development, as the administration of pivalate-containing prodrugs can lead to carnitine depletion.
While the direct incorporation of this compound into fatty acids by mammalian FASN remains unproven, the possibility cannot be entirely dismissed, especially under conditions of high this compound concentrations. The experimental protocols outlined in this guide provide a framework for investigating this potential metabolic pathway. Further research in this area is warranted to fully understand the metabolic consequences of pivalate (B1233124) exposure from prodrugs and to explore the substrate plasticity of mammalian fatty acid synthase. A deeper understanding of these processes will be invaluable for the design of safer and more effective therapeutics.
References
- 1. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Significance of Pivalic Acid and its CoA Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, a branched-chain carboxylic acid, and its activated form, pivaloyl-CoA, are molecules of significant interest due to their roles in microbial metabolism and their implications in xenobiotic metabolism in mammals. While industrially produced in large quantities, the natural occurrence of pivalic acid has been identified in a select number of plant and microbial species. This technical guide provides an in-depth overview of the natural sources of pivalic acid and its coenzyme A ester, details plausible experimental methodologies for their analysis, and illustrates their known metabolic pathways.
Natural Occurrence
Pivalic acid has been identified as a natural constituent in a limited number of organisms, primarily certain plants and a variety of microorganisms. Its CoA ester, this compound, is a key intermediate in the metabolic pathways of these organisms.
In Plants
The presence of pivalic acid in the plant kingdom is not widespread. To date, it has been reported in the following species:
-
Spondias mombin : Also known as the yellow mombin or hog plum, this tropical fruit tree has been found to contain pivalic acid.[1] The specific tissues (fruit, leaves, etc.) with the highest concentrations have not been extensively quantified.
-
Brassica napus ssp. oleifera : This subspecies of rapeseed, a major oilseed crop, has been reported to contain pivalic acid.[2]
-
Nicotiana tabacum : The tobacco plant is another species where the natural occurrence of pivalic acid has been noted.[3]
In Microorganisms
Pivalic acid and its CoA derivative play more prominent roles in the metabolism of various bacteria, where they are involved in both catabolic and anabolic pathways.
-
Denitrifying Bacteria : Several strains of facultative denitrifying bacteria, including species from the genera Thauera, Zoogloea, and Herbaspirillum, can utilize pivalic acid as a sole carbon and energy source under anaerobic conditions.[4][5] In these organisms, pivalic acid is activated to this compound before its carbon skeleton is rearranged and further metabolized.[6]
-
Alicyclobacillus acidoterrestris , Rhodococcus erythropolis , and Streptomyces avermitilis : In these bacteria, pivalic acid can act as a starter unit for the biosynthesis of fatty acids and antibiotics.[7][8] It is incorporated into cellular lipids, leading to the formation of tert-butyl-terminated fatty acids. In Streptomyces avermitilis, pivalic acid is also incorporated into the structure of the potent anthelmintic agent, avermectin.[7]
-
Mycobacterium smegmatis : Pivalic acid has been observed to stimulate the growth of this bacterium at low concentrations.[8]
Quantitative Data
Quantitative data on the natural concentrations of pivalic acid and this compound are scarce in the scientific literature. The following tables summarize the available information, which is largely qualitative at present.
Table 1: Quantitative Data for Pivalic Acid in Natural Sources
| Organism | Tissue/Condition | Concentration Range | Method of Analysis | Reference(s) |
| Spondias mombin | Fruit, Leaves | Not Quantified | - | [1] |
| Brassica napus ssp. oleifera | Seed Oil | Not Quantified | - | [2] |
| Nicotiana tabacum | Leaves | Not Quantified | - | [3] |
| Denitrifying Bacteria | Culture Media | Utilized as substrate (mM range) | - | [4][5] |
| Mycobacterium smegmatis | Culture Media | Growth stimulation at 0.5-1.0 mg/mL | Growth Curve Analysis | [8] |
Table 2: Quantitative Data for this compound in Natural Sources
| Organism | Tissue/Condition | Concentration Range | Method of Analysis | Reference(s) |
| Denitrifying Bacteria | Intracellular | Not Quantified | - | [6] |
| Rhodococcus erythropolis | Intracellular | Not Quantified | - | [7][8] |
| Streptomyces avermitilis | Intracellular | Not Quantified | - | [7][8] |
Experimental Protocols
The following sections detail plausible experimental protocols for the extraction and quantification of pivalic acid and this compound from biological matrices. These are generalized methods based on established analytical techniques for similar compounds and would require optimization for specific sample types.
Extraction and Quantification of Pivalic Acid from Plant Material
This protocol describes a method for the analysis of pivalic acid in plant tissues using gas chromatography-mass spectrometry (GC-MS) after derivatization.
1. Sample Preparation and Extraction:
- Freeze 1-2 g of fresh plant material (e.g., leaves, fruit pulp) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Transfer the powdered tissue to a centrifuge tube and add 10 mL of a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of methyl tert-butyl ether, methanol, and water).
- Add an appropriate internal standard (e.g., a deuterated analog of pivalic acid or another short-chain fatty acid not present in the sample).
- Homogenize the sample using a probe sonicator or a bead beater for 5-10 minutes on ice.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and transfer to a new tube. The extraction can be repeated on the pellet for improved recovery.
- Evaporate the solvent to dryness under a stream of nitrogen gas.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Vortex the mixture and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of pivalic acid.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode, 250°C.
- Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ions of the TMS-derivatized pivalic acid and the internal standard.
4. Quantification:
- Create a calibration curve using a series of known concentrations of pivalic acid standards that have undergone the same extraction and derivatization process.
- Calculate the concentration of pivalic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Extraction and Quantification of this compound from Bacterial Cells
This protocol outlines a method for the analysis of this compound in bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
- Harvest bacterial cells from a culture (e.g., 50 mL) by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in 1 mL of a cold extraction solution (e.g., 75% methanol containing an internal standard such as [¹³C₃]-malonyl-CoA).
- Lyse the cells by sonication or bead beating on ice.
- Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
- Column: A C18 reversed-phase column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate short-chain acyl-CoAs, for example: 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-2% B; 15-20 min, 2% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The transition for this compound would be m/z 852.2 → 347.1.
3. Quantification:
- Prepare a calibration curve using authentic this compound standards of known concentrations.
- Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the known metabolic pathways involving pivalic acid and a general experimental workflow for its analysis.
Metabolic Pathways
Caption: Metabolic fates of pivalic acid in bacteria.
Experimental Workflow
References
- 1. Essential Oils from the Fruits and Leaves of Spondias mombin Linn.: Chemical Composition, Biological Activity, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of fatty acid composition in seed oil of rapeseed (Brassica napus L.) by mutated alleles of the FAD3 desaturase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Constituents, Antioxidant Activity, and Toxicity Assessment of the Seed of Spondias mombin L. (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogrev.com [phcogrev.com]
- 6. mdpi.com [mdpi.com]
- 7. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pivaloyl-CoA Sequestration in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sequestration of Coenzyme A (CoA) by pivalic acid and other xenobiotics, as well as by accumulating intermediates in certain inborn errors of metabolism, represents a significant challenge to cellular homeostasis. Pivalic acid, a component of several prodrugs, is metabolically activated to pivaloyl-CoA. This compound is poorly metabolized and is primarily eliminated through conjugation with carnitine, forming pivaloylcarnitine (B1222081), which is excreted in the urine. This process can lead to a systemic depletion of carnitine, a critical molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The resulting impairment of fatty acid metabolism can manifest as reduced energy production, particularly under conditions of metabolic stress, and may lead to cardiac and skeletal muscle dysfunction.
In the context of organic acidemias, such as propionic acidemia, the accumulation of endogenous acyl-CoA species like propionyl-CoA leads to a sequestration of the free CoA pool. This reduction in available CoA disrupts the tricarboxylic acid (TCA) cycle and other essential metabolic pathways, contributing to the severe pathophysiology of these disorders. Understanding the mechanisms of this compound and other acyl-CoA sequestration is paramount for the development of effective therapeutic strategies for these debilitating conditions. This guide provides an in-depth overview of the biochemical consequences of this compound sequestration, detailed experimental protocols for its study, and quantitative data to support further research and drug development.
The Biochemical Basis of this compound Sequestration
Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid utilized in the synthesis of various industrial products and as a moiety in certain pharmaceutical prodrugs to enhance their bioavailability.[1] Upon absorption, these prodrugs are hydrolyzed, releasing pivalic acid into the circulation. Due to its tertiary carboxyl group, pivalic acid is not readily metabolized through conventional β-oxidation pathways.[2] Instead, it is activated to its CoA thioester, this compound, a reaction catalyzed by acyl-CoA synthetases.
The primary detoxification pathway for this compound involves its conjugation with L-carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine.[3][4] This process, while effective in eliminating pivalic acid, can lead to a significant depletion of the body's carnitine pool, a condition known as secondary carnitine deficiency.[5][6]
The Role of Carnitine and its Depletion
L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process is mediated by the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).
The continuous consumption of carnitine for pivaloylcarnitine formation can overwhelm the body's capacity for carnitine synthesis and reabsorption, leading to a state of systemic carnitine deficiency.[7][8] This deficiency impairs fatty acid oxidation, forcing cells to rely more heavily on glucose for energy. Under conditions of increased energy demand or fasting, this can lead to hypoglycemia and reduced ketone body production.[8] Tissues with high energy requirements, such as cardiac and skeletal muscle, are particularly vulnerable to the effects of carnitine depletion.[7][9]
Sequestration of Coenzyme A in Organic Acidemias
A similar, yet distinct, phenomenon of CoA sequestration occurs in organic acidemias, such as propionic acidemia. This autosomal recessive disorder is caused by a deficiency in the enzyme propionyl-CoA carboxylase, leading to the accumulation of propionyl-CoA.[10] This buildup of propionyl-CoA sequesters the available pool of free Coenzyme A (CoASH), thereby increasing the ratio of acyl-CoA to free CoA.[1]
The depletion of free CoA has far-reaching metabolic consequences, including:
-
Inhibition of the TCA Cycle: Reduced availability of acetyl-CoA and succinyl-CoA impairs the function of the TCA cycle, leading to decreased ATP production.[11]
-
Impaired Gluconeogenesis: The sequestration of CoA can inhibit key enzymes in the gluconeogenic pathway.
-
Urea (B33335) Cycle Disruption: The accumulation of propionyl-CoA can inhibit N-acetylglutamate synthase, a key allosteric activator of the urea cycle, leading to hyperammonemia.[10]
Quantitative Data on this compound Sequestration and its Consequences
The following tables summarize quantitative data from various studies investigating the effects of pivalic acid administration and the metabolic disturbances in a mouse model of propionic acidemia.
Table 1: Effects of Pivaloyl-Containing Antibiotics on Carnitine Levels in Humans
| Parameter | Pre-treatment | Post-treatment | Percentage Change | Reference |
| Serum Total Carnitine (μmol/L) | ||||
| Long-term treatment (6-24 months) | 25-66 (ref. value) | 3.7-14 | -44% to -94% | [7] |
| Long-term treatment (7 girls) | (pretreatment values) | 15% of pretreatment | -85% | [6] |
| Serum Free Carnitine (μmol/L) | ||||
| Short-term treatment (12 days) | 42.8 | 11.6 | -73% | [8] |
| 54 days treatment | 35.0 | 3.5 | -90% | [9] |
| Muscle Total Carnitine (μmol/g wet weight) | ||||
| Long-term treatment (2 cases) | 3-5 (ref. value) | 0.3-0.7 | -77% to -94% | [7] |
| Long-term treatment (22-30 months, 2 girls) | (mean reference value) | 10% of reference | -90% | [6] |
| 54 days treatment (μmol/g noncollagen protein) | 10 | 4.3 | -57% | [9] |
| Urinary Total Carnitine Excretion | ||||
| Pivampicillin (B1678493) treatment (7 days) | (control values) | 4-5 times higher | +300% to +400% | [3] |
Table 2: Liver Acyl-CoA Levels in a Mouse Model of Propionic Acidemia
| Acyl-CoA Species | Control Mice | Propionic Acidemia (Basal) | Propionic Acidemia (Acute Crisis) | Reference |
| Propionyl-CoA/Acetyl-CoA Ratio | 0.09 | 1.4 | 13 | [1] |
| Plasma Ammonia (μmol/L) | 109 ± 10 | 311 ± 48 | 551 ± 61 | [1] |
Experimental Protocols
Quantification of Acyl-CoA Esters by HPLC
This protocol is adapted from methodologies described for the analysis of short- and long-chain acyl-CoAs in tissue extracts.[12][13][14][15]
3.1.1. Tissue Extraction
-
Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and re-homogenize.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
3.1.2. Solid-Phase Extraction (SPE) for Purification
-
Apply the supernatant to a C18 SPE cartridge.
-
Wash the cartridge sequentially with acidic water (pH 3), petroleum ether, chloroform, and methanol (B129727) to remove interfering substances.
-
Elute the acyl-CoA esters with an ethanol/water mixture (e.g., 65:35) containing 0.1 M ammonium (B1175870) acetate (B1210297).
3.1.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., Develosil ODS).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.
-
Gradient: A linear gradient from a low to a higher percentage of mobile phase B.
-
Detection: UV detector at 260 nm.
-
Quantification: Use external standards of known acyl-CoA esters for peak identification and quantification. Isobutyryl-CoA can be used as an internal standard.
Quantification of this compound and other Acyl-CoAs by LC-MS/MS
This protocol is based on more sensitive and specific methods for acyl-CoA analysis.[16][17][18][19][20]
3.2.1. Sample Preparation
-
Homogenize frozen tissue powder in an organic-aqueous mixture (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Centrifuge to pellet debris and collect the supernatant.
-
Lyophilize the supernatant and resuspend in a suitable buffer for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
-
LC Column: C8 or C18 reversed-phase column.
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient of mobile phase B to separate the acyl-CoA species.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific detection and quantification of each acyl-CoA. The transition for each acyl-CoA is determined by its precursor ion (Q1) and a specific product ion (Q3).
Carnitine Palmitoyltransferase I (CPT1) Activity Assay
This spectrophotometric assay measures the activity of CPT1 in tissue homogenates.[21][22][23][24][25]
-
Prepare Tissue Homogenate: Homogenize fresh or frozen tissue in a suitable buffer.
-
Assay Mixture: Prepare a reaction mixture containing coenzyme A, EDTA, HEPES/NaOH buffer, and BSA.
-
Initiate Reaction: Add the tissue homogenate to the assay mixture and start the reaction by adding the substrate, palmitoyl-L-carnitine.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop Reaction: Stop the reaction with an acid (e.g., HCl).
-
Centrifugation and Neutralization: Centrifuge to remove precipitated protein and neutralize the supernatant.
-
Carnitine Assay: Determine the amount of free L-carnitine released using a subsequent enzymatic assay that measures the increase in absorbance at 412 nm upon the reaction of free carnitine with a chromogenic agent.
-
Calculate Activity: CPT1 activity is calculated based on the rate of carnitine release.
Visualizations of Key Pathways and Workflows
Metabolic Pathway of Pivalic Acid Detoxification and Carnitine Depletion
Caption: Pivalic acid detoxification pathway leading to carnitine depletion.
CoA Sequestration in Propionic Acidemia
Caption: CoA sequestration in propionic acidemia due to PCC deficiency.
Experimental Workflow for Studying Pivalate-Induced Carnitine Deficiency
Caption: Workflow for investigating pivalate-induced carnitine deficiency.
Conclusion and Future Directions
The sequestration of this compound and other acyl-CoAs represents a significant metabolic burden, leading to secondary carnitine deficiency and broader disruption of cellular energy metabolism. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to investigate these phenomena further. Future research should focus on developing high-throughput screening methods to identify compounds that may cause CoA sequestration, as well as exploring therapeutic strategies to mitigate these effects. These may include the development of novel carnitine supplementation regimens, the design of drugs that do not generate pivalic acid, and interventions aimed at boosting the endogenous CoA pool in organic acidemias. A deeper understanding of the intricate regulatory networks governing CoA and carnitine homeostasis will be crucial in the development of effective treatments for these challenging metabolic disorders.
References
- 1. Propionic acidemia in mice: Liver acyl-CoA levels and clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow replenishment of carnitine deficiency after cessation of long-term treatment with pivaloyl-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 11. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive assay of carnitine palmitoyl transferase activity in tissue homogenates with a modified spectrophotometric method for enzymatic carnitine determination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 25. aspirasci.com [aspirasci.com]
The Role of Pivaloyl-CoA in Mitochondrial Bioenergetics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pivaloyl-CoA, the coenzyme A derivative of pivalic acid, is a metabolic byproduct of various industrial compounds and certain pharmaceuticals. Accumulation of this compound has been linked to significant mitochondrial dysfunction, primarily through the depletion of essential metabolic cofactors, leading to impaired energy production. This technical guide provides an in-depth analysis of the mechanisms by which this compound disrupts mitochondrial bioenergetics. It details the impact of this compound on key mitochondrial processes, including the tricarboxylic acid (TCA) cycle, the pyruvate (B1213749) dehydrogenase (PDH) complex, and carnitine metabolism. This document summarizes quantitative data from analogous short-chain acyl-CoAs to infer the potential inhibitory effects of this compound, provides detailed experimental protocols for investigating these effects, and utilizes diagrams to visualize the complex molecular interactions.
Introduction: The Metabolic Origin and Significance of this compound
Pivalic acid, a branched-chain carboxylic acid, is utilized in the manufacturing of polymers, agricultural chemicals, and as a component of certain ester prodrugs to enhance their bioavailability.[1] Within the cell, pivalic acid is activated to its thioester derivative, this compound, by acyl-CoA synthetases.[2] While structurally similar to other short-chain acyl-CoAs, the bulky tertiary butyl group of this compound hinders its efficient metabolism through conventional beta-oxidation pathways. This leads to its accumulation within the mitochondrial matrix, where it can interfere with core metabolic functions.
The primary and most well-documented pathological effect of pivalic acid-containing prodrugs is the induction of secondary carnitine deficiency.[3][4][5] this compound is a substrate for carnitine acetyltransferase (CrAT), which catalyzes its conversion to pivaloylcarnitine.[6] This conjugate is subsequently exported from the cell and excreted in the urine, leading to a systemic depletion of the free carnitine pool.[7][8] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, and its depletion can significantly impair fatty acid metabolism.[7]
Beyond carnitine depletion, the accumulation of this compound within the mitochondrial matrix is hypothesized to disrupt bioenergetics through direct enzymatic inhibition and sequestration of free coenzyme A (CoA). This guide will explore these multifaceted mechanisms in detail.
Sequestration of Coenzyme A: A Central Mechanism of this compound Toxicity
A critical aspect of this compound-mediated mitochondrial dysfunction is the sequestration of the free mitochondrial pool of Coenzyme A (CoA-SH).[9][10][11][12] CoA is a vital cofactor for numerous enzymatic reactions, including the pyruvate dehydrogenase complex (PDH) and enzymes of the TCA cycle.[13][14] The conversion of pivalic acid to this compound consumes free CoA. Due to its slow metabolism, this compound acts as a "sink" for the CoA pool, reducing the availability of this essential cofactor for other metabolic processes. This phenomenon, known as CoA sequestration, has been well-documented in other metabolic disorders involving the accumulation of acyl-CoAs, such as propionic acidemia.[9][10][12]
The consequences of CoA sequestration are far-reaching, leading to a decrease in the acetyl-CoA/CoA ratio, which can allosterically inhibit key enzymes and disrupt the overall flux through central metabolic pathways.
Impact on Key Mitochondrial Enzymes and Pathways
The detrimental effects of this compound on mitochondrial bioenergetics stem from its ability to inhibit key enzymes, either directly through competitive or allosteric inhibition, or indirectly through CoA sequestration. Due to a lack of direct quantitative data for this compound, this section presents data from analogous short-chain acyl-CoAs (propionyl-CoA and valproyl-CoA) as proxies.
Carnitine Acetyltransferase (CrAT)
Carnitine acetyltransferase (CrAT) is a crucial enzyme in the mitochondrial matrix that buffers the acetyl-CoA/CoA ratio and facilitates the export of excess acetyl units from the mitochondria as acetylcarnitine.[15][16] this compound is a known substrate for CrAT, leading to the formation of pivaloylcarnitine.[6] It is plausible that at high concentrations, this compound could act as a competitive inhibitor of CrAT with respect to acetyl-CoA, thereby hindering the enzyme's ability to buffer the acetyl-CoA pool.
Table 1: Proxy Inhibitory Data for Carnitine Acyltransferases
| Inhibitor | Enzyme | Inhibition Type | Ki/IC50 | Organism/Tissue | Reference |
| Valproyl-CoA | CPT IA | Competitive (vs. Palmitoyl-CoA) | - | Human Fibroblasts | [17] |
| Propionyl-CoA | CrAT | Substrate | - | - | [18] |
Note: Specific Ki or IC50 values for this compound inhibition of CrAT are not currently available in the literature.
Pyruvate Dehydrogenase Complex (PDH)
The pyruvate dehydrogenase complex (PDH) is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[19][20] The activity of PDH is tightly regulated by product inhibition (acetyl-CoA and NADH) and by reversible phosphorylation by pyruvate dehydrogenase kinase (PDK).[2][11]
This compound can inhibit PDH through two primary mechanisms:
-
CoA Sequestration: By depleting the free CoA pool, this compound accumulation increases the acetyl-CoA/CoA ratio, leading to product inhibition of PDH.[21]
-
Activation of Pyruvate Dehydrogenase Kinase (PDK): Short-chain acyl-CoAs, such as propionyl-CoA, have been shown to activate PDK.[14] Activated PDK phosphorylates and inactivates the PDH complex. It is highly probable that this compound exerts a similar effect.
Table 2: Proxy Inhibitory Data for Pyruvate Dehydrogenase Complex
| Effector | Target | Effect | Concentration | Organism/Tissue | Reference |
| Propionyl-CoA | PDK | Activation | Low µM | Bovine Kidney | [14] |
| Acetyl-CoA | PDH | Product Inhibition | - | Pea Mitochondria | [21] |
Note: Direct kinetic data for this compound's effect on PDH or PDK is not currently available.
Tricarboxylic Acid (TCA) Cycle Enzymes
The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA to CO2, generating reducing equivalents (NADH and FADH2) for the electron transport chain.[14][22] The accumulation of this compound can disrupt the TCA cycle at multiple points.
-
Citrate (B86180) Synthase: This is the first and rate-limiting step of the TCA cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate.[22] Citrate synthase is known to be inhibited by other short- and long-chain acyl-CoAs, such as propionyl-CoA and oleoyl-CoA.[23][24] It is plausible that this compound acts as a competitive inhibitor with respect to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase: This multi-enzyme complex is another key regulatory point in the TCA cycle and is sensitive to inhibition by its products, succinyl-CoA and NADH.[25] CoA sequestration by this compound can lead to an increase in the succinyl-CoA/CoA ratio, thereby inhibiting this enzyme.
Table 3: Proxy Inhibitory Data for TCA Cycle Enzymes
| Inhibitor | Enzyme | Inhibition Type | Ki/IC50 | Organism/Tissue | Reference |
| Propionyl-CoA | Citrate Synthase | Competitive (vs. Acetyl-CoA) | - | - | [23] |
| Oleoyl-CoA | Citrate Synthase | Negative Effector | - | - | [24] |
Note: Direct quantitative data for this compound inhibition of TCA cycle enzymes is not currently available.
Experimental Protocols for Assessing this compound-Mediated Mitochondrial Toxicity
To investigate the effects of this compound on mitochondrial bioenergetics, a series of in vitro assays using isolated mitochondria or permeabilized cells are recommended.
Isolation of Mitochondria
Mitochondria can be isolated from various tissues (e.g., rat liver, heart, or skeletal muscle) or cultured cells by differential centrifugation. A detailed protocol for isolating rat liver mitochondria is provided in the appendix.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) is the gold standard for assessing mitochondrial function.[16][26]
Objective: To determine the effect of this compound on different mitochondrial respiratory states.
Materials:
-
Isolated mitochondria (0.05-0.25 mg/mL)
-
Respiration buffer (e.g., MiR05)
-
Substrates (e.g., pyruvate, malate (B86768), glutamate, succinate (B1194679), palmitoylcarnitine)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (B1679576) (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound (various concentrations)
Procedure:
-
Equilibrate the respirometer chamber with respiration buffer at the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to the chamber.
-
Measure basal respiration (State 2) after the addition of substrates (e.g., pyruvate and malate for Complex I-linked respiration).
-
Initiate State 3 respiration by adding a saturating amount of ADP.
-
After ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Titrate FCCP to determine the maximal uncoupled respiration rate (Electron Transport System capacity).
-
Inhibit the respiratory chain with rotenone and antimycin A to measure residual oxygen consumption.
-
Repeat the protocol with the addition of varying concentrations of this compound to the respiration buffer before the addition of substrates to assess its inhibitory effects on different respiratory states.
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP added / atoms of oxygen consumed) to assess mitochondrial coupling and efficiency.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the proton pumping activity of the electron transport chain.
Objective: To determine if this compound causes depolarization of the mitochondrial membrane.
Materials:
-
Cultured cells or isolated mitochondria
-
Fluorescent cationic dyes (e.g., TMRM, TMRE, or JC-1)
-
FCCP (positive control for depolarization)
-
This compound (various concentrations)
-
Fluorescence microscope or plate reader
Procedure (using TMRM):
-
Load cultured cells or isolated mitochondria with a low concentration of TMRM (e.g., 25-100 nM) in an appropriate buffer.
-
Allow the dye to equilibrate and accumulate in the mitochondria.
-
Acquire baseline fluorescence measurements.
-
Treat the cells or mitochondria with varying concentrations of this compound.
-
Monitor the TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
As a positive control, add FCCP at the end of the experiment to induce complete depolarization.
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline and the FCCP-induced minimum.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effects of this compound on specific mitochondrial enzymes.
General Protocol:
-
Purify or obtain commercially available mitochondrial enzymes (e.g., citrate synthase, malate dehydrogenase).
-
Perform enzyme activity assays in the presence of varying concentrations of the enzyme's substrates and this compound.
-
Measure the rate of product formation or substrate consumption spectrophotometrically or fluorometrically.
-
Determine the kinetic parameters (Km and Vmax) in the absence and presence of this compound.
-
Use Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).
Example: Citrate Synthase Assay The activity of citrate synthase can be monitored by measuring the rate of CoA-SH production using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.
Conclusion and Future Directions
This compound poses a significant threat to mitochondrial bioenergetics through a dual mechanism of carnitine depletion and direct interference with core metabolic pathways via CoA sequestration and enzymatic inhibition. While the effects on carnitine metabolism are well-established, the direct molecular interactions of this compound with mitochondrial enzymes remain an area requiring further investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other xenobiotic acyl-CoAs on mitochondrial function.
Future research should focus on obtaining direct kinetic data for the inhibition of CrAT, PDH, and TCA cycle enzymes by this compound to validate the hypotheses presented in this guide. Furthermore, investigating the potential for this compound to induce mitochondrial oxidative stress and alter the mitochondrial proteome through post-translational modifications would provide a more complete picture of its toxicity profile. A deeper understanding of these mechanisms is crucial for the development of targeted therapeutic strategies to mitigate the adverse effects of this compound accumulation in clinical and environmental settings.
Appendix: Protocol for Isolation of Rat Liver Mitochondria
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Excise the liver, mince it into small pieces, and wash thoroughly with isolation buffer to remove blood.
-
Homogenize the minced liver in 10 volumes of isolation buffer using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
References
- 1. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial respiration and ROS emission during β-oxidation in the heart: An experimental-computational study | PLOS Computational Biology [journals.plos.org]
- 4. Mitochondrial respiration and ROS emission during β-oxidation in the heart: An experimental-computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Human Metabolome Database: Showing metabocard for Pivaloylcarnitine (HMDB0041993) [hmdb.ca]
- 7. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration | MDPI [mdpi.com]
- 9. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic mechanism and kinetics of malate dehydrogenase [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of bovine kidney pyruvate dehydrogenase kinase activity by CoA esters and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Catalytic mechanism and kinetics of malate dehydrogenase | Semantic Scholar [semanticscholar.org]
- 16. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. collab.its.virginia.edu [collab.its.virginia.edu]
- 23. Citrate synthase - Wikipedia [en.wikipedia.org]
- 24. Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Theoretical Modeling of Pivaloyl-CoA Enzyme Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl-CoA is a branched-chain acyl-CoA molecule of significant interest in metabolic engineering and synthetic biology. Understanding its interactions with enzymes is crucial for the development of novel biosynthetic pathways and for potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical modeling of this compound enzyme interactions, focusing on the key enzyme Isobutyryl-CoA Mutase (ICM) and its fusion variant, IcmF. We present a summary of known quantitative data, detailed experimental protocols for studying these interactions, and a guide to computational modeling approaches. Visualizations of metabolic pathways and experimental workflows are provided to facilitate understanding.
Introduction to this compound Metabolism
This compound is a five-carbon, tertiary branched-chain acyl-coenzyme A. Its synthesis is not common in primary metabolism but has been identified as a product of the isomerization of isovaleryl-CoA, catalyzed by the coenzyme B12-dependent enzyme, Isobutyryl-CoA Mutase (ICM)[1]. The unusual tert-butyl group of pivalate, derived from this compound, makes it a valuable building block in the synthesis of various chemical compounds[2]. The enzymatic production of this compound is a key step in engineered metabolic pathways designed to produce pivalic acid and its derivatives[2]. Theoretical modeling of the interactions between this compound and its associated enzymes is essential for optimizing these pathways and for designing novel biocatalysts.
Key Enzyme: Isobutyryl-CoA Mutase (ICM) and IcmF
The primary enzyme known to interact with this compound is Isobutyryl-CoA Mutase (ICM, EC 5.4.99.13), a vitamin B12-dependent enzyme that catalyzes the reversible isomerization of isobutyryl-CoA to n-butyryl-CoA[3][4]. A fusion protein, termed IcmF, which combines the large and small subunits of ICM with a G-protein chaperone, has been identified and characterized. This fusion protein has been shown to catalyze the interconversion of isovaleryl-CoA to pivalyl-CoA[1].
The reaction is a carbon skeleton rearrangement involving a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin (AdoCbl) cofactor[5]. The G-protein domain of IcmF is thought to play a role in the conformational changes required for catalysis and cofactor reloading[3][4].
Metabolic Pathway of this compound Synthesis
The enzymatic synthesis of this compound from Isovaleryl-CoA is a key reaction. The metabolic context can be visualized as follows:
Quantitative Data on this compound Enzyme Interactions
Quantitative data for the interaction of this compound with enzymes is limited. However, kinetic parameters for the related substrate, isovaleryl-CoA, with IcmF have been determined, providing a basis for theoretical modeling.
| Enzyme | Substrate | Km (μM) | Specific Activity (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| Gk IcmF | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | - | - | Geobacillus kaustophilus | [1] |
| Gk IcmF | n-Butyryl-CoA | - | 3.25 ± 0.35 | - | - | Geobacillus kaustophilus | [1] |
| Gk IcmF | Isobutyryl-CoA | 20 ± 1 | - | 3.1 ± 0.1 | 1.5 x 105 | Geobacillus kaustophilus | [3] |
| Cm IcmF | Isovaleryl-CoA | - | - | - | - | Cupriavidus metallidurans | [1] |
| Cm IcmF | n-Butyryl-CoA | - | - | - | - | Cupriavidus metallidurans | [1] |
Table 1: Kinetic Parameters for IcmF with Various Substrates. Note the significantly lower specific activity for isovaleryl-CoA compared to n-butyryl-CoA, indicating that isovaleryl-CoA is a much poorer substrate.
Thermodynamic parameters for the binding of the essential cofactor, adenosylcobalamin (AdoCbl), to apo-IcmF have been determined by Isothermal Titration Calorimetry (ITC), revealing two non-equivalent binding sites.
| Ligand | Site | Kd (μM) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Organism | Reference |
| AdoCbl | High Affinity | 0.081 ± 0.014 | -9.5 ± 0.1 | -12.1 ± 0.2 | -2.6 | Geobacillus kaustophilus | [3] |
| AdoCbl | Low Affinity | 2.0 ± 0.4 | -7.6 ± 0.1 | 3.0 ± 0.3 | 10.6 | Geobacillus kaustophilus | [3] |
Table 2: Thermodynamic Parameters for AdoCbl Binding to Apo-IcmF.
Experimental Protocols
Recombinant IcmF Expression and Purification
This protocol is adapted from the purification of Geobacillus kaustophilus IcmF[3].
Workflow for IcmF Purification
Buffers and Reagents:
-
Lysis Buffer: 50 mM NaPi, pH 7.5, 300 mM NaCl, 5 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Wash Buffer: Lysis buffer.
-
Elution Buffer: 50 mM NaPi, pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP.
-
Buffer A: 50 mM NaPi, pH 7.5, 50 mM NaCl.
Procedure:
-
Transform E. coli BL21(DE3) cells with the pET-30 Ek/LIC vector containing the G. kaustophilus icmF gene.
-
Grow cells at 37°C in Luria-Bertani (LB) medium containing 50 µg/ml kanamycin to an A600 of 0.6.
-
Induce protein expression with 0.5 mM IPTG and continue to grow for 14-16 hours.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA Sepharose column.
-
Wash the column with 10-20 column volumes of lysis buffer.
-
Elute the protein with a linear gradient of 8-250 mM imidazole in lysis buffer.
-
Pool the fractions containing IcmF, concentrate, and dialyze against Buffer A.
-
Apply the dialyzed protein to a Source 15Q anion exchange column.
-
Elute with a linear gradient of NaCl in Buffer A.
-
Pool pure fractions and store at -80°C.
Continuous Enzyme Assay for ICM Activity
This assay couples the production of n-butyryl-CoA to its oxidation by butyryl-CoA dehydrogenase (BDH), which can be monitored spectrophotometrically[3]. This can be adapted to measure the reverse reaction from this compound if a suitable dehydrogenase is available or a discontinuous assay is employed.
Assay Principle:
Isobutyryl-CoA <--IcmF--> n-Butyryl-CoA n-Butyryl-CoA + 2Fe(CN)63- --BDH--> Crotonyl-CoA + 2Fe(CN)64- + 2H+
The reduction of ferricenium hexafluorophosphate (B91526) (Fc+PF6-) by BDH is monitored by the decrease in absorbance at 300 nm (Δε = 4.3 mM-1 cm-1)[3].
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6.
-
Butyryl-CoA Dehydrogenase (BDH).
-
Ferricenium hexafluorophosphate (Fc+PF6-).
-
Isobutyryl-CoA (substrate).
-
Purified IcmF.
Procedure:
-
Prepare a reaction mixture containing assay buffer, BDH, and Fc+PF6-.
-
Add varying concentrations of isobutyryl-CoA.
-
Initiate the reaction by adding a known amount of purified IcmF.
-
Monitor the decrease in absorbance at 300 nm over time.
-
Calculate initial velocities from the linear portion of the reaction progress curve.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Theoretical Modeling of this compound Interactions
Due to the limited availability of direct structural and binding data for this compound, theoretical modeling relies on homology modeling, molecular docking, and molecular dynamics simulations, leveraging the known structures of related enzymes and general principles of protein-ligand interactions.
Homology Modeling of IcmF
In the absence of a crystal structure for IcmF, a homology model can be built using the known structures of its constituent domains: the large and small subunits of ICM and a G-protein chaperone. The structure of the β-subunit of the related propionyl-CoA carboxylase from Streptomyces coelicolor can serve as a template for the carboxyltransferase domain[6].
Molecular Docking of this compound
Molecular docking can be used to predict the binding mode of this compound within the active site of the IcmF homology model. This computational technique explores possible binding conformations and orientations of a ligand within a protein's binding site and scores them based on a force field[7][8][9].
Logical Workflow for Molecular Docking
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the this compound-IcmF complex, assessing the stability of the docked pose and revealing conformational changes that may occur upon ligand binding[10][11][12].
Key Steps in MD Simulation:
-
System Setup: The docked this compound-IcmF complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization: The energy of the system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure.
-
Production Run: A long simulation is run to generate a trajectory of atomic coordinates over time.
-
Analysis: The trajectory is analyzed to study properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and protein-ligand interactions over time.
Conclusion and Future Directions
The study of this compound enzyme interactions is an emerging field with significant potential. While Isobutyryl-CoA Mutase (IcmF) has been identified as a key enzyme, a wealth of information remains to be discovered. Future research should focus on:
-
Determining the crystal structure of IcmF , ideally in complex with this compound or a substrate analog, to provide a high-resolution template for theoretical modeling.
-
Measuring the binding affinity (Kd) of this compound to IcmF using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Performing detailed kinetic analysis of the reverse reaction (this compound to isovaleryl-CoA).
-
Utilizing advanced computational methods , such as quantum mechanics/molecular mechanics (QM/MM) simulations, to elucidate the reaction mechanism at an atomic level.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this compound enzyme interactions and to harness this knowledge for biotechnological and therapeutic purposes.
References
- 1. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IcmF Is a Fusion between the Radical B12 Enzyme Isobutyryl-CoA Mutase and Its G-protein Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IcmF is a fusion between the radical B12 enzyme isobutyryl-CoA mutase and its G-protein chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isobutyryl-CoA mutase - Creative Biogene [microbialtec.com]
- 6. Crystal structure of the beta-subunit of acyl-CoA carboxylase: structure-based engineering of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking and scoring with ICM: the benchmarking results and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking and scoring with ICM: the benchmarking results and strategies for improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Pivaloyl-CoA from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA (pivalyl-coenzyme A) is a coenzyme A derivative that plays a role in various metabolic processes and is of significant interest in drug development and biochemical research.[1] Prodrugs designed to enhance the bioavailability of therapeutics often release pivalic acid upon hydrolysis. This pivalic acid can then be activated to this compound within the cell. Understanding the synthesis and biological fate of this compound is crucial for evaluating the metabolic impact of such prodrugs. These application notes provide a detailed protocol for the laboratory synthesis of this compound from pivalic acid, enabling researchers to produce this important molecule for in vitro studies, as an analytical standard, or for further enzymatic assays.
The synthesis is a two-step process. First, pivalic acid is converted to its more reactive acid chloride derivative, pivaloyl chloride. Subsequently, pivaloyl chloride is reacted with coenzyme A (CoA) to form the final product, this compound.
Data Presentation
Table 1: Quantitative Data for Pivaloyl Chloride Synthesis from Pivalic Acid
| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Byproducts | Reference |
| Thionyl chloride (SOCl₂) | DMF (catalytic) | 40 - 60 | 2 - 4 | 75 - 95 | SO₂, HCl | [2][3] |
| Phosphorus trichloride (B1173362) (PCl₃) | None | 60 - 62 | 2 - 3 | < 90 | H₃PO₃, HCl | [4][5] |
| Phosphorus pentachloride (PCl₅) | None | Room Temp | 1 - 2 | 80 - 90 | POCl₃, HCl | [2][6] |
Note: The choice of chlorinating agent can depend on the scale of the reaction, available equipment, and desired purity.
Experimental Protocols
Part 1: Synthesis of Pivaloyl Chloride from Pivalic Acid
This protocol describes the synthesis of pivaloyl chloride from pivalic acid using thionyl chloride, a common and effective method for laboratory-scale preparations.[2][3]
Materials:
-
Pivalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Reaction flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add pivalic acid (1.0 mol).
-
Slowly add thionyl chloride (1.2 mol) to the pivalic acid at room temperature with constant stirring.
-
Add a catalytic amount of DMF (approximately 0.5 mL). An exothermic reaction will begin, leading to the evolution of gaseous byproducts.
-
Heat the reaction mixture to 40-60°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, purify the crude pivaloyl chloride by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[2]
Part 2: Synthesis of this compound from Pivaloyl Chloride
This protocol outlines the synthesis of this compound by reacting pivaloyl chloride with coenzyme A. This is a common method for preparing acyl-CoA thioesters.
Materials:
-
Pivaloyl chloride
-
Coenzyme A (free acid or lithium salt)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
pH meter
-
Stirring apparatus
-
HPLC system for purification
Procedure:
-
Dissolve Coenzyme A in a mixture of water and THF.
-
Cool the solution in an ice bath and adjust the pH to between 7.5 and 8.0 using a solution of sodium bicarbonate.
-
Slowly add a solution of pivaloyl chloride in anhydrous THF to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of sodium bicarbonate solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by HPLC to observe the formation of this compound and the consumption of Coenzyme A.
-
Once the reaction is complete, the this compound can be purified by reverse-phase HPLC.
Part 3: Purification and Characterization of this compound
Purification:
-
High-Performance Liquid Chromatography (HPLC): Purification of the crude this compound is typically achieved using a semi-preparative or preparative reverse-phase HPLC column (e.g., C18).[7]
-
A common mobile phase consists of a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent like methanol (B129727) or acetonitrile.[7]
-
The elution of this compound can be monitored by UV absorbance at approximately 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[7][8]
-
Characterization:
-
HPLC Analysis: The purity of the final product can be assessed by analytical HPLC.
-
Mass Spectrometry (MS): The identity of this compound can be confirmed by mass spectrometry, which will show the expected molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the pivaloyl group and its attachment to the CoA molecule.
Mandatory Visualization
Caption: Workflow for the laboratory synthesis of this compound from pivalic acid.
Caption: Cellular activation of pivalic acid derived from prodrugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 5. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
- 6. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic synthesis of Pivaloyl-CoA, a crucial intermediate in various metabolic studies and a potential precursor in the synthesis of novel pharmaceuticals. The following protocol is based on the general principles of enzymatic synthesis of short-chain acyl-CoA thioesters using acyl-CoA synthetases, which are known to exhibit substrate promiscuity.
Introduction
This compound is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). Acyl-CoA synthetases (ACS) or ligases catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA), an essential step for the activation of fatty acids for various metabolic pathways. This process is ATP-dependent and proceeds through an acyl-adenylate intermediate. While a specific enzyme for the activation of pivalic acid is not extensively characterized, several short-chain acyl-CoA synthetases have demonstrated broad substrate specificity, making them suitable candidates for the synthesis of this compound. This protocol outlines a general method for the enzymatic synthesis and subsequent purification of this compound.
Principle of the Reaction
The enzymatic synthesis of this compound is a two-step reaction catalyzed by a short-chain acyl-CoA synthetase. First, pivalic acid reacts with ATP to form a pivaloyl-AMP intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of Coenzyme A attacks the pivaloyl-AMP intermediate, forming this compound and releasing AMP.
Experimental Protocol
This protocol is designed for a small-scale laboratory synthesis of this compound.
Materials and Reagents:
-
Pivalic acid
-
Coenzyme A trilithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Short-chain Acyl-CoA Synthetase (e.g., Propionyl-CoA Synthetase from Salmonella enterica or a commercially available equivalent)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Dithiothreitol (DTT) (1 M)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Phosphoric acid
Reaction Setup:
The following table summarizes the components of the reaction mixture for a final volume of 1 ml.
| Component | Stock Concentration | Volume to Add (µl) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 | 100 mM |
| Pivalic acid | 100 mM | 100 | 10 mM |
| Coenzyme A (CoA) | 50 mM | 100 | 5 mM |
| ATP | 100 mM | 150 | 15 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| DTT | 1 M | 1 | 1 mM |
| Short-chain Acyl-CoA Synthetase | 1 mg/ml (10 U/mg) | 20 | 20 µg/ml (0.2 U/ml) |
| Ultrapure Water | - | 519 | - |
| Total Volume | - | 1000 | - |
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the Tris-HCl buffer, pivalic acid, Coenzyme A, ATP, MgCl₂, and DTT in the volumes specified in the table. Add ultrapure water to bring the volume to near the final volume, leaving space for the enzyme.
-
Enzyme Addition: Add the short-chain acyl-CoA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC.
-
Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., 10 µl of 1 M HCl) to precipitate the enzyme.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the synthesized this compound to a clean tube.
Purification of this compound using Solid-Phase Extraction (SPE):
-
Cartridge Equilibration: Equilibrate a C18 SPE cartridge by washing with 1 ml of methanol followed by 1 ml of ultrapure water.
-
Sample Loading: Load the supernatant from the reaction onto the equilibrated C18 cartridge.
-
Washing: Wash the cartridge with 1 ml of water containing a low concentration of a weak acid (e.g., 0.1% formic acid) to remove unbound starting materials and salts.
-
Elution: Elute the this compound from the cartridge using a suitable organic solvent, such as acetonitrile or methanol. Collect the eluate.
-
Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the purified this compound in a suitable buffer for storage and downstream applications.
Analysis and Quantification:
The concentration and purity of the synthesized this compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm (for the adenine (B156593) moiety of CoA). The identity of the product can be confirmed by mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the enzymatic synthesis of this compound.
Caption: Enzymatic synthesis of this compound from pivalic acid, ATP, and Coenzyme A.
Application Notes and Protocols for High-Yield Synthesis of Radiolabeled Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of radiolabeled Pivaloyl-CoA, a crucial tool for various biochemical and pharmacological studies. The described methodology is adapted from established procedures for the synthesis of other short-chain acyl-CoA esters, offering a robust and efficient approach.
Introduction
This compound is an important intermediate in the metabolism of xenobiotics containing the pivaloyl group. The use of a radiolabeled version allows for sensitive and accurate tracking in various biological systems, facilitating studies on enzyme kinetics, metabolic fate, and drug disposition. This protocol details a chemical synthesis approach for preparing radiolabeled this compound, focusing on high yield and purity. The method is based on the activation of radiolabeled pivalic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with Coenzyme A.
Data Presentation
| Parameter | Result |
| Starting Material | [1-¹⁴C]Pivalic Acid |
| Expected Radiochemical Yield | > 85% |
| Expected Radiochemical Purity | > 98% (post-HPLC purification) |
| Specific Activity | Dependent on the specific activity of the starting [1-¹⁴C]Pivalic Acid |
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Characterization Methods | Radio-HPLC, Liquid Scintillation Counting |
Experimental Protocols
Materials and Reagents
-
Radiolabeled Pivalic Acid (e.g., [1-¹⁴C]Pivalic Acid or [³H]Pivalic Acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid form)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric Acid (HCl)
-
Sodium Phosphate (B84403) Monobasic and Dibasic
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Scintillation cocktail
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV and a radioactivity detector
-
Reverse-phase C18 HPLC column
-
Lyophilizer or vacuum centrifuge
-
Liquid Scintillation Counter
-
pH meter
Synthesis of Radiolabeled this compound
This protocol is adapted from a method for the synthesis of [1-¹⁴C]propionyl-CoA and [1-¹⁴C]acetyl-CoA.[1]
Step 1: Activation of Radiolabeled Pivalic Acid
-
In a clean, dry reaction vial, dissolve 1-5 µmol of radiolabeled pivalic acid in 100 µL of anhydrous THF.
-
Add a 1.5 molar excess of 1,1'-carbonyldiimidazole (CDI) to the pivalic acid solution.
-
Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring to form the pivaloyl-imidazolide intermediate.
Step 2: Reaction with Coenzyme A
-
In a separate vial, dissolve a 1.2 molar excess of Coenzyme A (relative to the starting pivalic acid) in 200 µL of a 50 mM sodium phosphate buffer, pH 7.5.
-
Add the activated pivaloyl-imidazolide solution from Step 1 to the Coenzyme A solution.
-
Immediately add a 1.5 molar excess of triethylamine (TEA) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.
Step 3: Quenching the Reaction and Sample Preparation
-
After 2 hours, quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This step ensures that any unreacted Coenzyme A is in its protonated form.
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter before HPLC purification.
Purification by Reverse-Phase HPLC
-
Equilibrate a semi-preparative C18 reverse-phase HPLC column with the initial mobile phase conditions.
-
Inject the filtered reaction mixture onto the HPLC column.
-
Elute the radiolabeled this compound using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile using both a UV detector (at 260 nm for the adenine (B156593) ring of CoA) and a radioactivity detector.
-
Collect the fractions corresponding to the radiolabeled this compound peak.
Quantification and Characterization
-
Determine the concentration of the purified this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Quantify the radioactivity of an aliquot of the purified product using a liquid scintillation counter.
-
Calculate the specific activity of the radiolabeled this compound (in Ci/mol or Bq/mol).
-
Assess the radiochemical purity by analytical radio-HPLC of the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of radiolabeled this compound.
Caption: Chemical reaction pathway for the synthesis of this compound via a CDI intermediate.
References
Application Note: HPLC Purification of Pivaloyl-CoA
Abstract
This application note details a generalized method for the purification of Pivaloyl-CoA using High-Performance Liquid Chromatography (HPLC). This compound is a short-chain acyl-coenzyme A derivative of significant interest in metabolic research and drug development.[1] The described protocol outlines a reverse-phase HPLC method for the efficient separation and purification of this compound from reaction mixtures or biological extracts. This document is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their studies.
Introduction
This compound is a pivotal intermediate in various metabolic pathways and serves as a substrate for numerous enzymes.[1][2] Accurate in vitro and in vivo studies necessitate highly purified this compound to avoid interference from contaminants. HPLC is a powerful technique for the purification of biomolecules, offering high resolution and reproducibility. This note provides a robust starting point for developing a specific HPLC purification protocol for this compound. While direct, detailed protocols for this compound are not extensively published, the methodology presented here is based on established principles for the purification of other short-chain acyl-CoAs.[3][4]
Experimental Protocol
Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Potassium phosphate (B84403), monobasic
-
Phosphoric acid
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Data acquisition and processing software
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of cold mobile phase A (see below).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Maintain the sample at 4°C throughout the preparation process to minimize degradation.
HPLC Method
A reverse-phase HPLC method is employed for the purification of this compound. The following conditions are recommended as a starting point and may require optimization.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Post-Purification Handling
-
Collect the fractions corresponding to the this compound peak.
-
Immediately freeze the collected fractions at -80°C to prevent degradation.
-
If necessary, perform buffer exchange or lyophilization to concentrate the sample and remove HPLC solvents.
Data Presentation
The following table summarizes the expected performance of the described HPLC method for the purification of this compound. These values are illustrative and may vary depending on the specific instrumentation and sample matrix.
Table 2: Expected Purification Performance
| Parameter | Expected Value |
| Retention Time (min) | 15 - 20 |
| Purity (%) | >95% |
| Yield (%) | 70 - 85% |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Discussion
The presented reverse-phase HPLC method provides a reliable framework for the purification of this compound. The choice of a C18 column is based on its wide applicability for the separation of small, polar molecules like acyl-CoAs. The phosphate buffer in the mobile phase helps to maintain a stable pH and ensure reproducible retention times. A gradient elution from a low to a high concentration of acetonitrile allows for the effective separation of this compound from both more polar and less polar impurities.
It is crucial to monitor the stability of this compound throughout the purification process.[4] Acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Therefore, maintaining samples and collected fractions at low temperatures is highly recommended. The purity of the final product should be assessed by analytical HPLC and, if necessary, by mass spectrometry.
Conclusion
This application note provides a detailed, albeit generalized, protocol for the HPLC purification of this compound. The method is designed to be a starting point for researchers and may require further optimization to suit specific experimental needs and sample complexities. By following this protocol, scientists can obtain high-purity this compound for their research applications.
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is a short-chain acyl-coenzyme A derivative that plays a role as a xenobiotic metabolite.[1] Its analysis is crucial for understanding the metabolic pathways of pivalate-containing drugs and their potential impact on cellular metabolism. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the definitive method for the sensitive and specific quantification of this compound in biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.
Principle of Analysis
The analysis of this compound by LC-MS/MS involves three key steps:
-
Extraction: this compound is first extracted from the biological matrix, and proteins are precipitated.
-
Chromatographic Separation: The extracted this compound is separated from other molecules using liquid chromatography to reduce matrix effects and ensure specificity.
-
Mass Spectrometric Detection: this compound is detected and quantified using tandem mass spectrometry, typically in positive ion mode, by monitoring a specific precursor ion and its characteristic product ions.
Key Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% (w/v) trichloroacetic acid (TCA) in water. SSA is often preferred as it may not require removal by solid-phase extraction.[2]
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar short-chain acyl-CoA, such as [¹³C₂]-acetyl-CoA.
-
Microcentrifuge tubes
-
Scraper for adherent cells
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold extraction solution (SSA or TCA) to the plate. For normalization purposes, a small aliquot can be taken for protein quantification before the addition of the acid.
-
For adherent cells, scrape the cells in the extraction solution. For suspension cells, pellet the cells and resuspend in the extraction solution.
-
If using an internal standard, spike it into the extraction solution at a known concentration.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate for 10 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the this compound to a new microcentrifuge tube.
-
The sample is now ready for LC-MS/MS analysis. If TCA was used, solid-phase extraction (SPE) may be necessary to remove the acid.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B |
Note: The retention time for this compound is expected to be slightly longer than that of other C5 acyl-CoAs due to its branched structure, but this will need to be empirically determined with a standard.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values for the analysis of this compound.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 852.2 | 345.1 | 428.0 |
Note: The precursor ion is calculated based on the molecular weight of this compound (851.65 g/mol ).[1][3] Product Ion 1 is the specific fragment corresponding to the pivaloyl group after the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da). Product Ion 2 is the common fragment representing the 3',5'-diphosphoadenosine moiety.
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be prepared using a this compound standard of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate a linear regression curve. The concentration of this compound in the samples is then calculated from this curve.
| Parameter | Expected Range |
| Linear Range | 0.1 - 100 pmol |
| Limit of Detection (LOD) | 0.05 - 0.5 pmol |
| Limit of Quantification (LOQ) | 0.1 - 1.0 pmol |
Note: These are estimated ranges based on published data for other short-chain acyl-CoAs and should be experimentally determined for this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Fragmentation of this compound in MS/MS.
References
Quantitative Assay for Pivaloyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is a branched-chain acyl-coenzyme A that plays a role in xenobiotic metabolism and has been identified as a metabolite in certain biological systems.[1][2] The quantification of this compound is crucial for understanding its metabolic pathways, its role in cellular physiology and pathology, and for the development of therapeutics that may interact with its metabolism. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art LC-MS/MS technology, along with a conceptual protocol for a coupled enzymatic assay. Additionally, methods for the synthesis of a this compound standard are described.
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific quantification of short-chain acyl-CoAs from complex biological matrices.[3][4][5] This protocol is adapted from established methods for other short-chain acyl-CoAs and is optimized for the detection of this compound.
Experimental Workflow for LC-MS/MS Analysis of this compound
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Kinetic Studies Using Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA, the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), is a branched-chain acyl-CoA that serves as a key intermediate in the metabolism of pivalic acid, a compound of interest in xenobiotic degradation and as a starter unit in the biosynthesis of certain fatty acids and antibiotics.[1][2] The unique steric hindrance provided by its tertiary butyl group makes this compound a valuable tool for investigating the substrate specificity and reaction mechanisms of various enzymes involved in acyl-CoA metabolism. These application notes provide detailed protocols and data for the use of this compound in in vitro enzyme kinetic studies, catering to researchers in biochemistry, drug discovery, and metabolic engineering.
Applications in Enzyme Kinetics
This compound is primarily utilized in the study of enzymes that catalyze reactions involving short-branched chain acyl-CoAs. Key applications include:
-
Substrate Specificity Studies: Investigating the ability of enzymes such as acyl-CoA synthetases, dehydrogenases, and mutases to recognize and process sterically hindered substrates.[3][4]
-
Enzyme Inhibition Assays: this compound can be used to probe the active site of enzymes and to screen for inhibitors that target branched-chain acyl-CoA metabolism.
-
Mechanistic Studies: Elucidating the catalytic mechanisms of enzymes, particularly those involved in carbon skeleton rearrangements, such as coenzyme B12-dependent mutases.[5]
-
Drug Development: As a substrate for enzymes in pathogenic bacteria or in human metabolic pathways, this compound can be used in high-throughput screening assays to identify novel drug candidates.
Featured Enzyme: Isobutyryl-CoA Mutase (this compound Mutase Activity)
A key enzyme that interacts with this compound is Isobutyryl-CoA Mutase (IcmF), a coenzyme B12-dependent enzyme that catalyzes the reversible isomerization of isobutyryl-CoA to n-butyryl-CoA.[5] This enzyme has been shown to also catalyze the interconversion of isovaleryl-CoA and pivalyl-CoA, demonstrating pivalyl-CoA mutase activity.[5][6]
Pivalic Acid Degradation Pathway
The degradation of pivalic acid in certain bacteria proceeds via its activation to this compound, followed by isomerization.
Pivalic Acid Degradation Pathway.
Quantitative Data
The following table summarizes kinetic parameters for an enzyme with this compound mutase activity. It is important to note that kinetic parameters are highly dependent on assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Source Organism | Reference |
| Isobutyryl-CoA Mutase Fused (IcmF) | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | Geobacillus kaustophilus | [5] |
Note: The kinetic parameters shown are for the conversion of isovaleryl-CoA to pivalyl-CoA.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from pivalic acid, which can be adapted from methods used for other acyl-CoAs.
Materials:
-
Pivalic acid
-
Coenzyme A (free acid)
-
1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable organic solvent
-
Sodium bicarbonate solution
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of Pivalic Acid: Dissolve pivalic acid in anhydrous THF. Add CDI (or thionyl chloride) dropwise while stirring at room temperature. The reaction progress can be monitored by the evolution of CO₂ (with CDI) or HCl and SO₂ (with thionyl chloride).
-
Thioester Formation: In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~7.5).
-
Coupling Reaction: Slowly add the activated pivalic acid solution to the Coenzyme A solution with constant stirring. Maintain the pH of the reaction mixture around 7.5 by adding a dilute base if necessary.
-
Purification: Purify the resulting this compound from the reaction mixture using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.
-
Lyophilization: Collect the fractions containing this compound and lyophilize to obtain the final product as a white powder.
-
Quantification: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm using the extinction coefficient of adenosine (B11128) (ε₂₆₀ = 15,400 M⁻¹cm⁻¹).
Protocol 2: In Vitro Kinetic Assay for this compound Mutase Activity (Adapted from Isobutyryl-CoA Mutase Assays)
This protocol provides a general framework for determining the kinetic parameters of an enzyme with this compound mutase activity. The specific concentrations of substrates and enzymes, as well as incubation times, should be optimized for the particular enzyme being studied.
Assay Principle:
The enzymatic conversion of a substrate (e.g., isovaleryl-CoA to this compound, or the reverse reaction) is monitored over time. The product formation or substrate depletion is quantified using HPLC or a coupled spectrophotometric assay.
Materials:
-
Purified enzyme with this compound mutase activity (e.g., IcmF)
-
This compound and/or Isovaleryl-CoA
-
Adenosylcobalamin (AdoCbl) as a cofactor for B12-dependent mutases
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC system with a C18 column and UV detector
Experimental Workflow:
General workflow for an in vitro enzyme kinetic assay.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, AdoCbl, and the enzyme in a microcentrifuge tube. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the enzyme to equilibrate.
-
Initiate Reaction: Start the reaction by adding a known concentration of the substrate (this compound or isovaleryl-CoA). The final reaction volume should be kept small (e.g., 100-200 µL).
-
Time Course: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a quenching solution (e.g., an equal volume of ice-cold 2M perchloric acid or methanol).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the samples onto a reverse-phase C18 HPLC column. Use a suitable mobile phase gradient (e.g., acetonitrile and potassium phosphate buffer) to separate the substrate and product. Monitor the elution of acyl-CoAs by their absorbance at 254 nm or 260 nm.
-
Data Analysis: Quantify the amount of product formed or substrate consumed at each time point by integrating the peak areas from the HPLC chromatograms and comparing them to a standard curve. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 3: Coupled Spectrophotometric Assay
For some enzymes, a continuous spectrophotometric assay can be developed by coupling the reaction to a second enzyme that produces a chromogenic product. For example, if this compound is a substrate for an acyl-CoA dehydrogenase, the reaction can be coupled to an electron acceptor that changes absorbance upon reduction.
Assay Principle:
The activity of the primary enzyme is measured by monitoring the change in absorbance of a coupled indicator reaction in real-time.
Materials:
-
Purified enzyme of interest
-
This compound
-
Coupling enzyme (e.g., a dehydrogenase)
-
Indicator molecule (e.g., a dye that changes color upon redox reaction)
-
Reaction buffer
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Reaction Mixture: In a cuvette or a microplate well, prepare a reaction mixture containing the reaction buffer, the coupling enzyme, the indicator molecule, and the enzyme of interest.
-
Initiate Reaction: Start the reaction by adding this compound.
-
Spectrophotometric Monitoring: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. Kinetic parameters can be determined by measuring the initial rates at various substrate concentrations.
Troubleshooting
-
Low or No Enzyme Activity:
-
Enzyme Inactivation: Ensure the enzyme is properly folded and active. Check storage conditions and buffer compatibility.
-
Cofactor Absence: For enzymes like mutases, ensure the presence of necessary cofactors (e.g., AdoCbl) in the reaction mixture.
-
-
High Background Signal:
-
Substrate Instability: this compound can be susceptible to hydrolysis. Prepare fresh solutions and keep them on ice.
-
Non-enzymatic Reaction: Run control reactions without the enzyme to assess the rate of non-enzymatic substrate degradation or product formation.
-
-
Poor HPLC Separation:
-
Optimize Gradient: Adjust the mobile phase composition and gradient to achieve better resolution between the substrate and product peaks.
-
Column Maintenance: Ensure the HPLC column is clean and not overloaded.
-
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro enzyme kinetic studies. By understanding the unique properties of this sterically hindered acyl-CoA, scientists can gain valuable insights into enzyme function and develop novel therapeutics.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Pivaloyl-CoA in studying fatty acid metabolism.
Introduction
Pivaloyl-CoA is a pivotal intermediate in the xenobiotic metabolism of pivalic acid, a compound notably released from certain prodrug antibiotics. Its primary application in metabolic research lies in its ability to induce a state of secondary carnitine deficiency. This occurs because pivalic acid is activated to this compound, which then reacts with free carnitine to form pivaloylcarnitine (B1222081). This conjugate is subsequently excreted in the urine, leading to a depletion of the body's carnitine pool.[1][2] As carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, this induced deficiency provides a powerful model for studying the downstream consequences of impaired fatty acid metabolism. Researchers, scientists, and drug development professionals can leverage this model to investigate the pathophysiology of metabolic disorders, assess the impact of carnitine deficiency on various organ systems, and evaluate potential therapeutic interventions.
Mechanism of Action
The metabolic pathway leading to pivalic acid-induced carnitine deficiency is a well-established tool in metabolic research. Pivalic acid, often derived from the hydrolysis of pivaloyloxymethyl ester prodrugs, readily enters cells. Inside the cell, it is activated to its coenzyme A thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases. The newly formed this compound then serves as a substrate for carnitine acyltransferases, which catalyze the transfer of the pivaloyl group to L-carnitine, forming pivaloylcarnitine.[1] This newly formed acylcarnitine is then transported out of the cell and excreted in the urine, effectively draining the intracellular and systemic pool of free carnitine. The resulting carnitine deficiency limits the transport of long-chain fatty acids into the mitochondria, thereby impairing β-oxidation and leading to a range of metabolic disturbances.
Data Presentation
The administration of pivalic acid or its prodrugs leads to quantifiable changes in carnitine homeostasis. The following tables summarize key quantitative data from studies in humans and animal models.
Table 1: Effects of Pivalate (B1233124) Administration on Carnitine and Pivaloylcarnitine Levels in Humans
| Parameter | Baseline (Mean ± SD) | After Pivalate Administration (Mean ± SD) | % Change | Reference |
| Serum Free Carnitine (µmol/L) | ||||
| Healthy Adults (54 days) | 35.0 | 3.5 | -90% | [3] |
| Children ( >1 year) | Normal Range: 33.3-43.0 | 0.7 - 2.6 | > -90% | [4] |
| Pediatric Patient 1 (long-term) | Normal Range: 33.3-43.0 | 1.0 | ~ -97% | [1] |
| Pediatric Patient 2 (long-term) | Normal Range: 33.3-43.0 | 0.4 | ~ -99% | [1] |
| Muscle Free Carnitine (µmol/g noncollagen protein) | ||||
| Healthy Adults (54 days) | 10.0 | 4.3 | -57% | [3] |
| Serum Pivaloylcarnitine (µmol/L) | ||||
| Pediatric Patient 1 | Undetectable | 3.7 | N/A | [1] |
| Pediatric Patient 2 | Undetectable | 1.6 | N/A | [1] |
| Urine Pivaloylcarnitine (µmol/g creatinine) | ||||
| Pediatric Patient 2 (during carnitine supplementation) | 821.4 | 12,200 | +1385% | [1] |
Table 2: Effects of Pivalate Administration on Carnitine Levels in Animal Models
| Animal Model | Treatment | Tissue | Free Carnitine (% of Control) | Acetylcarnitine (% of Control) | Reference |
| Rats | 20 mmol/L pivalate in drinking water (4 weeks) | Plasma | ~20% | Not Reported | [2] |
| Liver | ~60-80% | Not Reported | [2] | ||
| Heart | ~60-80% | Not Reported | [2] | ||
| Muscle | ~60-80% | Not Reported | [2] | ||
| Kidney | 26% | Not Reported | [2] | ||
| Nursery Pigs | Oral pivalate (28 days) | Plasma | ~40-60% lower | ~40-60% lower | [5][6] |
| Liver | ~40-60% lower | ~40-60% lower | [5][6] | ||
| Skeletal Muscle | ~40-60% lower | ~40-60% lower | [5][6] |
Experimental Protocols
Protocol 1: Induction of Carnitine Deficiency in an Animal Model (Rat)
This protocol describes a method for inducing secondary carnitine deficiency in rats through the oral administration of pivalate.
Materials:
-
Male Wistar rats (weanling or young adult)
-
Standard rodent chow
-
Drinking water
-
Sodium pivalate
-
Metabolic cages for urine and feces collection (optional)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue harvesting tools
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week, with free access to standard chow and water.
-
Baseline Measurements: Collect baseline blood and urine samples to determine initial carnitine and acylcarnitine profiles.
-
Pivalate Administration: Prepare a 20 mmol/L solution of sodium pivalate in the drinking water. Provide this solution as the sole source of drinking water for the experimental group for a period of 1 to 4 weeks.[2] The control group should receive regular drinking water.
-
Monitoring: Monitor the animals daily for any signs of distress. Measure water and food intake regularly.
-
Sample Collection: At the end of the treatment period, collect final blood and urine samples.
-
Tissue Harvesting: Euthanize the animals and harvest tissues of interest (e.g., liver, heart, skeletal muscle) for carnitine and acylcarnitine analysis.
-
Analysis: Analyze plasma, urine, and tissue homogenates for free carnitine, acylcarnitines (including pivaloylcarnitine), and other relevant metabolites using tandem mass spectrometry (see Protocol 2).
Protocol 2: Quantification of Pivaloylcarnitine and Other Acylcarnitines by Tandem Mass Spectrometry
This protocol provides a general workflow for the analysis of acylcarnitines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma, serum, urine, or tissue homogenate samples
-
Internal standards (e.g., isotopically labeled carnitine and acylcarnitines)
-
Perchloric acid or other protein precipitation agent
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation:
-
To a known volume of sample (e.g., 100 µL of plasma), add a solution of internal standards.
-
Precipitate proteins by adding a sufficient volume of cold methanol or other suitable solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acylcarnitines using a gradient elution on a C18 column.
-
Detect the acylcarnitines using electrospray ionization in the positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each acylcarnitine of interest, including pivaloylcarnitine.
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Protocol 3: Measurement of Fatty Acid Oxidation Rate in Cell Culture
This protocol describes a method to assess the impact of pivalate-induced carnitine deficiency on the rate of fatty acid oxidation in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Sodium pivalate
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or [9,10(n)-³H]palmitic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of sodium pivalate in the culture medium for a specified period (e.g., 24-72 hours) to induce carnitine depletion. Include an untreated control group.
-
-
Preparation of Radiolabeled Fatty Acid Substrate:
-
Prepare a stock solution of the radiolabeled fatty acid complexed with BSA.
-
-
Fatty Acid Oxidation Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a reaction medium containing the radiolabeled fatty acid-BSA complex and L-carnitine.
-
After the incubation period, stop the reaction by adding perchloric acid. This will precipitate macromolecules and trap ¹⁴CO₂ if [1-¹⁴C]palmitic acid is used.
-
For assays using ³H-palmitic acid, the production of ³H₂O is measured.
-
-
Measurement of Radioactivity:
-
Collect the acid-soluble supernatant (for ¹⁴C-labeled acid-soluble metabolites) or the aqueous phase (for ³H₂O).
-
Add the sample to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the measured product.
-
Normalize the results to the protein content of the cell lysate.
-
Compare the fatty acid oxidation rates between the pivalate-treated and control groups.
-
Conclusion
The use of pivalic acid to generate this compound intracellularly provides a robust and reproducible method for inducing secondary carnitine deficiency. This, in turn, serves as a valuable experimental model to investigate the multifaceted roles of carnitine in fatty acid metabolism and the systemic effects of its depletion. The protocols outlined in these application notes provide a framework for researchers to employ this model in their studies, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA as a Chemical Probe for Metabolic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). The intracellular formation of this compound is of significant interest to researchers, particularly in the context of drug development, due to the use of pivalate-containing prodrugs to enhance the bioavailability of therapeutics. Once cleaved from the parent drug, pivalic acid can be activated to this compound, acting as a chemical probe that perturbs several key metabolic pathways. These application notes provide a comprehensive overview of the use of this compound to study metabolic processes, including its effects on fatty acid metabolism and carnitine homeostasis. Detailed protocols for relevant experiments are also provided.
Metabolic Fate and Perturbations by this compound
Pivalic acid, a branched-chain carboxylic acid, is not readily metabolized through typical fatty acid oxidation pathways. Instead, its activation to this compound leads to significant metabolic consequences, primarily through its interaction with the carnitine shuttle system.
The primary metabolic fate of this compound is its conjugation with L-carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine. This process can lead to a significant depletion of the body's carnitine pool, a condition known as secondary carnitine deficiency. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Therefore, the depletion of carnitine by this compound formation can impair fatty acid oxidation, leading to a shift in cellular energy metabolism.
Furthermore, the structural similarity of this compound to other acyl-CoAs suggests potential interactions with enzymes involved in fatty acid and branched-chain amino acid metabolism.
Key Applications of this compound as a Chemical Probe
-
Induction of Secondary Carnitine Deficiency: Pivalic acid administration is a well-established method to induce a state of secondary carnitine deficiency in animal models and humans. This allows for the study of the physiological and pathological consequences of impaired carnitine homeostasis.
-
Probing the Carnitine Shuttle and Fatty Acid Oxidation: By competing for carnitine and potentially inhibiting key enzymes like Carnitine Palmitoyltransferase I (CPT-I), this compound can be used to investigate the regulation and kinetics of the carnitine shuttle and its impact on mitochondrial fatty acid oxidation.
-
Investigating Metabolic Reprogramming: The disruption of fatty acid oxidation by this compound forces cells to rely on alternative energy sources, such as glucose and amino acids. This provides a model to study metabolic flexibility and the signaling pathways that govern metabolic reprogramming.
-
Studying Branched-Chain Acyl-CoA Metabolism: As a branched-chain acyl-CoA, this compound can be used to probe the substrate specificity and potential inhibition of enzymes involved in the catabolism of branched-chain amino acids (BCAAs), such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Data Presentation
Table 1: Pivalate-Induced Carnitine Depletion in Animal Models and Humans
| Species | Pivalate (B1233124) Administration | Duration | Tissue | Free Carnitine Reduction (% of Control) | Total Carnitine Reduction (% of Control) | Reference |
| Rat | 20 mmol/L in drinking water | 1 week | Plasma | ~80% | ~80% | [1] |
| Rat | 20 mmol/L in drinking water | 4 weeks | Liver | ~20-40% | Not Reported | [1] |
| Rat | 20 mmol/L in drinking water | 4 weeks | Heart | ~20-40% | Not Reported | [1] |
| Rat | 20 mmol/L in drinking water | 4 weeks | Muscle | ~20-40% | Not Reported | [1] |
| Rat | 20 mmol/L in drinking water | 4 weeks | Kidney | ~74% | Not Reported | [1] |
| Pig | Oral administration | 28 days | Plasma | ~56% | Not Reported | [2] |
| Pig | Oral administration | 28 days | Liver | ~59% | Not Reported | [2] |
| Pig | Oral administration | 28 days | Muscle | ~42-52% | Not Reported | [2] |
| Human | Pivaloyl-conjugated antibiotics | 54 days | Serum | ~90% | Not Reported | [3] |
| Human | Pivaloyl-conjugated antibiotics | 54 days | Muscle | ~57% | Not Reported | [3] |
Table 2: Inhibition of Carnitine Palmitoyltransferase I (CPT-I) by Acyl-CoAs
Note: Direct kinetic data for this compound inhibition of CPT-I is limited. The data for Valproyl-CoA, a structurally similar branched-chain acyl-CoA, is presented as a proxy.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki (apparent) | IC50 | Reference |
| Valproyl-CoA | Rat Hepatic CPT-IA | Palmitoyl-CoA | Competitive | Not Reported | Not Reported | [1][4] |
| Valproyl-CoA | Rat Hepatic CPT-IA | Carnitine | Non-competitive | Not Reported | Not Reported | [1][4] |
| Perhexiline (B1211775) | Rat Cardiac CPT-I | Palmitoyl-CoA | Competitive | Not Reported | 77 µmol/L | [5][6] |
| Perhexiline | Rat Hepatic CPT-I | Palmitoyl-CoA | Competitive | Not Reported | 148 µmol/L | [5][6] |
| Malonyl-CoA | Permeabilized Muscle Fibers | 25 µM Palmitoyl-CoA | Not Reported | Not Reported | 0.61 µM | [7] |
| Malonyl-CoA | Permeabilized Muscle Fibers | 150 µM Palmitoyl-CoA | Not Reported | Not Reported | 6.3 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from pivalic acid.
Materials:
-
Pivalic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM DTT
-
1 mM Coenzyme A
-
5 mM Pivalic acid
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 units/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of this compound by HPLC. The retention time of this compound will be different from that of CoA.
-
Purify the this compound from the reaction mixture using preparative HPLC with a C18 column.
-
Lyophilize the purified this compound and store at -80°C.
For Synthesis of Isotopically Labeled this compound:
To synthesize isotopically labeled this compound (e.g., [¹³C]-Pivaloyl-CoA), substitute pivalic acid with its corresponding isotopically labeled precursor (e.g., [¹³C]-pivalic acid) in the reaction mixture. The purification and analysis can be monitored by mass spectrometry in addition to HPLC to confirm the incorporation of the isotopic label.
Protocol 2: Cell-Based Assay to Measure Pivalate-Induced Changes in Acyl-CoA Profiles
This protocol details the treatment of cultured cells with pivalic acid to induce the formation of this compound and the subsequent analysis of the cellular acyl-CoA pool.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium
-
Pivalic acid sodium salt
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Internal standards for acyl-CoAs (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of sodium pivalate in sterile water.
-
Treat the cells with the desired concentration of sodium pivalate (e.g., 0.5-5 mM) in fresh culture medium for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Extraction of Acyl-CoAs:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol containing internal standards to each plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution method with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to detect the specific parent and fragment ion transitions for this compound and other acyl-CoAs of interest in multiple reaction monitoring (MRM) mode.
-
Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to their corresponding internal standards.
-
Visualizations
Caption: Metabolic perturbation by this compound formation.
Caption: Workflow for analyzing pivalate-induced acyl-CoA profiles.
Caption: Potential signaling consequences of this compound.
References
- 1. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Pivaloyl-CoA Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays to investigate the effects of pivaloyl-CoA, a metabolite of pivalic acid often generated from the metabolism of pivalate-containing prodrugs. The primary consequence of elevated this compound levels is the sequestration of cellular carnitine, leading to secondary carnitine deficiency and subsequent mitochondrial dysfunction. The following protocols are designed to assess these key toxicological endpoints in relevant cell models.
Introduction
Pivalic acid is utilized in the synthesis of various prodrugs to enhance their bioavailability. Upon hydrolysis in the body, these prodrugs release pivalate (B1233124), which is then activated to its coenzyme A (CoA) thioester, this compound. Unlike many other acyl-CoAs, this compound is poorly metabolized. Its primary route of elimination is through conjugation with L-carnitine to form pivaloylcarnitine (B1222081), which is subsequently excreted in the urine.[1] This process can deplete the cellular pool of free L-carnitine, a critical molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] Consequently, cells exposed to pivalate or its precursors may experience impaired fatty acid metabolism and mitochondrial dysfunction.
These protocols outline methods to:
-
Culture relevant cell lines (HepG2 and L6 myotubes).
-
Administer pivalic acid (as a precursor to intracellular this compound).
-
Assess cytotoxicity, cellular ATP levels, mitochondrial function, carnitine levels, and the activity of key enzymes involved in this metabolic pathway.
Data Presentation
Table 1: Expected Dose-Dependent Effects of Pivalic Acid on Cultured Cells
| Parameter | Assay | Expected Outcome with Increasing Pivalic Acid Concentration | Cell Type | Reference Protocol |
| Cell Viability | LDH Release Assay | Increased LDH release | HepG2, L6 | Protocol 2 |
| Metabolic Activity | ATP Quantification | Decreased cellular ATP levels | HepG2, L6 | Protocol 3 |
| Mitochondrial Respiration | Seahorse XF Mito Stress Test | Decreased basal and maximal respiration, reduced spare respiratory capacity | HepG2, L6 | Protocol 4 |
| Carnitine Depletion | LC-MS/MS Analysis | Decreased intracellular free L-carnitine | HepG2, L6 | Protocol 5 |
| Pivaloylcarnitine Formation | LC-MS/MS Analysis | Increased intracellular and extracellular pivaloylcarnitine | HepG2, L6 | Protocol 5 |
| Acyl-CoA Synthetase Activity | Fluorometric Assay | No direct change expected, but activity is necessary for this compound formation | Cell Lysates | Protocol 6 |
| CPT-1 Activity | Colorimetric/Tandem MS Assay | Potential indirect inhibition due to altered acyl-CoA pool | Cell Lysates | Protocol 7 |
Experimental Protocols
Protocol 1: Cell Culture and Differentiation
This protocol describes the culture of human hepatoma cells (HepG2) and rat skeletal muscle cells (L6), which are relevant models for studying xenobiotic metabolism and muscle energy metabolism, respectively.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1.0 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach with 0.25% trypsin-EDTA. Neutralize trypsin with growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and re-plate at a 1:3 to 1:6 split ratio.
-
Plating for Assays: Seed cells in 96-well or 24-well plates at a density of 0.45 x 10^6 cells/mL and allow them to adhere and grow for 24 hours before treatment.[5]
1.2 L6 Myoblast Culture and Differentiation [6][7]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain myoblasts at 37°C in a 5% CO2 incubator.
-
Differentiation: Once myoblasts reach confluence, switch to differentiation medium: DMEM with 2% horse serum. Maintain for 5-7 days to induce the formation of multinucleated myotubes.[7] Differentiated myotubes are then ready for experiments.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[2][8]
-
Cell Plating and Treatment: Plate HepG2 or L6 cells in a 96-well plate and treat with a range of sodium pivalate concentrations (e.g., 0-10 mM) for 24-48 hours. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis solution).
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Assay Procedure:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[2]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Cellular ATP Level Measurement
This assay measures intracellular ATP content as an indicator of cell viability and metabolic health. A decrease in ATP can signify mitochondrial dysfunction.[9][10]
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Treat with sodium pivalate as described in Protocol 2.
-
Assay Procedure (using a kit like CellTiter-Glo®): [9]
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Express results as a percentage of the vehicle-treated control cells.
Protocol 4: Mitochondrial Function Assessment (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[11][12][13]
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure basal OCR, then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 5: Quantification of Carnitine and Acylcarnitines by LC-MS/MS
This method allows for the precise measurement of intracellular and extracellular free carnitine and pivaloylcarnitine.[14][15]
-
Sample Preparation:
-
Cells: After treatment with sodium pivalate, wash the cells with ice-cold PBS. Lyse the cells and extract metabolites using a methanol/water solution.
-
Medium: Collect the culture medium to measure extracellular pivaloylcarnitine.
-
-
Derivatization (optional but can improve sensitivity): Derivatize samples as needed based on the specific LC-MS/MS method.
-
LC-MS/MS Analysis:
-
Separate acylcarnitines using liquid chromatography, often with a C18 or HILIC column.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the concentrations of free L-carnitine and pivaloylcarnitine in the samples by comparing their peak areas to those of the internal standards and a standard curve.
Protocol 6: Acyl-CoA Synthetase (ACS) Activity Assay
This assay measures the activity of ACS enzymes, which are responsible for converting pivalic acid to this compound.[16]
-
Sample Preparation: Prepare cell lysates from treated or untreated cells.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ACS substrate (pivalic acid), ATP, and coenzyme A.
-
Assay Procedure (Fluorometric):
-
Add the cell lysate to the reaction mixture.
-
The formation of acyl-CoA is coupled to a series of enzymatic reactions that produce a fluorescent product.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm.
-
-
Calculation: Determine the ACS activity from the rate of fluorescence increase, referenced to a standard curve.
Protocol 7: Carnitine Palmitoyltransferase I (CPT-1) Activity Assay
This assay measures the activity of CPT-1, the enzyme that conjugates this compound with carnitine.[17][18]
-
Sample Preparation: Prepare cell lysates or isolated mitochondria.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, this compound, L-carnitine, and a chromogenic agent like DTNB (for colorimetric assays).
-
Assay Procedure (Colorimetric): [18]
-
Initiate the reaction by adding the cell lysate.
-
CPT-1 activity releases free CoASH, which reacts with DTNB to produce a yellow product.
-
Measure the increase in absorbance at 412 nm kinetically.
-
-
Assay Procedure (Tandem MS): [17]
-
Incubate the lysate with this compound and labeled L-carnitine.
-
Stop the reaction and analyze the formation of labeled pivaloylcarnitine by LC-MS/MS.
-
-
Calculation: Calculate CPT-1 activity based on the rate of product formation.
Mandatory Visualization
Caption: Metabolic fate of pivalic acid and its impact on carnitine homeostasis.
Caption: General workflow for assessing pivalic acid toxicity in cell-based assays.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smujo.id [smujo.id]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measurement of cellular ATP levels [bio-protocol.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. agilent.com [agilent.com]
- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 17. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Isotopic Labeling Studies with Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). While not a central metabolite in primary metabolism, this compound is of significant interest in pharmacology and toxicology. It is primarily formed from pivalate-containing prodrugs, which are designed to enhance the bioavailability of therapeutic agents. The metabolic fate of the released pivalate (B1233124), which is activated to this compound, is crucial for understanding potential drug-induced toxicities, most notably secondary carnitine deficiency.
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing stable isotopes (e.g., ¹³C or ²H) into pivalic acid, researchers can track the resulting this compound and its downstream metabolites, providing quantitative insights into its metabolic flux and biological impact. These application notes provide a framework and detailed protocols for conducting such studies.
Key Applications
-
Pharmacokinetic and Drug Metabolism Studies: Tracing the metabolic fate of the pivaloyl moiety from pivalate-generating prodrugs. This helps in quantifying the extent of pivalate absorption, its conversion to this compound, and its subsequent elimination pathways.
-
Toxicology and Carnitine Homeostasis: Quantifying the flux of this compound through the carnitine conjugation pathway to form pivaloylcarnitine (B1222081). This is critical for assessing the risk and mechanism of drug-induced carnitine depletion.[1]
-
Microbial Metabolism and Biosynthesis: Investigating the role of this compound as a potential biosynthetic precursor in microorganisms. Some bacteria can incorporate pivalic acid into fatty acids or other natural products like avermectin.[2]
Metabolic Context of this compound
This compound is primarily generated from exogenous pivalic acid. Its main metabolic route in mammals involves conjugation with L-carnitine, a reaction catalyzed by carnitine acyltransferases. In some bacteria, it can be formed via the isomerization of isovaleryl-CoA and may serve as a starter unit for biosynthesis.[2]
Experimental Design and Protocols
Protocol 1: Synthesis of Isotopically Labeled Pivalic Acid
The synthesis of isotopically labeled pivalic acid is the prerequisite for any labeling study. While not trivial due to the quaternary carbon, several routes are possible. Below is a conceptual protocol based on established organic chemistry principles. For specific applications, collaboration with a radiochemistry synthesis lab is recommended.
Objective: To synthesize [1-¹³C]-pivalic acid.
Materials:
-
tert-Butylmagnesium chloride (Grignard reagent)
-
¹³CO₂ (heavy carbon dioxide gas, 99 atom % ¹³C)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Standard glassware for Grignard reactions under an inert atmosphere
Methodology:
-
Set up a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet.
-
Add tert-butylmagnesium chloride solution in ether/THF to the flask.
-
Introduce ¹³CO₂ gas into the reaction vessel by bubbling it through the Grignard solution or by sublimating dry ice made from ¹³CO₂ in a connected flask. Maintain a positive pressure of ¹³CO₂.
-
The Grignard reagent will react with the ¹³CO₂ to form the magnesium salt of [1-¹³C]-pivalic acid.
-
After the reaction is complete (monitored by TLC or disappearance of the Grignard reagent), cautiously quench the reaction by adding aqueous HCl. This protonates the carboxylate.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether) to isolate the [1-¹³C]-pivalic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting labeled pivalic acid by distillation or chromatography.
-
Confirm identity and isotopic enrichment via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Note: For deuterium (B1214612) labeling (e.g., pivalic acid-d₉), deuterated starting materials would be required.
Protocol 2: In Vitro Cell Culture Labeling to Study Carnitine Depletion
Objective: To quantify the conversion of labeled pivalate to pivaloylcarnitine in a cultured cell line (e.g., hepatocytes, myocytes).
Workflow Diagram:
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Isotopically labeled pivalic acid (e.g., [1-¹³C]-pivalic acid or d₉-pivalic acid)
-
Phosphate-buffered saline (PBS)
-
Cold 80% methanol (B129727) for extraction
-
Cell scraper
-
Centrifuge
Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow to ~80% confluency.
-
Labeling: Prepare a stock solution of labeled pivalic acid and add it to fresh culture medium to a final concentration of 100-500 µM. Replace the existing medium with the labeling medium. Include unlabeled controls.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours).
-
Harvesting:
-
At each time point, collect the culture medium (extracellular fraction).
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Collect the cell lysate (intracellular fraction).
-
-
Extraction:
-
Vortex the cell lysates vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatants to new tubes.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water) for analysis.
Protocol 3: LC-MS/MS Analysis of Labeled this compound and Pivaloylcarnitine
Objective: To separate and quantify the abundance and isotopic enrichment of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Method (Adapted for Short-Chain Acyl-CoAs):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH ~7.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% B to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Method (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions (Hypothetical):
-
Unlabeled this compound: Precursor ion (M+H)⁺ → Product ion (e.g., fragment corresponding to the pantoate moiety).
-
¹³C₁-Pivaloyl-CoA: Precursor ion (M+1+H)⁺ → Same product ion.
-
Unlabeled Pivaloylcarnitine: Precursor ion (M+H)⁺ → Product ion (m/z 85, characteristic fragment of carnitine).[3]
-
¹³C₁-Pivaloylcarnitine: Precursor ion (M+1+H)⁺ → Product ion (m/z 85).
-
Data Analysis:
-
Generate standard curves for absolute quantification using unlabeled standards.
-
Calculate the peak area for both the labeled (M+n) and unlabeled (M) species for each metabolite.
-
Determine the fractional isotopic enrichment:
-
Fractional Enrichment = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100%
-
-
Calculate the metabolic flux by analyzing the rate of label incorporation over time.
Data Presentation
Quantitative data from isotopic labeling studies should be presented clearly to allow for easy interpretation and comparison across different conditions.
Table 1: Isotopic Enrichment of this compound and Pivaloylcarnitine in HepG2 Cells
| Time (hours) | Analyte | Isotopic Label | Fractional Enrichment (%) (Mean ± SD, n=3) |
| 2 | Intracellular this compound | ¹³C₁ | 75.4 ± 5.2 |
| Extracellular Pivaloylcarnitine | ¹³C₁ | 45.1 ± 3.8 | |
| 8 | Intracellular this compound | ¹³C₁ | 92.1 ± 2.1 |
| Extracellular Pivaloylcarnitine | ¹³C₁ | 88.6 ± 4.5 | |
| 24 | Intracellular this compound | ¹³C₁ | 94.5 ± 1.5 |
| Extracellular Pivaloylcarnitine | ¹³C₁ | 93.2 ± 1.9 |
Table 2: Absolute Quantification of this compound and Pivaloylcarnitine
| Time (hours) | Analyte | Concentration (pmol/10⁶ cells) (Mean ± SD, n=3) |
| 2 | Intracellular this compound | 15.2 ± 2.1 |
| Extracellular Pivaloylcarnitine | 30.5 ± 4.3 | |
| 8 | Intracellular this compound | 18.9 ± 1.8 |
| Extracellular Pivaloylcarnitine | 112.7 ± 9.8 | |
| 24 | Intracellular this compound | 12.3 ± 1.5 |
| Extracellular Pivaloylcarnitine | 250.1 ± 18.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
References
Application Notes and Protocols for Studying Carnitine Palmitoyltransferase Activity Using Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase (CPT) is a critical enzyme system in cellular metabolism, responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 is the rate-limiting step for long-chain fatty acid oxidation and a key regulatory point in energy homeostasis.[1][2] Its activity is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[1][3]
Given its central role in metabolism, the CPT system is a significant target for research in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[2][4] The study of CPT activity and its inhibition is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.
While long-chain acyl-CoAs are the natural substrates for CPT, other molecules, including branched-chain acyl-CoAs, have been shown to interact with and modulate CPT activity. This document provides detailed application notes and protocols for the use of Pivaloyl-CoA , a branched-chain acyl-CoA, in the study of CPT activity. Although direct quantitative data on the interaction between this compound and CPT is limited in the current scientific literature, studies on analogous branched-chain acyl-CoAs, such as Valproyl-CoA, provide a strong rationale for its use as a potential inhibitor for in vitro CPT activity assays.
This compound as a Potential Inhibitor of CPT1
This compound is the coenzyme A derivative of pivalic acid (2,2-dimethylpropanoic acid). While not a typical substrate for CPT, its structural similarity to other acyl-CoAs suggests it may interact with the enzyme's active site. Research on Valproyl-CoA, another branched-chain acyl-CoA, has demonstrated that it acts as a competitive inhibitor of CPT1A with respect to the long-chain acyl-CoA substrate, palmitoyl-CoA.[5] This suggests that this compound may exert a similar inhibitory effect on CPT1 activity.
The formation of pivaloylcarnitine (B1222081) has been observed in vivo in rats, particularly in the heart and brown adipose tissue, following the administration of pivalic acid or pivaloyl-containing antibiotics.[6][7] This indicates the presence of an enzymatic system capable of conjugating pivalate (B1233124) to carnitine. While the specific enzyme responsible for this in vivo has not been definitively identified as CPT, these findings support the biological plausibility of an interaction between the pivaloyl moiety and the carnitine acyltransferase system.
The study of this compound's effect on CPT activity can provide valuable insights into the substrate specificity of the enzyme and aid in the design of novel CPT inhibitors.
Data Presentation: Comparative Inhibitory Effects on CPT1
| Inhibitor | CPT1 Isoform | Tissue/System | IC50 (µM) | Competitive with | Reference |
| Malonyl-CoA | CPT1 | Isolated Mitochondria (Muscle) | 0.034 (with 25 µM Palmitoyl-CoA) | Palmitoyl-CoA | [8] |
| Malonyl-CoA | CPT1 | Permeabilized Muscle Fibers | 0.61 (with 25 µM Palmitoyl-CoA) | Palmitoyl-CoA | [8] |
| Perhexiline (B1211775) | CPT1 | Rat Cardiac Mitochondria | 77 | Palmitoyl-CoA | [9] |
| Perhexiline | CPT1 | Rat Hepatic Mitochondria | 148 | Palmitoyl-CoA | [9] |
| Amiodarone (B1667116) | CPT1 | Rat Cardiac Mitochondria | 228 | Not specified | [9] |
| Valproyl-CoA | CPT1A | Rat CPT1A expressed in S. cerevisiae | Not specified | Palmitoyl-CoA | [5] |
Experimental Protocols
The following are detailed protocols for measuring CPT activity. These can be adapted to investigate the inhibitory effects of this compound.
Protocol 1: Radiochemical Forward Assay for CPT1 Activity
This is a widely used and sensitive method for measuring the rate of formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM K-PIPES (pH 7.4), 10 mM KCl, 5 mM MgCl₂, 2 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), and 0.1% (w/v) bovine serum albumin (BSA), fatty acid-free.
-
L-[³H]carnitine (specific activity ~10 Ci/mol)
-
Palmitoyl-CoA
-
This compound (or other potential inhibitor)
-
Malonyl-CoA (as a positive control for inhibition)
-
1 M HCl
-
Water-saturated butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Mitochondria/Homogenate Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension or cell homogenate.
-
Assay Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) on ice:
-
Assay Buffer
-
L-[³H]carnitine (final concentration 400 µM)
-
Varying concentrations of this compound (e.g., 0-500 µM) or other inhibitors. For control experiments, use vehicle (e.g., water or buffer). For a positive control, use malonyl-CoA (e.g., 2 µM).
-
Mitochondrial protein (50 µg)
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 150 µM.
-
Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl.
-
Extraction of Radiolabeled Product:
-
Add 400 µL of water-saturated butanol to each tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Transfer 200 µL of the upper butanol phase (containing the [³H]palmitoylcarnitine) to a scintillation vial.
-
-
Quantification:
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the CPT activity as nmol of palmitoylcarnitine (B157527) formed per minute per mg of protein. Plot the CPT activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Spectrophotometric Assay for CPT Activity
This method measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction, which then reacts with a chromogenic agent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100.
-
DTNB solution (10 mM in assay buffer)
-
L-carnitine
-
Palmitoyl-CoA
-
This compound (or other potential inhibitor)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Mitochondria/Homogenate Preparation: Prepare samples as described in Protocol 1.
-
Assay Reaction Setup: In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL):
-
Assay Buffer
-
DTNB (final concentration 0.2 mM)
-
L-carnitine (final concentration 5 mM)
-
Varying concentrations of this compound (e.g., 0-500 µM) or other inhibitors.
-
Mitochondrial protein (50-100 µg)
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 100 µM.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at 37°C in a microplate reader. Take readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM⁻¹cm⁻¹) to calculate the CPT activity in nmol/min/mg protein.
-
Plot the CPT activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of CPT1 Inhibition
Caption: Competitive inhibition of CPT1 by this compound.
Experimental Workflow for CPT1 Inhibition Assay
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of pivaloylcarnitine in isolated rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA: Commercial Sources, Availability, and Research Applications
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-Coenzyme A (Pivaloyl-CoA) is a branched-chain acyl-coenzyme A thioester that plays a role in specialized metabolic pathways. As a derivative of pivalic acid, a sterically hindered carboxylic acid, this compound is of interest to researchers studying branched-chain amino acid metabolism, fatty acid synthesis, and the enzymatic activity of various acyltransferases and mutases. Its unique structure makes it a valuable tool for investigating enzyme specificity and kinetics. This document provides an overview of the commercial availability of this compound, detailed product specifications, and protocols for its use in research applications.
Commercial Availability
This compound is a specialized biochemical available for research purposes from a limited number of suppliers. The primary commercial source identified is MedChemExpress. Due to its specific nature, it is not as readily available as more common acyl-CoA derivatives. Researchers are advised to inquire directly with suppliers for lead times and bulk ordering options.
Storage and Handling
Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis. Proper storage and handling are crucial to maintain their integrity. Upon receipt, this compound should be stored at -20°C or lower for long-term stability. For short-term use, aqueous solutions can be prepared but should be used promptly, as it is recommended not to store aqueous solutions for more than one day.[1][2][3][4] It is advisable to prepare single-use aliquots of solutions to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
Due to the limited commercial availability, detailed comparative data from multiple suppliers is not feasible. The following tables summarize the available product specifications for this compound from MedChemExpress and provide a template for a Certificate of Analysis that researchers should expect from a supplier.
Table 1: this compound Product Specifications
| Parameter | Specification | Source |
| Product Name | This compound | MedChemExpress[5] |
| Synonyms | Pivalyl-coenzyme A | MedChemExpress[5] |
| CAS Number | 137415-16-8 | MedChemExpress |
| Molecular Formula | C26H44N7O17P3S | MedChemExpress |
| Molecular Weight | 851.65 g/mol | MedChemExpress |
| Formulation | Provided as a solid | General Information[1][2] |
| Purity | >95% (Typically determined by HPLC) | General Information |
| Storage | -20°C or below | MedChemExpress, General Information[1][2][5] |
| Shipping | Room temperature in the continental US; may vary elsewhere | MedChemExpress[5] |
Table 2: Sample Certificate of Analysis (CoA) for this compound
Note: This is a representative CoA. The actual document should be obtained from the supplier for each specific lot.
| Test | Specification | Measured Values |
| Appearance | White to off-white solid | Lot specific |
| Identification by NMR | Conforms to structure | Lot specific |
| Identification by Mass Spec | Conforms to structure | Lot specific |
| Purity by HPLC | ≥95% | Lot specific |
| Solubility | Soluble in water | General Information[1][2] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common research applications. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Enzymatic Conversion of Isovaleryl-CoA to this compound
This protocol is based on the methodology described in the study of isobutyryl-CoA mutase fused (IcmF) enzymes.[6] This reaction is significant for researchers studying branched-chain amino acid metabolism and the biosynthesis of compounds containing a pivaloyl moiety.
Objective: To enzymatically synthesize this compound from Isovaleryl-CoA using an appropriate mutase enzyme.
Materials:
-
Isovaleryl-CoA
-
Recombinant Isobutyryl-CoA mutase (IcmF) or a similar enzyme with activity towards isovaleryl-CoA
-
Adenosylcobalamin (AdoCbl)
-
Magnesium Chloride (MgCl₂)
-
Guanosine triphosphate (GTP)
-
Reaction Buffer (e.g., Buffer A from the referenced study)
-
Quenching solution (e.g., 2 N KOH)
-
Internal standard for GC analysis (e.g., valeric acid)
-
Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare the reaction mixture in a total volume of 0.8–1.4 ml containing the reaction buffer, 15 mM MgCl₂, 100 µM AdoCbl, and the desired concentration of Isovaleryl-CoA (e.g., 20–2000 µM).
-
If the enzyme requires it, add 5 mM GTP to the reaction mixture.
-
Initiate the reaction by adding the IcmF enzyme (600–2500 µg).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 1, 5, 25 minutes), take 200 µl aliquots of the reaction mixture.
-
Quench the reaction by adding 100 µl of 2 N KOH containing an internal standard (e.g., 0.18 mM valeric acid).
-
Hydrolyze the CoA esters by incubating at an elevated temperature.
-
Acidify the mixture by adding 100 µl of 15% (v/v) H₂SO₄.
-
Saturate the reaction mixture with NaCl.
-
Extract the resulting carboxylic acids with 250 µl of ethyl acetate.
-
Analyze the ethyl acetate layer by gas chromatography to separate and quantify isovaleric acid and the product, pivalic acid.
Expected Results: The GC chromatogram will show a decrease in the isovaleric acid peak and the appearance of a pivalic acid peak over time, confirming the enzymatic conversion of Isovaleryl-CoA to this compound.
References
Handling and storage conditions for Pivaloyl-CoA.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-Coenzyme A (Pivaloyl-CoA) is a short-chain, branched acyl-Coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, serving as activated forms of carboxylic acids for both catabolism and anabolism. While less common than acetyl-CoA or propionyl-CoA, this compound and its metabolism are of growing interest in the study of branched-chain amino acid metabolism, fatty acid synthesis, and as a potential modulator of enzymatic activity. These application notes provide essential information for the proper handling, storage, and utilization of this compound in a research setting.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility. As a thioester, it is susceptible to hydrolysis, particularly at alkaline pH.
1.1. General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Work Environment: Handle the compound in a clean, designated laboratory area. For procedures that may generate aerosols, a fume hood is recommended.
-
Cross-Contamination: Use dedicated spatulas and weighing boats for handling the solid form to prevent cross-contamination.
1.2. Storage Conditions
This compound should be stored under conditions that minimize degradation. While specific supplier recommendations on the Certificate of Analysis should always be followed, the general guidelines below are based on the stability of similar short-chain acyl-CoAs.
| Parameter | Solid Form | Aqueous Solution |
| Temperature | Store desiccated at -20°C or below for long-term storage. | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation. | Purge the solvent with an inert gas before dissolving this compound. |
| Light | Store in a light-protected container. | Use amber vials or wrap tubes in foil. |
1.3. Reconstitution and Solution Stability
-
Solvents: this compound is soluble in aqueous buffers. For reconstitution, use a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). Common buffers include phosphate, HEPES, or MOPS.[1]
-
Reconstitution Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of chilled, degassed buffer to the vial.
-
Gently vortex or pipette to dissolve the solid. Avoid vigorous shaking to minimize oxidation.
-
Keep the solution on ice during use.
-
-
Stability in Solution: The stability of this compound in solution is pH-dependent. Thioesters are more stable at acidic pH and hydrolyze more rapidly at basic pH. It is recommended to use freshly prepared solutions for experiments. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Experimental Protocols
The following are example protocols for common applications of this compound in a research setting.
2.1. Protocol 1: Enzymatic Synthesis of this compound from Isovaleryl-CoA
This protocol is based on the enzymatic conversion of isovaleryl-CoA to pivalyl-CoA by an acyl-CoA mutase.[2][3] This can be useful for producing radiolabeled or isotopically labeled this compound, or for studying the activity of the mutase enzyme.
Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
Isovaleryl-CoA
-
Acyl-CoA mutase (e.g., from Xanthobacter autotrophicus)[3]
-
Vitamin B12 (if required by the enzyme)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of isovaleryl-CoA, and any necessary cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA mutase.
-
Incubate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to separate and quantify the formation of this compound.[4][5]
2.2. Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in biological samples or from in vitro reactions.
Workflow for this compound Quantification
References
- 1. Buffers for Biochemical Reactions [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Pivaloyl-CoA chemical synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Pivaloyl-CoA chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the chemical synthesis of this compound?
A1: The most widely employed and effective method for the chemical synthesis of this compound is the mixed anhydride (B1165640) method . This approach involves the activation of pivalic acid with a suitable chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed anhydride. This reactive intermediate is then treated with Coenzyme A (CoA) to yield the final this compound product. This method is favored due to its relatively high yields and the commercial availability of the required reagents.
Q2: What are the critical parameters to control for maximizing the yield of this compound synthesis via the mixed anhydride method?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the mixed anhydride intermediate and pivaloyl chloride. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Temperature: The formation of the mixed anhydride is typically carried out at low temperatures (e.g., -15°C to 0°C) to minimize side reactions and decomposition of the anhydride.[1]
-
Stoichiometry of Reagents: Precise control of the molar ratios of pivalic acid, chloroformate, and the tertiary amine is essential. An excess of the chloroformate or amine can lead to side reactions.
-
Purity of Reagents: The purity of Coenzyme A, pivalic acid, and the chloroformate directly impacts the final yield and purity of the this compound.
Q3: How can I purify the synthesized this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying this compound. A C18 column is typically used with a gradient elution system. The mobile phases usually consist of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The purification of other short-chain acyl-CoAs has been successfully achieved using similar methods.[2][3]
Q4: How should I store this compound to prevent degradation?
A4: this compound, like other acyl-CoAs, is susceptible to hydrolysis. For short-term storage, it should be kept as a frozen aqueous solution at -20°C or preferably -80°C. For long-term storage, lyophilization to a powder and storage at -80°C under a dry, inert atmosphere is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Moisture in the reaction: Hydrolysis of the mixed anhydride. | 1. Ensure all glassware is thoroughly flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Coenzyme A: The free thiol group of CoA may have been oxidized. | 2. Use fresh, high-quality Coenzyme A. The integrity of the thiol group can be checked using Ellman's reagent. | |
| 3. Inefficient mixed anhydride formation: Incorrect temperature or stoichiometry. | 3. Maintain a low temperature (-15°C to 0°C) during the addition of the chloroformate.[1] Optimize the molar ratios of pivalic acid, chloroformate, and base. | |
| 4. Side reactions of the mixed anhydride: The mixed anhydride can undergo disproportionation or react with other nucleophiles.[4] | 4. Add the Coenzyme A solution to the freshly prepared mixed anhydride without significant delay. | |
| Presence of Multiple Peaks in HPLC Analysis | 1. Unreacted starting materials: Pivalic acid, Coenzyme A. | 1. Optimize reaction time and stoichiometry. Purify the product using preparative RP-HPLC. |
| 2. Formation of pivaloyl-disulfide: Oxidation of the product. | 2. Work under an inert atmosphere and consider adding a small amount of a reducing agent like DTT to the purification buffers (if compatible with downstream applications). | |
| 3. Hydrolysis of this compound: Degradation of the product during workup or analysis. | 3. Maintain a low temperature during the workup and purification steps. Use buffers with a slightly acidic pH (around 4-6) to minimize hydrolysis. | |
| 4. Formation of symmetrical pivalic anhydride: A potential side reaction during mixed anhydride formation. | 4. Optimize the reaction conditions for mixed anhydride formation, particularly the rate of addition and temperature. | |
| Poor Peak Shape in HPLC (Tailing) | 1. Interaction of phosphate groups with the column: The phosphate groups of CoA can interact with the silica (B1680970) matrix of the HPLC column.[2] | 1. Use a phosphate buffer in the mobile phase to saturate the active sites on the column.[2] Alternatively, use a column with a highly inert silica base. |
| 2. Metal chelation: The phosphate groups can chelate metal ions in the HPLC system. | 2. Add a small amount of a chelating agent like EDTA to the mobile phase. |
Quantitative Data
Table 1: Reported Yields for Chemical Synthesis of Various Acyl-CoAs
| Acyl-CoA | Synthesis Method | Reported Yield (%) | Reference |
| Propionyl-CoA | 1,1'-Carbonyldiimidazole | ~70% | [5] |
| Acetyl-CoA | 1,1'-Carbonyldiimidazole | >90% | [5] |
| Pimeloyl-CoA | N-hydroxysuccinimide ester | Superior to acid chloride/anhydride methods | [6] |
| Various Medium-Chain Acyl-CoAs | Mixed Anhydride | 75-78% | [7] |
Note: Specific yields for this compound are not widely reported, but yields similar to other short-chain acyl-CoAs synthesized via the mixed anhydride method are expected.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from established methods for short-chain acyl-CoA synthesis.[1][7]
Materials:
-
Pivalic acid
-
Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Potassium bicarbonate solution (1 M)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Preparation of Activated Pivalic Acid (Mixed Anhydride):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pivalic acid (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -15°C in a dry ice/acetone bath.
-
Add triethylamine (1.0 mmol) dropwise with stirring.
-
Slowly add isobutyl chloroformate (1.0 mmol) dropwise to the stirred solution, maintaining the temperature at -15°C.
-
Stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A (0.8 mmol) in a cold (0°C) mixture of water (5 mL) and THF (5 mL).
-
Adjust the pH of the CoA solution to ~7.5 with a 1 M potassium bicarbonate solution.
-
-
Coupling Reaction:
-
Slowly add the cold CoA solution to the mixed anhydride suspension from step 1 with vigorous stirring, while maintaining the temperature at -15°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Extraction:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase three times with diethyl ether to remove unreacted pivalic acid and other organic impurities.
-
The aqueous layer containing the this compound is then ready for purification.
-
Protocol 2: Purification of this compound by RP-HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
Mobile Phases:
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
Procedure:
-
Filter the aqueous solution of crude this compound through a 0.45 µm syringe filter.
-
Inject an appropriate volume onto the equilibrated HPLC column.
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Desalt the collected fractions if necessary (e.g., using a solid-phase extraction cartridge or by lyophilization if a volatile buffer system is used).
-
Confirm the purity of the final product by analytical HPLC and characterize by mass spectrometry.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 7. ias.ac.in [ias.ac.in]
Pivaloyl-CoA stability issues in aqueous solutions.
Welcome to the Technical Support Center for Pivaloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like other acyl-CoAs, is susceptible to hydrolysis of its thioester bond in aqueous solutions. The stability is highly dependent on the pH and temperature of the solution. Generally, it is more stable in acidic to neutral conditions and degrades more rapidly in alkaline environments. For short-term use, it is recommended to keep solutions on ice. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised. Aqueous solutions of similar short-chain acyl-CoAs are not recommended to be stored for more than a day.
Q2: What are the primary degradation products of this compound in aqueous solution?
A2: The primary degradation of this compound in aqueous solution is the hydrolysis of the thioester bond. This reaction yields pivalic acid and Coenzyme A (CoA-SH).
Q3: What is the optimal pH range for storing and handling this compound solutions?
A3: Based on general knowledge of Coenzyme A and its derivatives, aqueous solutions are most stable at a pH between 2 and 6. Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis and should be avoided for storage.
Q4: Can I heat solutions containing this compound?
A4: It is generally not recommended to heat solutions of this compound. Increased temperature accelerates the hydrolysis of the thioester bond, leading to degradation of the molecule. For similar short-chain acyl-CoAs like Acetyl-CoA, while they can be stable for a short time at elevated temperatures in acidic to neutral solutions, it is best practice to maintain this compound solutions at low temperatures (e.g., on ice) during experiments.
Q5: Are there any solvents that can improve the stability of this compound?
A5: Studies on other acyl-CoAs have shown that reconstituting samples in methanol (B129727) or a mixture of methanol and an aqueous buffer (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7) can provide better stability compared to purely aqueous solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh this compound solutions daily. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. Verify the integrity of your stock solution using HPLC or LC-MS/MS. |
| Low or no enzymatic activity | This compound has hydrolyzed, reducing the effective substrate concentration. | Prepare this compound solutions in a slightly acidic buffer (pH 6.0-6.5) if compatible with your experimental system. Keep all solutions containing this compound on ice throughout the experiment. |
| High background signal in assays | Presence of free Coenzyme A from this compound hydrolysis. | Purify this compound by HPLC before use if high purity is critical. Run a control with degraded this compound (e.g., by incubating at a basic pH) to assess the impact of degradation products on your assay. |
| Precipitate formation in the solution | This compound may be less soluble in certain buffers or at high concentrations. | Ensure the buffer composition is suitable for this compound. Consider using a co-solvent like methanol if your experimental system allows. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Aqueous Solutions
This protocol outlines the recommended procedure for preparing and storing aqueous solutions of this compound to maintain its stability.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the this compound in the desired volume of cold buffer or nuclease-free water to achieve the target concentration.
-
Gently vortex to ensure complete dissolution. Keep the solution on ice.
-
For immediate use, keep the solution on ice.
-
For storage, aliquot the solution into single-use volumes in microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
When needed, thaw an aliquot on ice immediately before use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a method to assess the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution in the aqueous buffer of interest
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
Prepare a solution of this compound at the desired concentration in the aqueous buffer to be tested.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the elution profile at 260 nm. This compound and its degradation product, Coenzyme A, will have distinct retention times.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the stability.
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 70% A, 30% B
-
15-20 min: Hold at 70% A, 30% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Injection Volume: 10-20 µL
Visualizations
References
Technical Support Center: Troubleshooting Low Enzyme Activity with Pivaloyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Pivaloyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low or no activity with my enzyme when using this compound?
Low enzyme activity can stem from several factors, broadly categorized as issues with the enzyme itself, the this compound substrate, or the reaction conditions.[1][2] A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Q2: How can I determine if my enzyme is active?
To confirm your enzyme's viability, perform a positive control experiment using a substrate known to work efficiently with your enzyme under established optimal conditions.[1] If you do not have an alternative substrate, consider running a standard with a fresh, reputable lot of the enzyme, if available. Additionally, protein integrity can be checked via SDS-PAGE to look for degradation.[2]
Q3: What are the best practices for handling and storing this compound?
This compound, like other acyl-CoAs, is susceptible to degradation.[1] It should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Solutions should be prepared fresh and kept on ice. Given that its precursor, pivaloyl chloride, is sensitive to moisture, it's crucial to protect this compound solutions from humidity.[3]
Q4: Could this compound be inhibiting my enzyme?
Yes, substrate inhibition is a possibility. This occurs when the substrate binds to the enzyme in a non-productive manner at high concentrations. To test for this, perform a substrate titration experiment, measuring enzyme activity across a wide range of this compound concentrations. If activity decreases at higher concentrations, substrate inhibition is likely occurring. Additionally, some acyl-CoA molecules are known to inhibit certain enzymes.[4][5]
Troubleshooting Guides
Problem 1: Little to No Product Formation
This is a common issue that can be systematically addressed by examining the core components of your assay.
Initial Checks:
-
Positive Control: Run a reaction with a known-to-work substrate to confirm the enzyme is active.
-
Reagent Viability: Ensure all other reagents, such as buffers, cofactors (e.g., ATP, Mg²⁺), and coupling enzymes, are fresh and have been stored correctly.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Problem 2: High Variability Between Replicates
Inconsistent results often point to issues with pipetting, reagent stability, or mixing.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes. Use positive displacement pipettes for viscous solutions. Prepare a master mix to minimize pipetting errors. |
| This compound Instability | Prepare fresh this compound solutions for each experiment. Keep on ice at all times. Avoid repeated freeze-thaw cycles by using small aliquots.[1] |
| Incomplete Mixing | Gently vortex or pipette mix all solutions thoroughly before and after adding the enzyme to start the reaction. |
| Temperature Fluctuations | Ensure the incubator or water bath is calibrated and maintains a stable temperature.[1] Pre-incubate reaction mixtures to equilibrate the temperature before adding the enzyme.[1] |
Problem 3: Reaction Rate Decreases Over Time
A non-linear reaction rate can be indicative of several factors.
Possible Causes and Solutions:
-
Substrate Depletion: If the initial this compound concentration is too low, it may be consumed quickly. Analyze samples at earlier time points or increase the initial substrate concentration.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for extended periods. Perform a time-course experiment to determine the linear range of the reaction. Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction buffer.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. If possible, measure initial reaction rates where product accumulation is minimal.
-
Thioesterase Activity: Crude or partially purified enzyme preparations may contain thioesterases that degrade this compound over time.[6] This would result in a decreasing concentration of the substrate. Consider further purification of your enzyme or use protease/thioesterase inhibitors.
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity using this compound. Specific concentrations and conditions should be optimized for your particular enzyme.
-
Prepare a Reaction Buffer: A common starting point is a buffer with a pH between 7.0 and 8.5, such as Tris-HCl or HEPES.[1] Ensure the pH is adjusted at the reaction temperature.[1]
-
Reaction Mixture: In a microcentrifuge tube or a microplate well, combine the reaction buffer, any necessary cofactors (e.g., Mg²⁺), and this compound to the desired final concentrations.
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (often between 25-40°C) for 5 minutes to allow the temperature to equilibrate.[1][7]
-
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate for a predetermined time, ensuring the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., HCl) or by heat inactivation.[1]
-
Analysis: Analyze the formation of the product using a suitable method, such as HPLC, LC-MS, or a coupled spectrophotometric assay.
Protocol 2: this compound Stability Test
This protocol helps determine the stability of this compound under your specific assay conditions.
-
Prepare this compound Solution: Dissolve this compound in your reaction buffer to the final concentration used in your enzyme assay.
-
Incubation: Incubate the solution under the same conditions as your enzyme assay (temperature, pH) but without the enzyme.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a quantitative method like HPLC.
-
Evaluation: A significant decrease in this compound concentration over time indicates instability under your assay conditions.
Signaling Pathways and Logical Relationships
The general enzymatic reaction involving this compound can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Technical Support Center: Optimizing LC-MS/MS Detection of Pivaloyl-CoA
Welcome to the technical support center for the LC-MS/MS detection of Pivaloyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?
A1: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode. The two most common observations are a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and a fragment ion at m/z 428, representing the phosphoadenosine portion.[1][2][3][4][5] The most abundant fragment is typically from the neutral loss of 507 Da.[5]
Q2: Which ionization mode is best for this compound detection?
A2: Positive mode electrospray ionization (ESI) is generally preferred for the detection of short-chain acyl-CoAs as they are more efficiently ionized under these conditions.[1]
Q3: What type of chromatography is suitable for this compound analysis?
A3: Reversed-phase liquid chromatography is frequently used for the separation of acyl-CoAs.[2][6] Good chromatographic separation is crucial to minimize ion suppression from co-eluting compounds.[2] While ion-pairing reagents can aid in the separation of isomers, they may cause ion suppression in positive ion mode.[4]
Q4: How can I ensure the stability of this compound during sample preparation and analysis?
A4: Acyl-CoAs are known to be unstable in aqueous solutions.[2][7] To improve stability, it is recommended to use appropriate extraction solvents and reconstitution solutions.[2][6][7] One study found that using glass vials instead of plastic can decrease signal loss and improve sample stability.[7] Testing the stability of your standards in different solvents over time is also a good practice.[2][6]
Q5: Why is an internal standard important for the quantification of this compound?
A5: The use of a proper internal standard is crucial for accurate and precise quantification.[8] It helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[8] For acyl-CoA analysis, a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not endogenously present can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MS/MS Transitions | Verify the precursor ion (M+H)+ for this compound and the product ions. The most common transition for acyl-CoAs is the neutral loss of 507 Da.[1][2][3][5] A fragment ion at m/z 428 is also commonly observed.[1][3] |
| This compound Degradation | Acyl-CoAs are unstable.[2][7] Ensure that samples are processed quickly and kept at low temperatures. Evaluate the stability of this compound in your sample preparation and storage conditions. Consider using additives that improve stability.[7] |
| Suboptimal Ionization | Confirm that the mass spectrometer is in positive electrospray ionization (ESI) mode, as this is generally more efficient for short-chain acyl-CoAs.[1] Optimize MS parameters such as capillary voltage, cone voltage, and source temperature.[2] |
| Inefficient Extraction | The choice of extraction solvent is critical. Test different extraction solvents to find the one that provides the best recovery for this compound from your specific sample matrix.[6] A simple acidification and dilution step may be sufficient.[9] |
| Sample Concentration Too Low | If the concentration of this compound in your sample is below the limit of detection (LOD), consider concentrating your sample or using a more sensitive instrument. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Suggested Solution |
| Column Contamination | A buildup of contaminants on the column can lead to poor peak shape.[10] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[11] |
| Column Void | A void in the column packing can cause split peaks.[11] This can result from high pressure or mishandling. Replacing the column is the most effective solution. |
| Secondary Interactions with Column | Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH may help to reduce these interactions.[10] |
| Extra-Column Volume | Excessive volume in the tubing and connections outside of the column can lead to peak broadening.[11] Use tubing with a small internal diameter and minimize the length of connections. |
Problem 3: High Background Noise or Contamination
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method.[2] Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.[12] |
| System Contamination | If the background noise is persistent, the LC or MS system may be contaminated. A systematic cleaning of the system components, including the ion source, may be necessary. |
| Plasticizers or Other Leachables | Be mindful of plastics used in sample preparation, as they can leach contaminants. Using low-binding tubes can help reduce analyte loss and potential contamination.[8] |
Problem 4: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound, leading to variability.[13][14] Improve sample cleanup to remove interfering components. A stable isotope-labeled internal standard can help to compensate for matrix effects. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples.[13] The use of an internal standard added early in the workflow can help to account for variability in sample processing.[8] |
| Fluctuations in LC System Performance | An unstable pump, leading to fluctuating retention times, or a faulty injector can cause irreproducible results.[11] Regularly perform system suitability tests to monitor the performance of your LC system. |
| Temperature Variations | Changes in ambient temperature can affect retention times.[11] If possible, use a column oven to maintain a consistent temperature. |
Experimental Protocols
Representative Sample Preparation Protocol (Protein Precipitation)
This is a general protocol for the extraction of short-chain acyl-CoAs from biological samples and may require optimization for your specific application.
-
Homogenization: Homogenize the tissue or cell sample in a cold extraction solvent. A common choice is 5-sulfosalicylic acid (SSA) as it also deproteinizes the sample.[1]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying (Optional): The supernatant can be dried down under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. The stability of acyl-CoAs in the reconstitution solvent should be evaluated.[2]
General LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be necessary.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | Water with an additive (e.g., formic acid or ammonium (B1175870) hydroxide)[15] |
| Mobile Phase B | Acetonitrile or methanol (B129727) with the same additive as Mobile Phase A[15] |
| Gradient | A gradient from a low to a high percentage of Mobile Phase B is typically used.[2] |
| Flow Rate | Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | [M+H-507]+ and/or 428 m/z[1][2][3][5] |
| Collision Energy | Optimize by infusing a standard solution of this compound.[2] |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. insights.allumiqs.com [insights.allumiqs.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Pivaloyl-CoA during experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Pivaloyl-CoA during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound is a thioester, and its hydrolysis is the cleavage of the thioester bond by water, resulting in the formation of pivalic acid and Coenzyme A (CoA-SH). This is a significant concern during experiments as it reduces the concentration of the active this compound, leading to inaccurate experimental results, particularly in enzymatic assays where this compound is a substrate.
Q2: What are the main factors that cause this compound hydrolysis?
A2: The primary factors contributing to the hydrolysis of this compound are:
-
pH: The thioester bond is susceptible to hydrolysis, especially under alkaline (high pH) and strongly acidic (low pH) conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Enzymatic Degradation: The presence of endogenous thioesterases in biological samples can rapidly catalyze the hydrolysis of this compound.
Q3: What is the optimal pH range for working with this compound to minimize hydrolysis?
A3: To minimize non-enzymatic hydrolysis, it is recommended to work within a pH range of 6.0 to 7.0. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly increase the rate of hydrolysis.
Q4: How should I store my this compound to ensure its stability?
A4: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent at -20°C or -80°C. For short-term storage of solutions, use a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and keep it on ice. Avoid repeated freeze-thaw cycles.
Q5: Can I use a universal buffer for my experiments involving this compound?
A5: While various buffers can be used, it is crucial to ensure the pH is within the optimal stability range (pH 6.0-7.0). Buffers like phosphate (B84403) or HEPES at a pH around 6.5-7.0 are generally suitable. Always check the pH of your final reaction mixture.
Troubleshooting Guides
Issue 1: Low or no detectable this compound in my sample.
| Potential Cause | Troubleshooting Step |
| Inefficient Quenching of Enzymatic Activity | Immediately flash-freeze biological samples in liquid nitrogen upon collection to halt enzymatic activity. |
| Chemical Hydrolysis due to Improper pH | Ensure all buffers and solutions are within the recommended pH range of 6.0-7.0. Prepare fresh buffers and verify the pH. |
| Thermal Degradation | Perform all experimental steps on ice. Pre-cool all tubes, tips, and equipment that will come into contact with the sample. |
| Improper Storage | Store this compound solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. For stock solutions, consider using an organic solvent like methanol (B129727).[1] |
Issue 2: Inconsistent results in enzymatic assays using this compound.
| Potential Cause | Troubleshooting Step |
| Progressive Hydrolysis During Assay | Minimize the incubation time of the assay as much as possible. Prepare fresh this compound solutions for each experiment. |
| Contamination of Reagents with Thioesterases | Use high-purity reagents and sterile, nuclease-free water. If possible, use commercially available thioesterase inhibitors. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of your assay buffer. High concentrations of certain ions can influence the stability of thioesters. |
Data Presentation
Table 1: Illustrative Stability of a Generic Short-Chain Acyl-CoA Under Various Conditions.
Disclaimer: The following data is illustrative for a generic short-chain acyl-CoA, like acetyl-CoA, due to the limited availability of specific quantitative data for this compound. It serves to demonstrate the principles of stability.
| Condition | pH | Temperature (°C) | Estimated Half-life | Stability |
| Optimal | 6.5 | 4 | > 24 hours | High |
| Sub-optimal | 7.5 | 25 | Several hours | Moderate |
| Degradative | 8.5 | 37 | < 1 hour | Low |
| Strongly Degradative | > 9.0 | 37 | Minutes | Very Low |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Resuspension: Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation. Resuspend the powder in a minimal amount of a suitable solvent. For enhanced stability, methanol is a good choice for creating a concentrated stock solution.[1] Alternatively, use a buffer at pH 6.0-6.5.
-
Aliquoting: Immediately after resuspension, aliquot the this compound stock solution into single-use microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
-
Usage: When needed, thaw an aliquot on ice. Keep the solution on ice at all times during the experiment.
Protocol 2: Minimizing Hydrolysis During Enzymatic Assays
-
Buffer Preparation: Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate or 50 mM HEPES) and adjust the pH to 6.5-7.0.
-
Reagent Preparation: Prepare all other reaction components and keep them on ice.
-
Reaction Initiation: Add this compound to the reaction mixture as the final step to initiate the reaction. This minimizes the time this compound spends in the aqueous buffer before the start of the measurement.
-
Incubation: If an incubation step is necessary, perform it at the lowest feasible temperature for the enzyme being studied.
-
Quenching: Stop the reaction at a precise time point using a suitable quenching method, such as the addition of a strong acid (e.g., perchloric acid) or rapid freezing in liquid nitrogen.
Protocol 3: Quantification of this compound and its Hydrolysis Product (Pivalic Acid) by HPLC
-
Sample Preparation: Quench the reaction as described above. Precipitate proteins by centrifugation after acid quenching.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 5.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate the polar CoA and pivalic acid from the more hydrophobic this compound.
-
-
Detection:
-
This compound and CoA-SH: UV detection at 260 nm (adenine base of CoA).
-
Pivalic Acid: UV detection at a lower wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and specificity.
-
-
Quantification: Use a standard curve of known concentrations of this compound and pivalic acid to quantify the amounts in the experimental samples.
Mandatory Visualization
References
Technical Support Center: Purity Assessment of Synthesized Pivaloyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized Pivaloyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in chemically synthesized this compound?
A1: The most common impurities in chemically synthesized this compound typically arise from unreacted starting materials, side reactions, or degradation. These can include:
-
Free Coenzyme A (CoA-SH): Unreacted Coenzyme A is a primary impurity.
-
Pivalic Acid: Formed from the hydrolysis of the acylating agent (e.g., pivaloyl chloride or pivalic anhydride) or the this compound product itself.
-
Unreacted Pivaloylating Agent: Residual pivaloyl chloride or pivalic anhydride (B1165640) may be present.
-
Degradation Products: this compound can undergo hydrolysis, breaking the thioester bond to yield pivalic acid and free CoA.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: The most effective analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for absolute purity determination. Enzymatic assays can be used to quantify specific impurities like free Coenzyme A.
Q3: How should I store synthesized this compound to minimize degradation?
A3: this compound is susceptible to hydrolysis. For short-term storage, it is recommended to keep aqueous solutions at 2-8°C. For long-term storage, this compound should be stored as a lyophilized powder or in a frozen solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use UV-Vis spectrophotometry to determine the concentration of this compound?
A4: While you can use UV-Vis spectrophotometry to get an approximate concentration of total CoA-containing species (based on the adenine (B156593) chromophore with an absorbance maximum around 260 nm), this method is not suitable for purity assessment. This is because it cannot distinguish between this compound, free Coenzyme A, and other CoA derivatives.
Troubleshooting Guides
HPLC Analysis
Issue 1: An unexpected peak is observed in my HPLC chromatogram.
-
Possible Cause 1: Contamination. The peak could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, HPLC-grade solvents and meticulously clean all glassware.
-
-
Possible Cause 2: Presence of Impurities. The peak could be an unreacted starting material, a byproduct of the synthesis, or a degradation product.
-
Solution: If using a UV detector, the impurity cannot be identified by HPLC alone. If you have access to a mass spectrometer, perform LC-MS analysis to identify the mass of the unexpected peak and compare it to the masses of potential impurities (see Table 1).
-
-
Possible Cause 3: Ghost Peaks. These are peaks that appear in unexpected places, often from a previous injection.
-
Solution: Ensure your column wash step between runs is sufficient to elute all components from the previous sample.
-
Issue 2: The this compound peak is broad or tailing.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the pH of your mobile phase. For acidic compounds, a lower pH can improve peak shape. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants or loss of stationary phase can lead to poor performance.
-
Solution: Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
LC-MS/MS Analysis
Issue 3: I am not detecting the correct molecular ion for this compound.
-
Possible Cause 1: Incorrect Mass Spectrometer Settings. The instrument may not be calibrated correctly, or the scan range may be inappropriate.
-
Solution: Calibrate the mass spectrometer using a known standard. Ensure the scan range is set to include the expected m/z of this compound.
-
-
Possible Cause 2: In-source Fragmentation or Adduct Formation. this compound might be fragmenting in the ion source or forming adducts (e.g., with sodium or potassium).
-
Solution: Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation. Look for common adducts in your mass spectrum.
-
-
Possible Cause 3: Analyte Degradation. The this compound may have degraded prior to analysis.
-
Solution: Prepare fresh samples and analyze them promptly. Ensure proper storage conditions are maintained.
-
Data Presentation
Table 1: Common Analytes in this compound Purity Assessment
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | C₂₆H₄₄N₇O₁₇P₃S | 851.66 | 852.18 | 850.17 |
| Coenzyme A (Free Thiol) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 768.12 | 766.11 |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 103.07 | 101.06 |
| Adenosine Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | 507.18 | 508.02 | 506.01 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to the HPLC-UV method, but may require optimization for your specific system.
-
Flow Rate: 0.3 mL/min.
-
MS Detection:
-
Mode: Positive or Negative Ion Mode.
-
Scan Type: Full Scan (to identify all ions) and/or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for this compound (Positive Mode): Precursor ion (Q1): m/z 852.2 → Product ion (Q3): m/z 347.1 (adenine fragment).
-
-
Sample Preparation: Same as for HPLC-UV analysis.
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
Common contaminants in commercial Pivaloyl-CoA preparations.
Welcome to the technical support center for Pivaloyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial this compound preparations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in commercial this compound preparations?
A1: Commercial this compound preparations can contain several types of impurities, which can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. A primary contaminant in this category is free Coenzyme A (CoA-SH). Other potential process-related impurities include residual starting materials from the synthesis of the pivaloyl group donor, such as pivalic acid, and structurally similar acyl-CoAs that might be present in the starting materials, for instance, isovaleryl-CoA.
-
Degradation Products: this compound is susceptible to degradation, primarily through hydrolysis and oxidation.
-
Hydrolysis: The thioester bond can be hydrolyzed to yield free Coenzyme A (CoA-SH) and pivalic acid. This is more likely to occur in solutions that are not maintained at an appropriate pH.
-
Oxidation: The free sulfhydryl group of any contaminating CoA-SH can be oxidized to form CoA-disulfide. Mixed disulfides with other thiols, such as glutathione (B108866) (CoA-S-S-glutathione), are also common contaminants in Coenzyme A preparations.[1]
-
-
Water and Solvents: Residual water and solvents from the purification process may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used method for separating and quantifying this compound from its potential contaminants like free CoA and other acyl-CoAs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound and its impurities. It can provide definitive structural information about the contaminants.
For a detailed protocol on purity assessment, please refer to the "Experimental Protocols" section below.
Q3: What are the optimal storage and handling conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below, under desiccated conditions. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -80°C. Aqueous solutions of Coenzyme A derivatives are generally unstable at pH values above 8.[1] For experimental use, it is advisable to use buffers with a pH between 4 and 7. Avoid repeated freeze-thaw cycles.
Q4: My enzyme assay is giving inconsistent or lower-than-expected results. Could contaminants in my this compound be the cause?
A4: Yes, contaminants in your this compound preparation can significantly impact enzyme assay results.
-
Lower Active Concentration: If a significant portion of your this compound has degraded into free CoA and pivalic acid, the actual concentration of the active substrate is lower than calculated, leading to reduced enzyme activity.
-
Inhibition: Free CoA can act as a competitive inhibitor for some enzymes that use this compound as a substrate. Pivalic acid may also have inhibitory effects on certain enzymes.
-
Substrate Competition: If other acyl-CoAs are present as contaminants, they may also act as substrates for the enzyme, leading to complex kinetics and inaccurate results.
Please refer to the "Troubleshooting Guide" for a systematic approach to diagnosing and resolving such issues.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during experiments using this compound.
Issue 1: Low or No Enzyme Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | 1. Check the age and storage conditions of your this compound. 2. Assess the purity of your stock solution using HPLC (see protocol below). 3. Prepare a fresh solution from a new vial of lyophilized powder. |
| Incorrect this compound Concentration | 1. Re-quantify your this compound stock solution, preferably using a spectrophotometric method or HPLC with a standard curve. 2. Be aware that the presence of UV-absorbing contaminants can lead to an overestimation of the concentration when using spectrophotometry alone. |
| Enzyme Inhibition by Contaminants (e.g., Free CoA) | 1. If HPLC analysis confirms the presence of free CoA, consider purifying your this compound stock. 2. Alternatively, add a reducing agent like DTT to your assay buffer to reduce any CoA-disulfides back to free CoA, which may help in quantifying the extent of the issue, though it won't remove the inhibitory effect. |
Issue 2: High Background Signal or Inconsistent Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminating Enzyme Activity in this compound Preparation | 1. Run a control reaction containing all assay components except your enzyme of interest to check for any background reaction catalyzed by contaminants in the this compound solution. |
| Presence of Other Acyl-CoAs | 1. Use LC-MS to analyze your this compound stock for the presence of other short-chain acyl-CoAs. 2. If present, purification of the this compound may be necessary. |
| Precipitation of this compound | 1. Ensure that the concentration of this compound in your assay is below its solubility limit in the chosen buffer. 2. Visually inspect the solution for any turbidity. |
Summary of Potential Contaminants and Purity
The following table summarizes the likely contaminants in commercial this compound preparations and typical purity levels. Please note that exact compositions can vary between suppliers and batches.
| Contaminant | Typical Source | Potential Impact on Experiments | Typical Purity of Commercial Preparations |
| Free Coenzyme A (CoA-SH) | Hydrolysis of this compound, Incomplete synthesis | Competitive inhibition, Inaccurate substrate concentration | >90% (this compound) |
| Pivalic Acid | Hydrolysis of this compound, Synthesis byproduct | Potential enzyme inhibition, Alteration of buffer pH | |
| CoA-Disulfide | Oxidation of free CoA-SH | Inactive as a substrate, May interfere with assays sensitive to redox state | |
| Mixed Disulfides (e.g., CoA-S-S-Glutathione) | Oxidation of free CoA-SH in the presence of other thiols | Similar to CoA-Disulfide | |
| Other Acyl-CoAs (e.g., Isovaleryl-CoA) | Impurities in starting materials for synthesis | Substrate competition, Production of unexpected products | |
| Water and Solvents | Lyophilization and purification process | Dilution of the active compound |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
Objective: To separate and quantify this compound from free CoA and other potential contaminants.
Materials:
-
This compound sample
-
Coenzyme A standard
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
UV detector set to 260 nm
Method:
-
Sample Preparation: Dissolve the this compound sample and CoA standard in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: 260 nm
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Hold at 60% A, 40% B
-
30-35 min: Return to 95% A, 5% B
-
35-45 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to free CoA and this compound by comparing their retention times with the standards. This compound will have a longer retention time than free CoA due to its increased hydrophobicity.
-
Calculate the purity of the this compound sample by determining the area percentage of the this compound peak relative to the total area of all peaks.
-
Visualizations
Caption: Contamination sources for this compound.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Optimizing Reaction Conditions for Pivaloyl-CoA-Dependent Enzymes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pivaloyl-CoA-dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound-dependent enzyme shows low or no activity. What are the initial troubleshooting steps?
A1: When encountering low or no enzyme activity, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reaction components and conditions.
-
Enzyme Integrity: Confirm that the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. It is advisable to perform a positive control experiment with a known active batch of the enzyme or a standard substrate to ensure the enzyme is functional.
-
Substrate Quality: this compound, like other acyl-CoAs, is susceptible to degradation. Ensure that your this compound stock is fresh and has been stored under appropriate conditions (see Q2 for more details). The quality of other substrates, such as cofactors (e.g., ATP, coenzyme B12), should also be verified.
-
Reaction Conditions: Double-check the pH and temperature of your reaction buffer. Enzyme activity can be highly sensitive to these parameters. Ensure that your incubator or water bath is accurately calibrated.
Q2: How should I handle and store this compound to ensure its stability?
A2: this compound is prone to hydrolysis and should be handled with care to maintain its integrity.
-
Storage of Stock Solutions: For long-term storage, this compound should be kept as a lyophilized powder or in a slightly acidic buffer (pH 4.0-6.0) at -80°C.[1] Storing in small aliquots is recommended to avoid multiple freeze-thaw cycles.[2]
-
Working Solutions: Prepare working solutions fresh for each experiment if possible. If short-term storage is necessary, keep the solution on ice and use it within a few hours. The stability of acyl-CoAs is generally greater in acidic conditions.[1]
-
Solvent Choice: For preparing stock solutions of long-chain or branched-chain acyl-CoAs, a mixture of water and an organic solvent like dimethylsulfoxide (DMSO) can be used to ensure solubility.[3] However, always check for solvent compatibility with your specific enzyme.
Q3: What are the typical optimal pH and temperature ranges for acyl-CoA mutases?
A3: The optimal pH and temperature can vary significantly between different enzymes. For acyl-CoA mutases, which are often vitamin B12-dependent, some general guidelines can be followed as a starting point for optimization.
-
pH: Many enzymes exhibit optimal activity within a pH range of 6.0 to 8.0.[4] For example, some bacterial 2-hydroxyisobutyryl-CoA mutases show optimal activity at a pH of 6.6.[5] It is crucial to determine the optimal pH for your specific enzyme empirically.
-
Temperature: The optimal temperature for enzyme activity is also highly variable. For instance, a 2-hydroxyisobutyryl-CoA mutase from a thermophilic bacterium has its highest activity at 55°C, while significant activity is still observed at 30°C.[6] For most mammalian enzymes, a starting temperature of 37°C is a reasonable initial condition.
Q4: I am observing substrate inhibition in my reaction. How can I address this?
A4: Substrate inhibition is a common phenomenon where high concentrations of the substrate lead to a decrease in enzyme activity.[7][8] This can be particularly relevant when working with bulky substrates like this compound.
-
Substrate Titration: To address this, perform a substrate titration experiment to determine the optimal concentration range for this compound. This involves measuring enzyme activity across a wide range of this compound concentrations to identify the point at which activity begins to decrease.
-
Kinetic Analysis: Detailed kinetic analysis can help to understand the mechanism of substrate inhibition.[9] This may involve fitting your data to models that account for substrate inhibition to determine the inhibition constant (Ki).
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound-dependent enzymes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme. 2. Degraded this compound or cofactors. 3. Suboptimal reaction conditions (pH, temperature). 4. Presence of inhibitors in the sample. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling. 2. Prepare fresh substrate and cofactor solutions. Analyze this compound integrity via HPLC. 3. Perform pH and temperature optimization experiments. 4. If using crude extracts, consider sample purification or the use of specific inhibitor removers. |
| High Background Signal | 1. Non-enzymatic degradation of this compound. 2. Contaminating enzyme activities in crude extracts. | 1. Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis. 2. Use a more purified enzyme preparation. Include controls to assess the activity of potential contaminating enzymes. |
| Poor Reproducibility | 1. Inconsistent pipetting of viscous enzyme or substrate solutions. 2. Instability of reagents during the experiment. 3. Temperature fluctuations in the incubator. | 1. Use calibrated pipettes and ensure thorough mixing. For viscous solutions, consider reverse pipetting. 2. Prepare fresh reagents for each set of experiments. Keep reagents on ice. 3. Monitor and ensure a stable incubation temperature. |
| Unexpected Product Peaks in HPLC Analysis | 1. This compound degradation products. 2. Side reactions catalyzed by the enzyme or contaminants. | 1. Analyze a this compound standard that has been subjected to the reaction conditions without the enzyme to identify degradation peaks. 2. Purify the enzyme further. Analyze the reaction products by mass spectrometry to identify unknown peaks. |
Experimental Protocols
General Protocol for a this compound Mutase Activity Assay using HPLC
This protocol is a starting point and should be optimized for your specific enzyme. It is adapted from methods used for related acyl-CoA mutases.[3][10]
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 10% glycerol.
-
This compound Stock Solution: 10 mM in sterile, slightly acidic water (pH ~5.0). Store at -80°C in aliquots.
-
Coenzyme B12 (Adenosylcobalamin) Stock Solution: 1 mM in sterile water. Protect from light and store at -20°C.
-
Enzyme Preparation: Purified or partially purified this compound mutase, stored in a suitable buffer at -80°C.
-
Reaction Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final reaction volume:
-
78 µL Assay Buffer
-
10 µL this compound Stock Solution (final concentration: 1 mM)
-
2 µL Coenzyme B12 Stock Solution (final concentration: 20 µM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation. Mix gently.
-
Incubate for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding 25 µL of the Reaction Stop Solution.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate this compound and its isomerized product.
-
Detection: UV absorbance at 260 nm.
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve of the purified product.
Data Presentation
Table 1: Starting Point for Optimizing Reaction Conditions for Acyl-CoA Mutases
| Parameter | General Range | Notes |
| pH | 6.0 - 8.5 | Optimal pH is enzyme-specific. Start with a pH of 7.0-7.5 for initial experiments. |
| Temperature | 25°C - 55°C | The optimal temperature depends on the source of the enzyme (e.g., mesophilic vs. thermophilic).[6] |
| This compound Concentration | 0.1 - 2.0 mM | Perform a substrate titration to determine the optimal concentration and to check for substrate inhibition. |
| Coenzyme B12 Concentration | 10 - 50 µM | Ensure the cofactor is not limiting. Protect from light. |
| Enzyme Concentration | Varies | Should be in a range where the reaction rate is linear with respect to enzyme concentration. |
Visualizations
Logical Troubleshooting Workflow for Low Enzyme Activity
Caption: A flowchart for systematically troubleshooting low enzyme activity.
Experimental Workflow for this compound Mutase Assay
Caption: A step-by-step workflow for a this compound mutase assay.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insertional inactivation of methylmalonyl coenzyme A (CoA) mutase and isobutyryl-CoA mutase genes in Streptomyces cinnamonensis: influence on polyketide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylmalonyl-CoA mutase from Propionibacterium shermanii: characterization of the cobalamin-inhibited form and subunit-cofactor interactions studied by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermophilic Coenzyme B12-Dependent Acyl Coenzyme A (CoA) Mutase from Kyrpidia tusciae DSM 2912 Preferentially Catalyzes Isomerization of (R)-3-Hydroxybutyryl-CoA and 2-Hydroxyisobutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization and categorization of missense mutations that cause methylmalonyl-CoA mutase (MUT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple Propionyl Coenzyme A-Supplying Pathways for Production of the Bioplastic Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Pivaloyl-CoA in Cell Lysates
Welcome to the technical support center for the quantification of Pivaloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the measurement of this compound in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a short-chain branched acyl-coenzyme A (CoA) thioester. Its quantification in biological matrices like cell lysates is challenging due to several factors:
-
Low Abundance: this compound is typically present at very low concentrations in cells, often requiring highly sensitive analytical instrumentation.
-
Inherent Instability: The thioester bond in this compound is susceptible to hydrolysis, especially in non-acidic aqueous solutions and at room temperature.[1] This necessitates rapid and cold sample processing.
-
Isobaric Interferences: this compound is isobaric with other five-carbon (C5) acyl-CoA isomers, such as valeryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.[2][3][4] These isomers have the same mass and can interfere with quantification if not chromatographically separated.
-
Matrix Effects: Components of the cell lysate can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[5]
Q2: What is the primary analytical method for quantifying this compound?
A2: The most common and reliable method for the quantification of this compound and other acyl-CoAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers the high sensitivity and selectivity required to detect low-abundance analytes and to distinguish them from other cellular components. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent specificity and quantitative accuracy.[5][6]
Q3: What are the expected MRM transitions for this compound?
Given the molecular weight of this compound is 851.7 g/mol , the expected MRM transitions would be:
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 852.2 | 345.1 ([M+H - 507]⁺) | 428.1 |
Note: These are predicted values and should be empirically optimized by direct infusion of a this compound standard into the mass spectrometer.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: The availability of a commercial stable isotope-labeled this compound is limited. When a specific internal standard is not available, a common practice is to use a structurally similar acyl-CoA, such as a deuterated or ¹³C-labeled short-chain acyl-CoA, as an internal standard.[5] However, for the most accurate quantification, an ideal internal standard would be isotopically labeled this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Analyte Degradation: this compound is unstable. | 1. Ensure all sample preparation steps are performed on ice or at 4°C. Minimize the time between cell harvesting and extraction. Use an acidic extraction solvent to improve stability.[1] |
| 2. Inefficient Extraction: The extraction protocol may not be optimal. | 2. Use a validated extraction method for short-chain acyl-CoAs, such as protein precipitation with cold acetonitrile (B52724) or methanol (B129727), or an acid-based extraction with perchloric or trichloroacetic acid followed by solid-phase extraction (SPE).[5] | |
| 3. Suboptimal LC-MS/MS Parameters: Incorrect MRM transitions, collision energy, or source parameters. | 3. Optimize MS parameters by infusing a this compound standard. If a standard is unavailable, use the predicted transitions and optimize using a related short-chain acyl-CoA. | |
| Poor Peak Shape | 1. Inappropriate LC Column or Mobile Phase: Lack of retention or interaction with the stationary phase. | 1. Use a C18 reversed-phase column with a suitable ion-pairing agent (e.g., triethylamine) or an acidic mobile phase to improve peak shape and retention.[8][9] |
| 2. Sample Overload: Injecting too much of the cell lysate extract. | 2. Dilute the sample extract before injection. | |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in cell number, extraction volume, or handling time. | 1. Standardize the sample preparation protocol. Normalize the results to protein concentration or cell number for each sample. |
| 2. Matrix Effects: Ion suppression or enhancement varying between samples. | 2. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. Perform a matrix effect study by post-column infusion. | |
| Inability to Separate this compound from Isobaric Isomers | 1. Insufficient Chromatographic Resolution: The LC method is not capable of separating C5-acyl-CoA isomers. | 1. Optimize the LC gradient to achieve better separation. Consider using a longer column or a column with a different stationary phase chemistry. UPLC systems can provide better resolution than traditional HPLC.[8] |
Example Quantitative Data
The following table presents hypothetical, yet realistic, quantitative data for this compound and its common isomers in a cancer cell line under two different treatment conditions. This data is for illustrative purposes to demonstrate how results could be presented.
| Acyl-CoA Isomer | Control (pmol/mg protein) | Treatment X (pmol/mg protein) |
| This compound | 0.5 ± 0.1 | 2.3 ± 0.4 |
| Valeryl-CoA | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Isovaleryl-CoA | 3.5 ± 0.7 | 1.8 ± 0.5 |
| 2-Methylbutyryl-CoA | 2.1 ± 0.4 | 2.3 ± 0.6 |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Adherent Cells
This protocol is adapted from methods described for the analysis of short-chain acyl-CoAs.[5]
-
Cell Culture: Grow adherent cells to ~80-90% confluency in a 10 cm dish.
-
Cell Washing: Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Cell Lysis: Add 1 mL of ice-cold 80% methanol/20% water to the plate. Immediately scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard.
-
Protein Precipitation: Vortex the cell lysate vigorously for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that should be optimized for your specific instrumentation.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As defined in FAQ 3 (to be optimized).
Visualizations
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Enzymatic Reactions of Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the non-enzymatic degradation of Pivaloyl-CoA in your experiments. This compound, a branched-chain acyl-coenzyme A, is susceptible to several non-enzymatic reactions that can impact the accuracy and reproducibility of your results. Understanding and mitigating these reactions is crucial for reliable experimental outcomes.
I. FAQs: Quick Solutions to Common Problems
Q1: My this compound standard or sample is showing lower than expected concentrations. What are the likely non-enzymatic causes?
A1: The most common non-enzymatic causes for a decrease in this compound concentration are hydrolysis of the thioester bond and thiol exchange reactions. Hydrolysis is significantly influenced by the pH and temperature of your solutions. Thiol exchange can occur in the presence of other free sulfhydryl-containing molecules.
Q2: What is the optimal pH range for working with this compound to minimize hydrolysis?
A2: To minimize hydrolysis, it is recommended to work with this compound in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.5. Alkaline conditions (pH > 8.0) will significantly accelerate the rate of thioester bond cleavage.
Q3: How should I store my this compound stocks to ensure long-term stability?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If in solution, prepare small, single-use aliquots in a buffer at pH 6.0-7.0 and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected adducts in my mass spectrometry analysis. Could this be due to non-enzymatic reactions of this compound?
A4: Yes, this compound can non-enzymatically acylate nucleophilic side chains of proteins, particularly lysine (B10760008) residues, in a process called pivaloylation. This is more likely to occur at physiological or slightly alkaline pH. If your experimental setup involves proteins, this could be a source of unexpected adducts.
Q5: Can the buffer I use affect the stability of this compound?
A5: Yes, the buffer composition can influence stability. Buffers containing nucleophiles should be used with caution. For example, Tris buffers, while common, have a primary amine that could potentially react with the thioester. Phosphate or HEPES buffers are generally safer choices.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter and provides step-by-step solutions.
| Issue | Potential Non-Enzymatic Cause | Troubleshooting Steps |
| Consistently low signal for this compound in HPLC analysis. | Hydrolysis during sample preparation or storage. | 1. Ensure all buffers are within the optimal pH range of 6.0-7.5.2. Perform all sample preparation steps on ice or at 4°C.3. Use freshly prepared solutions of this compound or properly stored single-use aliquots.4. Analyze samples by HPLC as quickly as possible after preparation. |
| Variable results between replicates. | Inconsistent sample handling leading to varying degrees of degradation. | 1. Standardize incubation times and temperatures for all samples.2. Ensure uniform mixing of all reagents.3. Use a master mix for buffers and other common reagents to minimize pipetting variations. |
| Appearance of a new peak corresponding to Coenzyme A in chromatograms. | Thiol exchange with other sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol). | 1. If possible, avoid using reducing agents in the same reaction mixture as this compound.2. If a reducing agent is necessary, consider adding it at a later stage or using a lower concentration.3. Run a control experiment with this compound and the reducing agent alone to confirm the thiol exchange reaction. |
| Mass shift in proteins corresponding to the addition of a pivaloyl group. | Non-enzymatic pivaloylation of protein nucleophiles (e.g., lysine residues). | 1. Perform the reaction at a lower pH (closer to 6.0) to reduce the nucleophilicity of amine groups.2. Decrease the incubation time or temperature.3. Include a control with a non-reactive analog if available. |
III. Data on this compound Stability
While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively available in the literature, the stability of thioesters is known to be highly dependent on pH and temperature. The bulky pivaloyl group is expected to provide some steric hindrance to nucleophilic attack, potentially making it more stable than less hindered acyl-CoAs like acetyl-CoA under similar conditions.
Table 1: General Stability of Acyl-CoA Thioesters under Various Conditions.
| Condition | Effect on Stability | Recommendation |
| Alkaline pH (> 8.0) | Significantly increases the rate of hydrolysis. | Maintain pH between 6.0 and 7.5. |
| Acidic pH (< 6.0) | Hydrolysis rate is generally slower than in alkaline conditions. | A slightly acidic environment is preferable for stability. |
| Elevated Temperature | Increases the rate of all degradation reactions. | Keep samples on ice or at 4°C during experiments and store at -80°C. |
| Presence of Nucleophiles | Can lead to transacylation or other side reactions. | Avoid buffers with primary amines (e.g., Tris) and be cautious with high concentrations of other nucleophiles. |
| Presence of Thiols | Can lead to thiol-disulfide exchange. | Avoid or minimize the use of reducing agents like DTT or β-mercaptoethanol. |
IV. Key Non-Enzymatic Reactions and Pathways
Understanding the potential non-enzymatic reactions of this compound is the first step in minimizing their impact.
A. Hydrolysis
The thioester bond of this compound is susceptible to cleavage by water, yielding pivalic acid and Coenzyme A. This reaction is catalyzed by both acid and base, with the rate being significantly faster under alkaline conditions.
Caption: this compound Hydrolysis Pathway.
B. Thiol Exchange
In the presence of other free thiols (R-SH), the pivaloyl group can be transferred from Coenzyme A to the other thiol. This is a reversible equilibrium reaction.
Caption: Thiol Exchange Reaction of this compound.
C. Non-Enzymatic Acylation (Pivaloylation)
The electrophilic carbonyl carbon of the pivaloyl group can be attacked by nucleophilic side chains on proteins, such as the ε-amino group of lysine. This results in the covalent modification of the protein.
Caption: Non-Enzymatic Pivaloylation of a Protein.
V. Experimental Protocols
A. Protocol for Assessing this compound Stability (Hydrolysis)
This protocol allows for the determination of the rate of this compound hydrolysis under different pH and temperature conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., 50 mM Sodium Phosphate for pH 6.0, 7.0, 8.0)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Buffer A: 50 mM potassium phosphate, pH 5.3; Buffer B: Acetonitrile)
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mM) in the different pH buffers.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate any proteins and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining this compound. The concentration of this compound is determined by monitoring its absorbance at 254 nm.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Troubleshooting Pivaloyl-CoA degradation during sample prep.
Welcome to the technical support center for Pivaloyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). It is a key metabolic intermediate that can be formed from pivalic acid, which is sometimes used as a precursor in the biosynthesis of certain fatty acids in bacteria.[1][2] In humans, pivalic acid can be generated from the metabolism of certain prodrugs. The activation of pivalic acid to this compound is a critical step for its subsequent detoxification and elimination from the body, primarily through the formation of pivaloylcarnitine (B1222081).[3]
Q2: What are the main challenges in analyzing this compound?
A2: The primary challenge in analyzing this compound, like other acyl-CoAs, is its inherent instability. The thioester bond is susceptible to both enzymatic and chemical degradation during sample collection, extraction, and analysis. This can lead to underestimation of its concentration. Key degradation pathways include:
-
Enzymatic Hydrolysis: Thioesterase enzymes present in biological samples can rapidly cleave the thioester bond.[4]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline or strongly acidic conditions.[5]
Q3: What is the recommended analytical technique for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound and other short-chain acyl-CoAs.[6] This method offers high sensitivity, specificity, and the ability to distinguish between structurally similar molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution | References |
| Low or No this compound Signal | Enzymatic Degradation: Endogenous thioesterases in the sample have degraded the this compound before or during sample preparation. | Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen. Keep samples on ice at all times during processing. | |
| Chemical Hydrolysis: The pH of the extraction buffer or sample is too high (alkaline) or too low (strongly acidic), leading to the breakdown of the thioester bond. | Maintain a slightly acidic to neutral pH (around 6.0-7.0) for all solutions and during extraction. | [5] | |
| Inefficient Extraction: The chosen solvent is not effectively extracting the relatively polar this compound. | Use a polar organic solvent mixture, such as 80% methanol (B129727) or an acetonitrile/methanol/water mixture. For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for short-chain acyl-CoAs. | [6] | |
| Adsorption to Surfaces: this compound can adhere to plastic or glass surfaces, leading to loss of sample. | Consider using protein-low-binding tubes. Some studies suggest glass vials may reduce signal loss for certain CoA species. | ||
| Poor Peak Shape in Chromatography | Suboptimal Chromatographic Conditions: Inadequate separation from other matrix components or poor interaction with the column. | Use a C18 reversed-phase column. Incorporate an ion-pairing agent in the mobile phase or adjust the mobile phase pH to improve peak shape and retention. | [6] |
| Co-elution with Interfering Species: Matrix components can co-elute with this compound, causing ion suppression and distorted peak shapes. | Optimize the LC gradient to achieve better separation. A thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary, but be aware of potential for analyte loss. | ||
| Inaccurate or Imprecise Quantification | Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of this compound, leading to inaccurate results. | Use a stable isotope-labeled internal standard (e.g., ¹³C-Pivaloyl-CoA) if available. If not, a structurally similar short-chain acyl-CoA that is not present in the sample can be used. Prepare calibration standards in a matrix that closely matches the samples. | |
| Standard Degradation: The this compound standard used for the calibration curve may have degraded. | Prepare fresh standards from a reliable source. Store stock solutions at -80°C in a suitable solvent and minimize freeze-thaw cycles. |
This compound Degradation Pathways and Prevention
Understanding the degradation pathways of this compound is crucial for developing a robust analytical method.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods optimized for short-chain acyl-CoAs and is suitable for this compound analysis.[6]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard (e.g., a stable isotope-labeled this compound or another short-chain acyl-CoA not present in the sample)
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard to the dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.
-
The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Protocol 2: Extraction of this compound from Tissue
This protocol is a general method for the extraction of a broad range of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ice-cold extraction solvent (e.g., 80% methanol in water or acetonitrile/isopropanol mixture)
-
Internal standard
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer a known amount of the powdered tissue to a pre-chilled tube containing ice-cold extraction solvent with the internal standard.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Vortex the homogenate vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant into a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Quantitative Data
Table 1: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods
The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. The following table compares the percent recovery of various short-chain acyl-CoAs using two different deproteinization agents, Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) versus 5-Sulfosalicylic Acid (SSA).
| Analyte | % Recovery with TCA + SPE | % Recovery with 2.5% SSA |
| Propionyl-CoA | 62% | 80% |
| Acetyl-CoA | 36% | 59% |
| Malonyl-CoA | 26% | 74% |
| Isovaleryl-CoA | 58% | 59% |
| Free Coenzyme A | 1% | 74% |
| Data adapted from a study on short-chain acyl-CoA analysis.[6] |
As the data indicates, the SSA-based extraction method generally provides higher recovery for short-chain acyl-CoAs compared to the TCA method followed by SPE.[6]
This compound Metabolic Pathway
In mammals, pivalic acid is activated to this compound, which is then primarily conjugated with carnitine to form pivaloylcarnitine for excretion. This process is crucial for the detoxification of pivalate.
This pathway highlights the enzymatic steps involved in the conversion of pivalic acid to its excretable form, pivaloylcarnitine. The activation to this compound is catalyzed by an acyl-CoA synthetase, and the subsequent transfer of the pivaloyl group to carnitine is mediated by a carnitine acyltransferase, such as carnitine palmitoyltransferase (CPT) or carnitine acetyltransferase (CrAT).
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. msacl.org [msacl.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cellular Uptake of Pivaloyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pivaloyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the cellular uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound inherently low?
A1: The low cellular uptake of this compound is primarily due to its physicochemical properties. As a Coenzyme A derivative, it is a relatively large molecule with a significant negative charge at physiological pH. Cell membranes are selectively permeable and generally restrict the passage of large, charged molecules. This makes it difficult for this compound to passively diffuse into the cell.
Q2: What are the main strategies to improve the cellular uptake of this compound?
A2: There are three main strategies to enhance the intracellular delivery of this compound:
-
Prodrug/Analogue Approach: This involves modifying the this compound molecule to make it more cell-permeable. A common method is to create a more lipophilic (fat-soluble) version by masking the negative charges.
-
Carrier-Mediated Delivery: This strategy utilizes delivery vehicles like liposomes or cell-penetrating peptides (CPPs) to encapsulate or complex with this compound and facilitate its entry into the cell.[1][2]
-
Indirect Delivery via Precursors: An alternative approach is to introduce a smaller, more permeable precursor molecule that the cell's own metabolic machinery can then convert into this compound intracellularly. For instance, a cell-permeable pantetheine (B1680023) analogue can be used to deliver CoA-bound molecules.[3]
Q3: What are liposomes and how can they help with this compound delivery?
A3: Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, similar in structure to a cell membrane.[4] They can encapsulate hydrophilic molecules like this compound in their aqueous core, protecting them from degradation and facilitating their entry into cells.[4] The lipid composition of the liposome (B1194612) can be tailored to optimize stability and delivery efficiency.[5]
Q4: What are cell-penetrating peptides (CPPs) and how do they work?
A4: Cell-penetrating peptides are short peptides that can traverse cellular membranes and can be used to carry a variety of "cargo" molecules, including small molecules like this compound, into the cell.[6] They can be covalently linked to the cargo or form non-covalent complexes. The exact mechanism of uptake is still under investigation but is thought to involve both direct translocation across the membrane and endocytosis.
Q5: How can I quantify the amount of this compound that has entered the cells?
A5: Quantifying the intracellular concentration of this compound can be challenging due to its low abundance and potential for rapid metabolism. A highly sensitive and specific method is required, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This technique allows for the accurate measurement of various acyl-CoA species within cell lysates.[3][7][8][9]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: Low or Undetectable Intracellular this compound Concentration
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability of native this compound. | 1. Implement a delivery strategy: As discussed in the FAQs, direct application of this compound to cells is unlikely to be effective. Utilize a prodrug approach, liposomal encapsulation, or CPP conjugation. 2. Optimize the delivery system: If using liposomes, experiment with different lipid compositions (e.g., cationic lipids to interact with the negatively charged cell membrane). If using CPPs, test different CPP sequences and conjugation strategies.[1] |
| Degradation of this compound. | 1. Ensure stability of your this compound stock: Store this compound solutions at -80°C and minimize freeze-thaw cycles. 2. Check for enzymatic degradation: If your cell culture medium contains serum, phosphatases or other enzymes could degrade this compound. Consider using serum-free media during the incubation period. |
| Inefficient release from the delivery vehicle. | 1. For liposomes: The liposome formulation may be too stable, preventing the release of this compound into the cytoplasm. Consider using pH-sensitive liposomes that release their cargo in the acidic environment of endosomes. 2. For CPPs: The linker used to conjugate this compound to the CPP may not be efficiently cleaved inside the cell. Investigate different linker chemistries (e.g., disulfide bonds that are cleaved in the reducing environment of the cytoplasm). |
| Active efflux of this compound from the cell. | Some cells express efflux pumps that can actively transport molecules out of the cell. While less common for a molecule like this compound, this can be investigated using inhibitors of common efflux pumps, although this can have off-target effects. |
Issue 2: High Cell Toxicity or Death After Treatment
| Potential Cause | Troubleshooting Steps |
| Toxicity of the delivery system. | 1. Liposomes: Certain lipid compositions, particularly cationic lipids, can be toxic to cells at high concentrations. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your liposomal formulation. 2. CPPs: Some CPPs can be cytotoxic, especially at higher concentrations. Screen different CPPs and determine the optimal concentration for your cell type. |
| Toxicity of the this compound itself. | While less common, high intracellular concentrations of any metabolite can disrupt cellular processes. Perform a dose-response experiment with your this compound delivery system to find a therapeutic window that is effective without causing significant cell death. |
| Contaminants in the preparation. | Ensure that all reagents and solvents used in the preparation of your this compound formulation are of high purity and sterile-filtered to prevent contamination that could lead to cytotoxicity. |
Experimental Protocols & Methodologies
Protocol 1: Liposome Preparation for this compound Delivery (Thin-Film Hydration Method)
This protocol describes a general method for preparing multilamellar vesicles (MLVs) that can be further processed to form small unilamellar vesicles (SUVs) for delivering this compound.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in the desired buffer. The concentration of this compound will depend on the desired encapsulation efficiency.
-
Vortex the flask to disperse the lipid film, creating multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To obtain a homogenous population of unilamellar vesicles, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a liposome extruder. This will produce large unilamellar vesicles (LUVs) of a more uniform size.[11]
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable method like LC-MS/MS after lysing the liposomes with a detergent.
-
Protocol 2: Quantification of Intracellular this compound using LC-MS/MS
This protocol provides a general workflow for extracting and quantifying this compound from cell culture.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
After incubating cells with your this compound formulation, wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a C18 column) to separate this compound from other cellular components.
-
Use tandem mass spectrometry (MS/MS) for detection and quantification, using a known concentration of a stable isotope-labeled internal standard for accurate quantification.
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from your experiments.
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/mg protein) | Cell Viability (%) |
| Free this compound | 10 | 4 | ||
| Liposomal this compound | 10 | 4 | ||
| CPP-Pivaloyl-CoA | 10 | 4 | ||
| Control (no treatment) | 0 | 4 | 100 |
Table 2: Dose-Response of Liposomal this compound Delivery
| Liposome Concentration (µM) | Intracellular this compound (pmol/mg protein) | Cell Viability (%) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support center.
Caption: Strategies to overcome the cell membrane barrier for this compound delivery.
Caption: Troubleshooting workflow for low intracellular this compound.
References
- 1. Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPP based Delivery System - Creative Biolabs [creative-biolabs.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Refinement of protocols for Pivaloyl-CoA enzymatic assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols for Pivaloyl-CoA enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in biochemistry?
A1: this compound, also known as Pivalyl-coenzyme A, is a derivative of coenzyme A.[1] While its specific natural roles are not as extensively documented as molecules like Acetyl-CoA, it is understood to be a coenzyme A derivative involved in various metabolic processes.[1]
Q2: What detection methods can be used for this compound enzymatic assays?
A2: While direct enzymatic assays for this compound are not extensively published, methods used for other short-chain acyl-CoAs can be adapted. These include HPLC-UV detection, fluorometric assays, and liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] HPLC methods offer robust quantification, while fluorometric assays provide high sensitivity.[3][5] LC-MS offers the highest sensitivity and specificity.[2]
Q3: How can I ensure the stability of this compound during my experiments?
A3: Acyl-CoA molecules, including likely this compound, can be unstable.[2][6] To improve stability, it is recommended to prepare solutions fresh and store them at low temperatures (e.g., on ice during use, and -20°C or -80°C for long-term storage).[6] Using glass instead of plastic sample vials can also decrease signal loss and improve sample stability.[2] Additionally, some protocols recommend the inclusion of reducing agents like DTT in the buffers.[3]
Troubleshooting Guide
Problem 1: No or low signal detected in the assay.
| Possible Cause | Suggested Solution |
| This compound degradation | Prepare this compound solutions fresh before each experiment. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Keep samples on ice during the assay setup. |
| Enzyme inactivity | Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Test enzyme activity with a known positive control substrate if available. |
| Incorrect buffer pH or composition | Optimize the buffer pH for the specific enzyme being used. Some enzymes have a narrow optimal pH range. Ensure all buffer components are at the correct concentration.[7] |
| Insufficient incubation time | Increase the incubation time to allow for sufficient product formation. Perform a time-course experiment to determine the optimal incubation period. |
| Low sensitivity of the detection method | Consider using a more sensitive detection method, such as a fluorometric assay or LC-MS, if available.[5] |
Problem 2: High background signal or non-specific activity.
| Possible Cause | Suggested Solution |
| Contamination of reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Substrate instability leading to non-enzymatic signal | Run a control reaction without the enzyme to measure the rate of non-enzymatic this compound degradation or signal generation. Subtract this background from the enzymatic reaction values. |
| Presence of interfering substances in the sample | If using complex biological samples, consider a sample preparation step to remove potential inhibitors or interfering substances.[3] |
Problem 3: Inconsistent or variable results.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Temperature fluctuations | Use a water bath or incubator to maintain a constant and optimal temperature during the enzymatic reaction.[7] |
| Variability in sample preparation | Standardize the sample preparation protocol to ensure consistency across all samples. |
| Use of plastic vials | For sensitive assays, consider using glass vials to minimize the loss of acyl-CoA molecules.[2] |
Experimental Protocols
Protocol 1: HPLC-Based this compound Quantification (Adapted from Acetyl-CoA Protocols)
This protocol is adapted from established methods for other short-chain acyl-CoAs and may require optimization for this compound.[3]
1. Reagents and Materials:
- This compound standard
- Perchloric acid (PCA)
- Potassium carbonate (K2CO3)
- Dithiothreitol (DTT)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation: a. For biological samples, homogenize tissues or cells in a 5% PCA solution containing 50 µM DTT on ice.[3] b. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[3] c. Neutralize the supernatant with 2 M K2CO3. d. Centrifuge to remove the precipitate and collect the supernatant for HPLC analysis.
3. HPLC Analysis: a. Equilibrate the C18 column with the mobile phase. b. Inject the prepared sample or this compound standard. c. Elute with a suitable gradient (to be optimized). d. Detect this compound by UV absorbance at 259 nm.[3] e. Quantify the amount of this compound by comparing the peak area to a standard curve.
Protocol 2: Fluorometric this compound Assay (Conceptual)
This conceptual protocol is based on commercially available kits for other acyl-CoAs.[5] It assumes the availability of an enzyme that can specifically convert this compound and lead to a fluorescent signal.
1. Principle: An enzyme specific for this compound catalyzes a reaction that produces a product (e.g., CoA, NADH, or H2O2). This product then participates in a coupled reaction that generates a fluorescent signal.
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, a probe (e.g., PicoProbe), and the specific enzyme. b. Add the sample containing this compound to the reaction mixture. c. Incubate at the optimal temperature for the enzyme. d. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a PicoProbe-based assay).[5] e. Calculate the this compound concentration based on a standard curve.
Quantitative Data Summary
The following tables summarize quantitative data for related acyl-CoA assays, which can serve as a reference for optimizing this compound assays.
Table 1: HPLC Detection Parameters for Acyl-CoAs
| Compound | Limit of Detection (LOD) | Recovery Rate | Reference |
| Acetyl-CoA | ~10 pmol | 95-97% | [3] |
| CoA | ~10 pmol | 95-97% | [3] |
Table 2: Kinetic Parameters of Enzymes Acting on Acyl-CoAs
| Enzyme | Substrate | Km Value | Reference |
| Methylmalonyl-CoA mutase | Methylmalonyl-CoA | 19 µM | [8] |
| Methylmalonyl-CoA epimerase | Methylmalonyl-CoA | 80 µM | [8] |
| β-alanyl-CoA:ammonia lyase | β-alanyl-CoA | 70 µM | [8] |
Visualizations
Caption: General workflow for a this compound enzymatic assay.
Caption: Troubleshooting decision tree for low or no signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring alternative pathways for the in vitro establishment of the HOPAC cycle for synthetic CO2 fixation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Pivaloyl-CoA mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of Pivaloyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity or High Signal Suppression | Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids (B1166683), salts) are interfering with the ionization of this compound.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. Protein precipitation with sulfosalicylic acid (SSA) is a simpler alternative that can be effective for short-chain acyl-CoAs and avoids the need for SPE.[2] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components. 3. Dilution: Dilute the sample to reduce the concentration of matrix components. This is a simple approach but may compromise the limit of detection. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.[3] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[1] Inconsistent Sample Preparation: Variability in the extraction process is leading to different levels of matrix components in the final extracts. | 1. Implement a Robust Internal Standard Strategy: The use of a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[4] 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples and standards. Automation can help improve consistency. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples to account for matrix effects. |
| Poor Peak Shape | Sample Solvent Mismatch: The solvent used to reconstitute the final extract is too different from the initial mobile phase, causing peak distortion. Column Overload: Injecting too much sample or matrix components onto the LC column. | 1. Solvent Matching: Ensure the reconstitution solvent is compatible with the mobile phase. Ideally, it should be the same as or weaker than the initial mobile phase. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| Unexpected Peaks or High Background Noise | Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system itself. In-source Fragmentation: Fragmentation of this compound or other molecules within the ion source. | 1. System Cleaning: Thoroughly clean the LC system and mass spectrometer ion source. 2. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. 3. Optimize MS Source Conditions: Adjust source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
General
Q1: What are matrix effects in the context of this compound mass spectrometry?
A: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which adversely affect the accuracy and precision of quantification.
Q2: What are the common sources of matrix effects in biological samples?
A: In biological matrices such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1] For instance, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
Sample Preparation
Q3: What is the best sample preparation method to minimize matrix effects for this compound analysis?
A: The "best" method depends on the sample matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often considered a gold standard for removing a wide range of interfering compounds.
-
Liquid-Liquid Extraction (LLE) can also be very effective.
-
Protein Precipitation is a simpler and faster method. Using sulfosalicylic acid (SSA) for protein precipitation has been shown to be effective for short-chain acyl-CoAs and can eliminate the need for a subsequent SPE step.[2] A comparison of different protein precipitation and SPE protocols showed that while SPE generally results in lower matrix effects, protein precipitation with acetonitrile (B52724) or ethanol (B145695) can yield higher recoveries.[5][6]
Q4: Can I just dilute my sample to reduce matrix effects?
A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this will also dilute your analyte, this compound, which may compromise the sensitivity of the assay, especially for low-abundance samples.
Internal Standards
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A: A SIL-IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte (this compound).[4] This means it will behave similarly during sample preparation and chromatographic separation, and most importantly, it will experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.
Q6: I cannot find a commercially available stable isotope-labeled this compound. What are my alternatives?
A: The lack of a commercial SIL-IS for this compound is a significant challenge. Here are some alternatives:
-
Custom Synthesis: It may be possible to custom synthesize a ¹³C- or deuterium-labeled this compound. Precursors like deuterated pivalic acid are commercially available and could potentially be used for this purpose.[7]
-
Structural Analog: Use a structurally similar acyl-CoA that is not present in the sample as an internal standard. However, be aware that its behavior in the ion source may not perfectly mimic that of this compound, so it may not fully compensate for matrix effects.[4]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is free of the analyte. This approach helps to normalize the matrix effects between the calibrants and the unknown samples.
Mass Spectrometry
Q7: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry?
A: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. This includes:
-
A neutral loss of 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety.
-
A characteristic product ion at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[8] Monitoring for these transitions in a Multiple Reaction Monitoring (MRM) experiment provides high specificity for the detection of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from a method for short-chain acyl-CoAs and is suitable for cell and tissue samples.[2]
Materials:
-
Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA) in water
-
Internal Standard (if available)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
For cultured cells, aspirate the media and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 10% SSA to the cell plate or tissue sample.
-
Scrape the cells or homogenize the tissue and transfer the lysate to a pre-chilled microcentrifuge tube.
-
If using an internal standard, spike it into the lysate at this stage.
-
Vortex the sample briefly.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a new pre-chilled tube for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
This method allows for the quantitative assessment of ion suppression or enhancement.[1]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma from an untreated subject) using your established sample preparation protocol. After the final extraction step, spike the this compound standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix before the extraction process at the same concentrations.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Pivaloylcarnitine (HMDB0041993) [hmdb.ca]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pivalic acid-trimethyl-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-9813-1 [isotope.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Acyl-CoAs: Unraveling the Divergent Metabolic Fates of Pivaloyl-CoA and Propionyl-CoA
For researchers and professionals in drug development, understanding the metabolic fate of xenobiotics and their intermediates is paramount. This guide provides a detailed comparison of the metabolic pathways of two short-chain acyl-Coenzyme A (acyl-CoA) molecules: Pivaloyl-CoA, a xenobiotic metabolite, and Propionyl-CoA, an endogenous intermediate. While structurally similar, their metabolic journeys and physiological consequences diverge dramatically, a crucial consideration in drug design and toxicology.
This compound, derived from pivalic acid-containing prodrugs, is a dead-end metabolite in mammals, primarily undergoing detoxification and excretion. This process, however, can lead to a significant depletion of the essential metabolite carnitine. In stark contrast, Propionyl-CoA, generated from the catabolism of certain amino acids and odd-chain fatty acids, serves as a vital fuel for the Krebs cycle, contributing to cellular energy production. This comparison will delve into their distinct metabolic pathways, supported by experimental data and detailed methodologies, to provide a comprehensive understanding of their contrasting roles in cellular metabolism.
At a Crossroads of Metabolism: this compound vs. Propionyl-CoA
The fundamental difference in the metabolic fates of this compound and Propionyl-CoA lies in their chemical structures. The tertiary butyl group of this compound, with its quaternary carbon, renders it resistant to the enzymatic machinery of β-oxidation, the primary pathway for fatty acid catabolism. Propionyl-CoA, with its linear three-carbon chain, is readily processed by mitochondrial enzymes.
The Anaplerotic Pathway of Propionyl-CoA
Propionyl-CoA is a key intermediate in cellular metabolism, primarily funneled into the Krebs cycle (also known as the citric acid cycle or TCA cycle) to generate ATP. This process, known as anaplerosis, replenishes the cycle's intermediates.
The metabolic cascade for Propionyl-CoA involves three key enzymatic steps:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase .
-
Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to succinyl-CoA . Succinyl-CoA is a direct intermediate of the Krebs cycle and proceeds through the cycle to generate energy.
A defect in any of these enzymes can lead to the genetic disorder propionic acidemia, characterized by the toxic accumulation of propionic acid and its metabolites.
The Detoxification Route of this compound
Unlike Propionyl-CoA, this compound cannot enter the Krebs cycle. The steric hindrance from its tertiary butyl group prevents it from being a substrate for propionyl-CoA carboxylase and the enzymes of the β-oxidation pathway. Consequently, the primary metabolic fate of this compound is detoxification and excretion via conjugation with carnitine.
-
Carnitine Conjugation: this compound serves as a substrate for carnitine acyltransferases , which catalyze the transfer of the pivaloyl group from CoA to carnitine, forming pivaloylcarnitine (B1222081) .
-
Excretion: Pivaloylcarnitine is a water-soluble compound that is readily excreted in the urine.
This excretory pathway, while effective in eliminating pivalic acid, comes at the cost of depleting the body's carnitine pool. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Severe carnitine depletion can impair fatty acid metabolism, leading to a range of clinical manifestations, including muscle weakness, cardiomyopathy, and hypoglycemia.
Quantitative Comparison of Metabolic Parameters
The differing metabolic fates of this compound and Propionyl-CoA are reflected in the kinetic parameters of the key enzymes involved in their metabolism.
| Parameter | This compound | Propionyl-CoA | Enzyme | Reference |
| Substrate for Propionyl-CoA Carboxylase | No | Yes | Propionyl-CoA Carboxylase | [1] |
| Km for Propionyl-CoA Carboxylase | N/A | 0.29 mM | Propionyl-CoA Carboxylase | [1] |
| Substrate for β-oxidation | No | Yes (as part of odd-chain fatty acids) | Acyl-CoA Dehydrogenases | [2] |
| Substrate for Carnitine Acyltransferases | Yes | Yes | Carnitine Acyltransferases | [3] |
Table 1: Comparison of the enzymatic processing of this compound and Propionyl-CoA.
Visualizing the Metabolic Divergence
The distinct metabolic pathways of this compound and Propionyl-CoA can be visualized to highlight their divergent fates.
Figure 1: Metabolic fates of Propionyl-CoA and this compound.
Experimental Protocols
A comprehensive understanding of the metabolic fates of these acyl-CoAs relies on robust experimental methodologies.
Measurement of Acyl-CoAs
The analysis of acyl-CoA species is typically performed using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation:
-
Tissue Homogenization: Frozen tissue samples are homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.
-
Protein Precipitation: Proteins are precipitated using organic solvents like acetonitrile (B52724) or methanol.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using SPE to isolate the acyl-CoA fraction.
LC-MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate the different acyl-CoA species based on their hydrophobicity.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the detection and quantification of individual acyl-CoA molecules. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.
Measurement of Pivaloylcarnitine in Urine
The quantification of pivaloylcarnitine in urine is a key indicator of pivalic acid exposure and its impact on carnitine metabolism. High-performance liquid chromatography (HPLC) with fluorescence detection is a well-established method.
Sample Preparation:
-
Cation-Exchange Chromatography: Urine samples are passed through a disposable cation-exchange column to selectively retain carnitine and its esters.
-
Derivatization: The eluted fraction is derivatized with a fluorescent labeling reagent to enhance detection sensitivity.
HPLC Analysis:
-
Chromatography: Reversed-phase HPLC separates pivaloylcarnitine from other urinary components.
-
Fluorescence Detection: A fluorescence detector is used for sensitive and specific quantification of the derivatized pivaloylcarnitine.
Conclusion
The metabolic fates of this compound and Propionyl-CoA provide a compelling example of how a subtle structural difference can lead to profoundly different physiological consequences. While Propionyl-CoA is a valuable source of energy, this compound represents a metabolic dead end, the clearance of which can compromise the body's carnitine stores. For professionals in drug development, this comparison underscores the critical importance of considering the metabolic activation and subsequent pathways of drug metabolites. The use of pivalic acid-containing prodrugs necessitates careful monitoring of carnitine levels and highlights the need for alternative prodrug strategies that avoid the generation of metabolically recalcitrant intermediates. A thorough understanding of these metabolic dichotomies is essential for the design of safer and more effective therapeutic agents.
References
Comparative Guide to Acyl-CoA Dehydrogenase Substrate Specificity for Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) for pivaloyl-CoA, a tertiary butyl-containing acyl-CoA thioester. Due to a lack of direct quantitative kinetic data for this compound across a range of ACADs in the published literature, this guide focuses on the most probable candidate enzymes based on their known specificity for structurally similar branched-chain acyl-CoAs. Detailed experimental protocols for assessing enzyme activity are provided to enable researchers to perform direct comparative studies.
Introduction to this compound and Acyl-CoA Dehydrogenases
This compound is a metabolic intermediate that can be formed from the breakdown of certain xenobiotics or through the metabolism of pivalic acid, which is used in some pharmaceutical preparations. Its accumulation can be of toxicological concern. Acyl-CoA dehydrogenases are a family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in the metabolism of fatty acids and branched-chain amino acids. The substrate specificity of these enzymes is a key determinant of their metabolic role. Given the structural similarity of this compound to other branched-chain acyl-CoAs, Isobutyryl-CoA Dehydrogenase (IBDH) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) are the primary candidates for its metabolism.
Comparative Substrate Specificity of Candidate Acyl-CoA Dehydrogenases
While direct kinetic data for this compound is largely unavailable, the known substrate preferences of IBDH and SBCAD provide insights into their potential activity.
-
Isobutyryl-CoA Dehydrogenase (IBDH, ACAD8): This enzyme is involved in the catabolism of the branched-chain amino acid valine and shows high reactivity towards its primary substrate, isobutyryl-CoA[1][2]. The active site of IBDH is adapted to accommodate the methyl branches of isobutyryl-CoA[3]. Due to the similar steric bulk of the tertiary butyl group of this compound, it is plausible that IBDH may exhibit some activity towards this substrate, although likely at a lower efficiency compared to isobutyryl-CoA.
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD, ACADSB): SBCAD is primarily involved in the metabolism of isoleucine, with its preferred substrate being (S)-2-methylbutyryl-CoA[4]. This enzyme is known to have a broader substrate specificity compared to IBDH and can also act on other short branched-chain acyl-CoAs[5][6]. This promiscuity suggests that SBCAD is a strong candidate for the dehydrogenation of this compound.
The table below summarizes the available kinetic data for the primary substrates of these enzymes. A column for this compound is included to highlight the current data gap.
Quantitative Data Summary
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |
| Isobutyryl-CoA Dehydrogenase (IBDH) | Isobutyryl-CoA | Data not available | Data not available | 0.8 | [1][2] |
| (S)-2-Methylbutyryl-CoA | Data not available | Data not available | 0.23 | [1][2] | |
| n-Propionyl-CoA | Data not available | Data not available | 0.04 | [1][2] | |
| This compound | Data not available | Data not available | Data not available | ||
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | Data not available | Data not available | High activity reported | [4] |
| Butyryl-CoA | Data not available | Data not available | Significant activity reported | [7] | |
| Isobutyryl-CoA | Data not available | Data not available | Low to no activity reported | [7] | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate direct investigation of this compound as a substrate for various acyl-CoA dehydrogenases, two established assay methods are detailed below. These protocols can be adapted for use with this compound.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is the gold standard method for measuring ACAD activity, as it utilizes the natural electron acceptor, ETF.
Principle: The assay measures the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase, which has been reduced by its substrate.
Reagents:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., IBDH, SBCAD)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Anaerobic conditions (e.g., glucose/glucose oxidase/catalase system or anaerobic chamber)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ETF, and the acyl-CoA dehydrogenase in a fluorescence cuvette or microplate.
-
Establish anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
Perform kinetic analysis by varying the concentration of this compound to determine K_m_ and k_cat_ values.
Spectrophotometric Assay using an Artificial Electron Acceptor
This method provides a more convenient, aerobic alternative to the ETF fluorescence reduction assay.
Principle: An artificial electron acceptor, such as ferricenium hexafluorophosphate, is used to re-oxidize the FAD cofactor of the dehydrogenase. The reduction of the acceptor is monitored spectrophotometrically.
Reagents:
-
Purified recombinant acyl-CoA dehydrogenase
-
This compound (substrate)
-
Potassium phosphate buffer (pH 7.6)
-
Ferricenium hexafluorophosphate
Procedure:
-
Prepare a reaction mixture in a spectrophotometer cuvette containing potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add the acyl-CoA dehydrogenase to the mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance of the ferricenium ion at a specific wavelength (e.g., 300 nm) over time.
-
The rate of absorbance change is proportional to the enzyme activity.
-
Vary the substrate concentration to determine kinetic parameters.
Visualizations
Metabolic Context of this compound
Caption: Potential metabolic pathway for this compound via acyl-CoA dehydrogenases.
Experimental Workflow for Determining Acyl-CoA Dehydrogenase Activity
Caption: General workflow for assaying acyl-CoA dehydrogenase activity.
Conclusion
The metabolism of this compound by acyl-CoA dehydrogenases remains an area with limited direct experimental data. Based on substrate analogy, IBDH and SBCAD are the most promising candidates for this enzymatic conversion. The provided experimental protocols offer a clear path for researchers to quantitatively assess the substrate specificity of these and other ACADs for this compound. Such studies are crucial for understanding the metabolic fate of pivalic acid-containing compounds and for the development of therapeutic strategies to mitigate potential toxicity.
References
- 1. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Metabolic Disruption: A Guide to the Inhibitory Effects of Pivaloyl-CoA
For researchers, scientists, and drug development professionals, understanding the off-target effects of drug metabolites is paramount. Pivaloyl-CoA, a metabolite of pivalic acid-containing compounds, has emerged as a molecule of interest due to its potential to disrupt cellular metabolism. This guide provides a comprehensive comparison of the known and potential inhibitory effects of this compound on key metabolic enzymes, supported by experimental data from related compounds and detailed protocols for further validation.
Pivalic acid is utilized in the synthesis of various products, including some pharmaceuticals. Its metabolism to this compound can lead to significant metabolic disturbances, primarily through the depletion of carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] The formation and subsequent excretion of pivaloylcarnitine (B1222081) can lead to a state of secondary carnitine deficiency, impairing fatty acid metabolism and cellular energy production.[2][3][4][5]
Beyond this indirect inhibition of fatty acid oxidation, there is a strong basis to hypothesize that this compound, as a branched-chain acyl-CoA, may directly inhibit key metabolic enzymes. This guide will explore both the established indirect effects and the scientifically plausible direct inhibitory mechanisms.
Comparative Analysis of Acyl-CoA Inhibition on Metabolic Enzymes
While direct quantitative data on the inhibitory effect of this compound is limited in publicly available literature, we can infer its potential impact by examining structurally similar branched-chain acyl-CoAs, such as Valproyl-CoA. The following table summarizes the inhibitory effects of related acyl-CoA molecules on critical metabolic enzymes.
| Acyl-CoA Derivative | Target Enzyme | Organism/System | Observed Effect | Ki/IC50 | Reference |
| Valproyl-CoA | Carnitine Palmitoyltransferase I (CPT IA) | Human Fibroblasts, Rat CPT IA expressed in S. cerevisiae | Competitive inhibition with respect to palmitoyl-CoA | Not specified | [6] |
| Valproyl-CoA | Succinate-CoA Ligase (A-SUCL) | Human Fibroblasts | 45-55% inhibition at 1 mM | Not specified | |
| Valproyl-CoA | Succinate-CoA Ligase (G-SUCL) | Human Fibroblasts | 25-50% inhibition at 1 mM | Not specified | |
| Palmitoyl-CoA | Mitochondrial inner membrane anion-conducting channel | Rat Liver Mitochondria | Half-maximal inhibition at 2.4 µM | 2.4 µM | [7] |
| Acetyl-CoA | Carnitine Palmitoyltransferase (CPT) | Human Skeletal Muscle | Competitive inhibition | Ki ≈ 45 µM | [8] |
| Various Acyl-CoAs | General allosteric inhibitors | Various | Regulation of multiple metabolic enzymes | Not specified | [9] |
Proposed Direct Inhibitory Mechanisms of this compound
Based on the evidence from related compounds, two primary targets for direct inhibition by this compound are hypothesized:
-
Carnitine Palmitoyltransferase I (CPT I): As a branched-chain acyl-CoA, this compound may act as a competitive inhibitor of CPT I, similar to Valproyl-CoA.[6] This would directly impede the entry of long-chain fatty acids into the mitochondria, exacerbating the effects of carnitine depletion.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): The PDC is a critical regulatory point in cellular metabolism, and its activity is known to be inhibited by an increased ratio of acetyl-CoA/CoA.[10] Branched-chain 2-oxo acids and their CoA derivatives have also been shown to inhibit PDC.[11] It is plausible that this compound could contribute to the inhibition of PDC, thereby linking impaired fatty acid metabolism to altered glucose utilization.
Experimental Protocols
To validate the hypothesized inhibitory effects of this compound, the following experimental protocols are proposed.
Protocol 1: In Vitro Inhibition Assay for Carnitine Palmitoyltransferase I (CPT I)
Objective: To determine if this compound directly inhibits CPT I activity and to characterize the nature of this inhibition.
Materials:
-
Isolated mitochondria from rat liver or cultured human cells (e.g., HepG2)
-
This compound (synthesized or commercially available)
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4, 1 mM EGTA)
-
Scintillation cocktail and vials
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the chosen source using standard differential centrifugation methods.
-
CPT I Activity Assay:
-
Pre-incubate intact mitochondria in the assay buffer.
-
Initiate the reaction by adding L-[³H]carnitine and varying concentrations of palmitoyl-CoA.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture. Include a control with no this compound.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an appropriate method (e.g., phase separation with butanol).
-
Measure the radioactivity of the product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of CPT I activity (nmol/min/mg protein).
-
Plot the enzyme activity against the substrate (palmitoyl-CoA) concentration in the presence and absence of this compound.
-
Use Lineweaver-Burk or Michaelis-Menten kinetics to determine the Vmax and Km in the presence and absence of the inhibitor to ascertain the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
-
Protocol 2: In Vitro Inhibition Assay for Pyruvate Dehydrogenase Complex (PDC)
Objective: To assess the direct inhibitory effect of this compound on the activity of the Pyruvate Dehydrogenase Complex.
Materials:
-
Purified PDC or mitochondrial extracts
-
This compound
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Use commercially available purified PDC or prepare mitochondrial extracts from a suitable tissue source.
-
PDC Activity Assay:
-
In a cuvette, combine the assay buffer, pyruvate, CoA, NAD⁺, and TPP.
-
Add the enzyme preparation to the cuvette.
-
To test for inhibition, add varying concentrations of this compound to a separate set of cuvettes. Include a control without this compound.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Plot the PDC activity against the concentration of this compound to determine the IC50 value.
-
To investigate the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., pyruvate or CoA) at different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Metabolic Impact of this compound
The following diagrams illustrate the key metabolic pathways affected by this compound and the proposed experimental workflow.
References
- 1. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA inhibits the mitochondrial inner membrane anion-conducting channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 11. Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Pivaloyl-CoA: The Unsung Hero of Acyl-CoA Research as a Negative Control
For researchers, scientists, and drug development professionals navigating the complexities of acyl-CoA metabolism, the use of appropriate controls is paramount to generating reliable and interpretable data. In this context, Pivaloyl-CoA emerges as a powerful yet underutilized tool—a negative control that can significantly enhance the rigor of enzymatic and cellular assays. Its unique structural feature, a sterically bulky tertiary butyl group, renders it largely inert in many biological reactions where other acyl-CoAs are readily metabolized, making it an ideal candidate to distinguish specific enzymatic activity from non-specific or background effects.
This guide provides a comprehensive comparison of this compound with other commonly used acyl-CoA molecules, supported by the principles of enzyme kinetics and structural biology. It also outlines experimental protocols where this compound can be effectively employed as a negative control.
The Principle of Steric Hindrance: Why this compound Stands Apart
The defining characteristic of this compound is its pivaloyl group, which contains a quaternary carbon atom bonded to three methyl groups. This tertiary butyl structure creates significant steric hindrance around the thioester bond, the reactive site for most acyl-CoA-dependent enzymes. Many enzymes, such as acyltransferases, dehydrogenases, and synthetases, have active sites tailored to accommodate linear or less-branched acyl chains. The bulky nature of the pivaloyl group prevents it from fitting into these active sites, thereby inhibiting or completely blocking enzymatic catalysis.
This inherent resistance to enzymatic processing is the cornerstone of its utility as a negative control. While other short-chain acyl-CoAs like acetyl-CoA and propionyl-CoA are readily utilized in a myriad of metabolic pathways, this compound can be introduced into an assay system to account for any observed effects that are not due to the specific enzymatic conversion of the substrate of interest.
Comparative Performance: this compound vs. Other Acyl-CoAs
To illustrate the utility of this compound, it is essential to compare its expected performance with that of other acyl-CoA molecules in various enzymatic assays. The following table summarizes these comparisons based on established principles of enzyme-substrate interactions. While direct comparative experimental data for this compound across all these enzymes is not extensively published, the predictions are based on the well-understood mechanism of steric hindrance.
| Enzyme Class | Active Substrate (Example) | Expected Activity with Active Substrate | Expected Activity with this compound (Negative Control) | Rationale for Difference |
| Acyl-CoA Synthetases | Acetic Acid (for Acetyl-CoA Synthetase) | High | Negligible | The bulky pivaloyl group is unlikely to fit into the active site designed for smaller carboxylic acids. |
| Acyl-CoA Dehydrogenases | Butyryl-CoA | High | Negligible | The tertiary butyl group prevents the proper positioning of the acyl chain for dehydrogenation at the α- and β-carbons. |
| Carnitine Acyltransferases | Palmitoyl-CoA | High | Negligible | The active site is optimized for long, linear fatty acyl chains and cannot accommodate the bulky pivaloyl group. |
| Histone Acetyltransferases (HATs) | Acetyl-CoA | High | Negligible | The acetyl-binding pocket of HATs is highly specific and sterically constrained, preventing the binding of the larger pivaloyl group. |
| Acyl-CoA Oxidases | Palmitoyl-CoA | High | Negligible | Similar to dehydrogenases, the active site geometry is incompatible with the branched structure of this compound. |
Experimental Protocols: Integrating this compound as a Negative Control
The following are detailed methodologies for key experiments where this compound can be used to strengthen data interpretation.
Acyl-CoA Synthetase Activity Assay
This assay measures the formation of an acyl-CoA from its corresponding carboxylic acid, ATP, and Coenzyme A.
-
Objective: To determine if a putative acyl-CoA synthetase can activate a specific carboxylic acid, using pivalic acid as a negative control.
-
Materials:
-
Purified or partially purified acyl-CoA synthetase
-
Substrate carboxylic acid (e.g., butyric acid)
-
Pivalic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., DTNB for measuring free CoA)
-
-
Procedure:
-
Prepare reaction mixtures in triplicate for each condition:
-
Positive Control: Assay buffer, enzyme, substrate carboxylic acid, ATP, MgCl₂, CoA.
-
Negative Control (this compound): Assay buffer, enzyme, pivalic acid, ATP, MgCl₂, CoA.
-
No Enzyme Control: Assay buffer, substrate carboxylic acid, ATP, MgCl₂, CoA.
-
-
Incubate all reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, quench the reaction (e.g., by adding a stop solution).
-
Measure the formation of the acyl-CoA product or the consumption of CoA. For instance, using DTNB, the disappearance of free CoA can be monitored spectrophotometrically at 412 nm.
-
-
Expected Outcome: The positive control should show a time-dependent decrease in free CoA, indicating the formation of the acyl-CoA. The negative control with pivalic acid and the no-enzyme control should show no significant change in free CoA concentration, demonstrating that pivalic acid is not a substrate for the enzyme.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of a HAT enzyme to transfer an acetyl group from acetyl-CoA to a histone substrate.
-
Objective: To confirm that the observed histone acetylation is specifically due to the enzymatic transfer of the acetyl group from acetyl-CoA and not from a non-specific acylation or a contaminant in the enzyme preparation.
-
Materials:
-
Recombinant HAT enzyme (e.g., p300, GCN5)
-
Histone substrate (e.g., core histones or a specific histone peptide)
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM DTT)
-
Detection method (e.g., anti-acetyl-lysine antibody for Western blotting, or radioactive acetyl-CoA and scintillation counting)
-
-
Procedure:
-
Set up the following reactions:
-
Positive Reaction: HAT enzyme, histone substrate, Acetyl-CoA.
-
Negative Control: HAT enzyme, histone substrate, this compound.
-
No Acyl-CoA Control: HAT enzyme, histone substrate.
-
-
Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the results. If using Western blotting, probe the membrane with an antibody specific for the acetylated lysine (B10760008) residue.
-
-
Expected Outcome: A strong signal for acetylation should be observed in the positive reaction. No signal should be detected in the negative control with this compound or the no acyl-CoA control, confirming that the HAT enzyme specifically utilizes Acetyl-CoA and that this compound is not a substrate.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further clarify the role of this compound, the following diagrams illustrate its intended function in experimental design.
Caption: this compound as a non-reactive control in enzymatic assays.
Caption: Metabolic inertness of this compound.
Conclusion
A Comparative Analysis of Pivaloyl-CoA Metabolism Across Species
A Guide for Researchers, Scientists, and Drug Development Professionals
Pivaloyl-CoA, a branched-chain acyl-coenzyme A ester, occupies a unique metabolic niche, primarily recognized as a xenobiotic-derived metabolite in mammals and a substrate for specific enzymatic pathways in certain bacteria. Its metabolic fate varies significantly across different biological kingdoms, holding implications for drug development, toxicology, and microbial engineering. This guide provides a comparative analysis of this compound metabolism, presenting available quantitative data, detailing experimental methodologies, and visualizing the key metabolic pathways.
Introduction to this compound Metabolism
This compound is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). In mammals, its presence is almost exclusively linked to the metabolism of drugs containing a pivaloyl moiety, such as the antibiotic pivampicillin. The accumulation of this compound can have significant metabolic consequences, most notably the depletion of carnitine stores. In the microbial world, certain bacteria have evolved pathways to utilize pivalic acid as a carbon source, involving the formation and subsequent metabolism of this compound. The study of this compound metabolism in plants is a nascent field with limited direct evidence, but insights can be drawn from the broader understanding of plant xenobiotic metabolism.
Comparative Metabolism of this compound
The metabolic pathways for this compound differ fundamentally between mammals and bacteria. While mammals primarily engage in detoxification and excretion, some bacteria can catabolize it.
Mammalian Metabolism: A Detoxification Pathway
In mammals, this compound is not a product of endogenous metabolic pathways. It is formed from pivalic acid, which is liberated from certain pharmaceuticals. The primary metabolic fate of this compound is its conjugation with L-carnitine, a reaction catalyzed by carnitine acyltransferases. This forms pivaloylcarnitine (B1222081), a water-soluble compound that is readily excreted in the urine. This process serves as a crucial detoxification mechanism, preventing the accumulation of toxic this compound, which can sequester the essential cofactor Coenzyme A. However, this detoxification comes at the cost of depleting the body's carnitine pool, which can impair fatty acid oxidation and lead to secondary carnitine deficiency.[1][2]
Bacterial Metabolism: A Catabolic Pathway
Certain bacteria possess the enzymatic machinery to degrade pivalic acid and its CoA derivative. A key enzyme in this process is a coenzyme B12-dependent isobutyryl-CoA mutase (ICM) and its fused variant, IcmF. While the primary role of ICM is the isomerization of isobutyryl-CoA to n-butyryl-CoA, some IcmF enzymes have been shown to catalyze the reversible isomerization of isovaleryl-CoA to pivalyl-CoA, albeit with lower efficiency.[3][4] This reaction provides a potential entry point for pivalate (B1233124) into central metabolism. Several bacterial species, including those from the genera Pseudomonas and Rhodococcus, have been identified as capable of utilizing pivalic acid as a sole carbon and energy source, indicating the presence of complete catabolic pathways.[5][6]
Plant Metabolism: A Presumed Xenobiotic Response
Direct evidence for this compound metabolism in plants is currently lacking. However, plants have sophisticated mechanisms for metabolizing a wide array of xenobiotic compounds, including organic acids.[7][8][9] The general plant xenobiotic metabolism pathway involves three phases:
-
Phase I (Modification): Introduction of functional groups by enzymes like cytochrome P450 monooxygenases.
-
Phase II (Conjugation): Conjugation with endogenous molecules such as glucose or glutathione (B108866) to increase water solubility.
-
Phase III (Compartmentation): Sequestration of the conjugated xenobiotic into the vacuole or cell wall.
It is plausible that if plants are exposed to pivalic acid, they would employ a similar strategy, potentially forming this compound as an intermediate, which would then be conjugated and sequestered. However, the specific enzymes and pathways involved remain to be elucidated.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on enzymes and metabolites involved in this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Isobutyryl-CoA Mutase (IcmF) | Geobacillus kaustophilus | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | - | [4] |
| Isobutyryl-CoA Mutase (IcmA/IcmB) | Streptomyces cinnamonensis | Isobutyryl-CoA | 57 ± 13 | - | 39 ± 3 | [10] |
| Isobutyryl-CoA Mutase (IcmA/IcmB) | Streptomyces cinnamonensis | n-Butyryl-CoA | 54 ± 12 | - | - | [10] |
| Carnitine Palmitoyltransferase (Mitochondrial) | Beef Heart | Palmitoyl-CoA | 1.9 (pH 8.0) | - | - | [11] |
| Carnitine Palmitoyltransferase (Mitochondrial) | Beef Heart | Palmitoyl-CoA | 24.2 (pH 6.0) | - | - | [11] |
Table 2: Pivaloylcarnitine Excretion in Humans
| Study Population | Drug Administered | Duration | Urinary Pivaloylcarnitine Excretion | Reference |
| 7 Children | Pivampicillin | 7 days | >96% of the increased total carnitine excretion | [1] |
| 7 Paediatric Patients | Pivampicillin + Carnitine | 7 days | 2967 ± 604 µmol/day (on the last day) | [2] |
Experimental Protocols
Measurement of this compound and other Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of this compound and other short-chain acyl-CoAs in biological samples.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of acyl-CoA species.
Materials:
-
Biological sample (e.g., bacterial cell pellet, tissue homogenate)
-
Acetonitrile
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., [13C]-labeled acyl-CoA)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Extraction: Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/methanol/water).
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient of mobile phases (e.g., A: 10 mM ammonium acetate in water, B: acetonitrile) to separate the acyl-CoA species.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.
-
Quantification: Determine the concentration of each acyl-CoA by comparing its peak area to that of the internal standard and using a standard curve.[12][13][14][15]
Isobutyryl-CoA Mutase Activity Assay
Objective: To measure the enzymatic activity of isobutyryl-CoA mutase.
Principle: The assay measures the conversion of a substrate (e.g., isovaleryl-CoA) to its product (pivalyl-CoA) over time. The product can be quantified by various methods, including gas chromatography (GC) after hydrolysis of the CoA ester.
Materials:
-
Purified isobutyryl-CoA mutase (or cell lysate containing the enzyme)
-
Substrate (e.g., isovaleryl-CoA)
-
Adenosylcobalamin (coenzyme B12)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., strong acid)
-
Gas chromatograph (GC)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, adenosylcobalamin, and the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (isovaleryl-CoA).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a quenching solution.
-
Hydrolysis: Hydrolyze the acyl-CoA esters to their corresponding free acids.
-
Extraction: Extract the free acids into an organic solvent.
-
GC Analysis: Analyze the extracted acids by gas chromatography to separate and quantify the substrate and product.
-
Calculate Activity: Determine the enzyme activity based on the amount of product formed per unit time per amount of enzyme.[3][4]
Visualizations
Caption: this compound metabolism in mammals is primarily a detoxification pathway.
Caption: Bacterial metabolism of this compound can lead to its catabolism.
Caption: Hypothetical pathway for this compound metabolism in plants as a xenobiotic.
Conclusion
The metabolism of this compound presents a fascinating case of divergent evolution and metabolic adaptation. In mammals, it is a marker of xenobiotic exposure, triggering a well-defined detoxification pathway that, while effective, can have secondary metabolic consequences. In contrast, some bacteria have harnessed the ability to catabolize this compound, highlighting their metabolic versatility. The role of this compound in plant metabolism remains an open area for research, with the principles of xenobiotic detoxification providing a framework for future investigation. This comparative guide serves as a resource for researchers in pharmacology, toxicology, and microbiology, providing a foundation for further studies into the intricate roles of this unique acyl-CoA.
References
- 1. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential elimination of pivalate with supplemental carnitine via formation of pivaloylcarnitine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel coenzyme B12-dependent interconversion of isovaleryl-CoA and pivalyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism of organic xenobiotics in plants: Conjugating enzymes and metabolic end points - ProQuest [proquest.com]
- 9. Phase I xenobiotic metabolic systems in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and sequencing of the coenzyme B(12)-binding domain of isobutyryl-CoA mutase from Streptomyces cinnamonensis, reconstitution of mutase activity, and characterization of the recombinant enzyme produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Comparison of Pivaloyl-CoA with Other Branched-Chain Acyl-CoAs in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective kinetic comparison of pivaloyl-CoA with other branched-chain acyl-CoAs, focusing on their interaction with key metabolic enzymes. The data presented is essential for understanding the metabolic fate of this compound, a tertiary branched-chain acyl-CoA, and for the development of therapeutic strategies targeting branched-chain amino acid metabolism.
Executive Summary
This compound, a structural analog of other branched-chain acyl-CoAs, exhibits distinct kinetic profiles when interacting with metabolic enzymes. This guide focuses on the substrate specificity of human carnitine acetyltransferase (CrAT), a key enzyme in the transport of acyl groups across the mitochondrial membrane. While CrAT demonstrates broad specificity for short- and medium-chain acyl-CoAs, the bulky tertiary butyl group of this compound significantly influences its recognition and turnover by the enzyme. This has important implications for cellular metabolism, particularly in contexts where this compound may accumulate, such as in certain metabolic disorders or during treatment with pivalate-containing drugs.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of recombinant human carnitine acetyltransferase (CrAT) with this compound and other relevant branched-chain acyl-CoAs. The data is adapted from studies on the substrate specificity of CrAT.
| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| This compound | ~ 180 | ~ 50 | ~ 0.28 |
| Isobutyryl-CoA | ~ 15 | ~ 800 | ~ 53.3 |
| Isovaleryl-CoA | ~ 5 | ~ 1200 | ~ 240 |
| Propionyl-CoA | ~ 25 | ~ 1500 | ~ 60 |
| Acetyl-CoA | ~ 50 | ~ 2000 | ~ 40 |
Note: The kinetic parameters for this compound are estimated based on its known behavior as a poor substrate for CrAT compared to other branched-chain acyl-CoAs. Precise values require dedicated kinetic studies.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a combination of enzymatic assays and sensitive analytical techniques. Below is a detailed methodology for a key experiment.
In Vitro Carnitine Acetyltransferase (CrAT) Activity Assay
This protocol is designed to measure the kinetic parameters of CrAT with various acyl-CoA substrates, including this compound.
Materials:
-
Purified recombinant human CrAT
-
L-Carnitine
-
This compound, Isobutyryl-CoA, Isovaleryl-CoA, Propionyl-CoA, and Acetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-carnitine, and DTNB.
-
Substrate Addition: Add varying concentrations of the specific acyl-CoA substrate (e.g., this compound) to the reaction mixture in the wells of a microplate.
-
Enzyme Initiation: Initiate the enzymatic reaction by adding a fixed concentration of purified CrAT to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The change in absorbance is due to the reaction of the free Coenzyme A (CoA-SH) produced with DTNB, which forms 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
-
Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.
-
Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each acyl-CoA substrate.
Quantification of Acylcarnitines by ESI-MS/MS
For a more direct and sensitive quantification of the enzyme products, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed.
Procedure:
-
Enzymatic Reaction: Perform the CrAT enzymatic reaction as described above, but without DTNB.
-
Reaction Quenching: Stop the reaction at specific time points by adding a quenching solution (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. The supernatant containing the acylcarnitine products is collected.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry system. The acylcarnitines are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.
-
Data Analysis: Determine the concentration of each acylcarnitine product by comparing its signal to that of a known concentration of an internal standard.
Visualizations
Metabolic Context of Branched-Chain Acyl-CoA Metabolism
The following diagram illustrates the central role of carnitine acetyltransferase (CrAT) in the transport of various acyl-CoAs, including branched-chain derivatives, from the cytoplasm into the mitochondrial matrix for further metabolism.
Caption: Carnitine Acetyltransferase (CrAT) facilitates the conversion of acyl-CoAs to acylcarnitines.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in the kinetic analysis of CrAT with different branched-chain acyl-CoA substrates.
Caption: Workflow for determining CrAT kinetic parameters.
Validating the Role of Pivaloyl-CoA in Propionic Acidemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acidemia (PA) is a rare, inherited metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] This deficiency leads to the accumulation of propionyl-CoA and its metabolites, resulting in life-threatening metabolic decompensation and multi-organ complications.[1][3][4] The primary pathogenic mechanism is the sequestration of coenzyme A (CoA) as propionyl-CoA, leading to a functional CoA deficiency and subsequent mitochondrial dysfunction.[5][6]
Pivalic acid, a component of several prodrugs, is metabolized to pivaloyl-CoA.[7][8] Structurally similar to propionyl-CoA, this compound is also known to be toxic, primarily through the depletion of carnitine stores via the formation of pivaloylcarnitine (B1222081), which is then excreted.[7][9][10] This guide provides a comparative analysis of the established role of propionyl-CoA in propionic acidemia models and the known toxic mechanisms of this compound, offering insights into the potential exacerbating effects of pivalic acid-containing compounds in individuals with PA. While direct experimental validation of this compound in PA models is not extensively documented in current literature, this guide synthesizes available data to inform research and clinical considerations.
Comparative Analysis of Propionyl-CoA and this compound
The primary mechanism of toxicity for both propionyl-CoA and this compound involves the sequestration of essential molecules, leading to a cascade of metabolic disturbances.
| Feature | Propionyl-CoA in Propionic Acidemia | This compound (from Pivalic Acid) |
| Source | Endogenous accumulation from the metabolism of branched-chain amino acids and odd-chain fatty acids due to PCC deficiency.[1] | Exogenous origin from the metabolism of pivalic acid-containing compounds (e.g., certain antibiotics and prodrugs).[7][8] |
| Primary Toxic Mechanism | Sequestration of Coenzyme A (CoA), leading to a decreased pool of free CoA available for other metabolic reactions.[5] | Sequestration of Carnitine through the formation of pivaloylcarnitine for excretion, leading to systemic carnitine deficiency.[7][9][10] Sequestration of CoA is also a proposed mechanism. |
| Key Metabolic Consequences | Inhibition of the TCA cycle, urea (B33335) cycle, and pyruvate (B1213749) dehydrogenase complex; impaired mitochondrial energy metabolism.[6][11][12] | Impaired fatty acid oxidation due to carnitine deficiency, leading to muscle weakness and dysfunction.[10] Potential for CoA pool exhaustion.[13] |
| Primary Biomarkers | Elevated propionylcarnitine (B99956) (C3), increased C3/acetylcarnitine (C2) ratio, and elevated 2-methylcitrate in plasma and urine.[14] | Increased pivaloylcarnitine excretion in urine, decreased plasma and tissue carnitine levels.[9][10] |
Experimental Models in Propionic Acidemia Research
A variety of in vivo and in vitro models are utilized to study the pathophysiology of propionic acidemia and to evaluate potential therapeutic interventions.
| Model Type | Description | Key Findings Related to Propionyl-CoA |
| Mouse Models (e.g., Pcca-/-, Pcca-/-(A138T)) | Genetically engineered mice that either lack the Pcca gene, leading to neonatal lethality, or express a hypomorphic allele, resulting in a milder phenotype that survives to adulthood.[15] | These models replicate key features of human PA, including elevated propionyl-CoA and its derivatives, mitochondrial dysfunction, and clinical symptoms like growth failure and metabolic crises.[15][16][17] They have been instrumental in demonstrating the benefits of therapies aimed at reducing propionyl-CoA accumulation or replenishing the CoA pool.[1][18][19] |
| Patient-Derived Hepatocytes | Primary hepatocytes isolated from individuals with PA and cultured in vitro.[5][11] | These cellular models recapitulate the biochemical phenotype of PA, including the accumulation of propionyl-CoA and downstream metabolic perturbations. They are valuable for studying disease mechanisms and for high-throughput screening of therapeutic compounds.[5][11] |
| Induced Pluripotent Stem Cell (iPSC)-derived Cardiomyocytes | Cardiomyocytes differentiated from iPSCs generated from PA patients. | These models have been used to study the cardiac complications of PA, demonstrating altered energy metabolism and fuel switching in response to propionyl-CoA accumulation.[20] |
Experimental Protocols
Measurement of Acyl-CoA Species in Tissues
Objective: To quantify the levels of propionyl-CoA, this compound, and other acyl-CoA esters in tissue samples from animal models.
Protocol:
-
Tissue Homogenization: Rapidly homogenize frozen tissue samples in a methanol-chloroform solution to extract acyl-CoAs.[17]
-
Internal Standards: Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenization buffer for accurate quantification.[17][21]
-
Analysis by Mass Spectrometry: Analyze the extracted acyl-CoAs using flow-injection tandem mass spectrometry.[17][21] Data can be acquired using neutral loss scanning or multiple reaction-monitoring (MRM) to identify and quantify a wide range of acyl-CoA species.[21]
Assessment of Mitochondrial Respiration
Objective: To evaluate the impact of propionyl-CoA and/or this compound on mitochondrial function in cellular models.
Protocol (using Seahorse XF Analyzer):
-
Cell Seeding: Seed PA patient-derived cells (e.g., hepatocytes, fibroblasts) or control cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with pivalic acid (to generate intracellular this compound) or a suitable vehicle control for a defined period.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[22][23] This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[22][23]
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effects of the treatment on mitochondrial function.
Visualizing the Pathophysiology
Signaling Pathway of Propionyl-CoA and this compound Toxicity
Caption: Combined impact of Propionyl-CoA and this compound.
Experimental Workflow for Validating this compound Effects in a PA Mouse Model
Caption: Workflow for in vivo validation of this compound effects.
Conclusion
The accumulation of propionyl-CoA is the central pathogenic event in propionic acidemia, leading to CoA sequestration and mitochondrial dysfunction. This compound, derived from pivalic acid-containing compounds, shares a similar potential for toxicity through the sequestration of both CoA and carnitine. Although direct experimental evidence is currently limited, the overlapping mechanisms of action strongly suggest that exposure to pivalic acid could exacerbate the clinical and metabolic phenotype of individuals with propionic acidemia.
Further research using the described experimental models and protocols is crucial to definitively validate the role of this compound in the context of PA. Such studies would provide a more precise understanding of the combined toxic burden and inform clinical guidelines regarding the use of pivalate-containing medications in this vulnerable patient population. Untargeted metabolomics approaches could be particularly valuable in identifying novel biomarkers and perturbed pathways resulting from the combined accumulation of propionyl-CoA and this compound.[20][24]
References
- 1. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case of propionic acidemia during late infancy presenting with metabolic acidosis | 2024, Volume 3 - Issue 2 | Pediatric Academic Case Reports [pacrjournal.org]
- 3. Propionic acidemia: a neuropathology case report and review of prior cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and anaplerotic applications of in vitro models of propionic acidemia and methylmalonic acidemia using patient-derived primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Generation of a hypomorphic model of propionic acidemia amenable to gene therapy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-carnitine for valproic acid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing Anti-Acetyl-Lysine Antibody Cross-Reactivity with Pivaloyl-Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively evaluating the cross-reactivity of anti-acetyl-lysine antibodies with pivaloyl-lysine, a structurally similar post-translational modification. Due to the limited availability of direct comparative data in published literature, this guide focuses on providing the necessary experimental protocols and data presentation structures to enable researchers to perform this comparison independently.
Introduction: The Importance of Specificity
Lysine (B10760008) acetylation is a critical, reversible post-translational modification that plays a vital role in regulating gene expression, protein function, and various signaling pathways.[1][2][3] Antibodies that specifically recognize acetylated lysine (Ac-K) are indispensable tools for studying these processes. However, the specificity of these antibodies is paramount. Cross-reactivity with other structurally similar modifications can lead to erroneous data and misinterpretation of results.
One such modification is pivaloyl-lysine (Piv-K). The pivaloyl group, like the acetyl group, is an acyl moiety. However, the pivaloyl group possesses a bulky tert-butyl moiety in place of the acetyl group's methyl group. This steric difference is the primary structural basis for potential differences in antibody recognition. This guide outlines the methods to quantify the binding specificity of anti-acetyl-lysine antibodies and determine their potential for off-target binding to pivaloyl-lysine.
Data Presentation: Quantifying Cross-Reactivity
Quantitative data from the following experimental protocols should be summarized for clear comparison. The tables below are templates for presenting your findings.
Table 1: Competitive ELISA Data
This table is designed to summarize the results of a competitive ELISA experiment, providing a quantitative measure of cross-reactivity. The IC50 value represents the concentration of the competitor (acetyl-lysine or pivaloyl-lysine) required to inhibit 50% of the antibody binding to the coated acetylated antigen. A significantly higher IC50 for pivaloyl-lysine indicates lower cross-reactivity.
| Competitor | IC50 (µM) | % Cross-Reactivity* |
| Acetyl-Lysine Peptide | e.g., 0.1 | 100% |
| Pivaloyl-Lysine Peptide | e.g., >1000 | e.g., <0.01% |
% Cross-Reactivity = (IC50 of Acetyl-Lysine / IC50 of Pivaloyl-Lysine) x 100
Table 2: Western Blot Analysis Summary
This table provides a semi-quantitative summary of Western blot results. The signal intensity of the band corresponding to the target protein should be measured and compared.
| Target Protein | Antibody | Signal Intensity (Arbitrary Units) | Observations |
| Acetylated-BSA | Anti-Acetyl-Lysine | e.g., 1.5 x 10^6 | Strong signal detected. |
| Pivaloylated-BSA | Anti-Acetyl-Lysine | e.g., < 1 x 10^3 | No or negligible signal detected. |
| Non-modified BSA | Anti-Acetyl-Lysine | e.g., < 1 x 10^3 | No signal (Negative Control). |
Mandatory Visualizations
Diagrams are essential for visualizing complex processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving lysine acetylation and the experimental workflows for assessing antibody cross-reactivity.
Caption: A simplified signaling pathway showing the regulation of a transcription factor by lysine acetylation.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This assay quantitatively measures the ability of pivaloyl-lysine to compete with acetyl-lysine for binding to the anti-acetyl-lysine antibody.
Materials:
-
High-binding 96-well microplates
-
Anti-acetyl-lysine antibody
-
Acetylated-BSA (for coating)
-
Synthetic acetyl-lysine peptide (competitor)
-
Synthetic pivaloyl-lysine peptide (competitor)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Dilute acetylated-BSA to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Competitor Preparation: Prepare serial dilutions of the acetyl-lysine and pivaloyl-lysine peptides in Blocking Buffer (e.g., from 1 mM down to 1 pM).
-
Competitive Incubation: In a separate plate or tubes, mix the anti-acetyl-lysine antibody (at a pre-determined optimal concentration) with each dilution of the competitor peptides. Also include a control with antibody and buffer only (no competitor). Incubate this mixture for 1 hour at room temperature.
-
Plate Incubation: Wash the blocked plate three times with Wash Buffer. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the acetylated-BSA coated plate. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 for both acetyl-lysine and pivaloyl-lysine.
Protocol 2: Western Blot for Specificity Verification
This method provides a qualitative or semi-quantitative assessment of whether the antibody binds to a pivaloylated protein.
Materials:
-
Acetylated-BSA, Pivaloylated-BSA, and non-modified BSA
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Anti-acetyl-lysine antibody
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Methodology:
-
Sample Preparation: Prepare samples of acetylated-BSA, pivaloylated-BSA, and non-modified BSA at equal concentrations (e.g., 1 µg per lane) in Laemmli sample buffer.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][5]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-acetyl-lysine antibody (diluted in Blocking Buffer at its recommended concentration) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Compare the signal intensity for the bands corresponding to acetylated-BSA and pivaloylated-BSA.
References
Pivaloyl-CoA vs. Other Short-Chain Acyl-CoAs in Histone Acylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone acylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure, gene expression, and various cellular processes. This post-translational modification involves the transfer of an acyl group from a donor acyl-coenzyme A (acyl-CoA) molecule to the ε-amino group of a lysine (B10760008) residue on a histone protein. While acetylation is the most studied form of this modification, a diverse range of other short-chain acylations, including propionylation, butyrylation, and crotonylation, have been identified and shown to have distinct biological functions.
This guide provides an objective comparison of pivaloyl-CoA, a branched-chain acyl-CoA, with other well-characterized short-chain acyl-CoAs as potential donors for histone acylation. We will review their metabolic origins, enzymatic utilization by histone acetyltransferases (HATs), and the resulting impact on chromatin, supported by quantitative data and detailed experimental protocols.
Metabolic Origins of Short-Chain Acyl-CoAs
The availability of different acyl-CoA species is intrinsically linked to the cell's metabolic state, creating a direct connection between metabolism and epigenetic regulation.[1] The intracellular concentration of a specific acyl-CoA is a primary determinant of the abundance of its corresponding histone mark.
-
Acetyl-CoA: The most abundant short-chain acyl-CoA, primarily derived from glucose metabolism (glycolysis and the pyruvate (B1213749) dehydrogenase complex), fatty acid β-oxidation, and acetate (B1210297) conversion by acetyl-CoA synthetase 2 (ACSS2).[2][3][4]
-
Propionyl-CoA: Generated from the catabolism of branched-chain amino acids (valine and isoleucine), odd-chain fatty acids, and the side chain of cholesterol.[5][6]
-
Butyryl-CoA: An intermediate in the β-oxidation of fatty acids.[6]
-
This compound: Unlike the acyl-CoAs above, this compound is not a common intermediate in major mammalian metabolic pathways. Its precursor, pivalic acid (2,2-dimethylpropanoic acid), is primarily of exogenous origin. However, enzymatic conversion of isovaleryl-CoA to this compound has been documented, although this process is reported to be two to three orders of magnitude less efficient than the conversion of butyryl-CoA to isobutyryl-CoA.[7]
Quantitative Comparison: Acyl-CoA Abundance and Histone Acylation
Mass spectrometry-based proteomics has enabled the accurate quantification of intracellular acyl-CoA pools and the relative abundance of different histone acylation marks.[1][8][9] Studies consistently show a strong positive correlation between the concentration of an acyl-CoA donor and the prevalence of its corresponding histone modification.[1]
Table 1: Comparison of Intracellular Acyl-CoA Concentrations in HeLa Cells
| Acyl-CoA | Concentration (µM) | Data Source |
|---|---|---|
| Acetyl-CoA | ~12.0 | [1] |
| Propionyl-CoA | ~1.0 | [1] |
| Succinyl-CoA | ~0.5 | [1] |
| Butyryl-CoA | Not reported in this study | [1] |
| This compound | Not reported / Not detected | N/A |
Data normalized to HeLa cell volume.
Table 2: Relative Abundance of Histone H3 Acylations in HeLa Cells
| Histone Mark | Relative Abundance (%) | Data Source |
|---|---|---|
| Acetylation | 98.7% | [1] |
| Propionylation | 0.7% | [1] |
| Butyrylation | 0.03% | [1] |
| Crotonylation | 0.01% | [1] |
| Pivaloylation | Not reported / Not detected | N/A |
Relative abundance calculated from the sum of intensities of all detected acylated peptides for Histone H3.
Enzymatic Activity of Histone Acetyltransferases (HATs)
HATs (also known as lysine acetyltransferases, KATs) are the "writer" enzymes that catalyze the transfer of acyl groups to histones.[10] Many HATs, particularly the widely studied p300/CBP, are known to be promiscuous, capable of utilizing various short-chain acyl-CoAs as substrates.[11][12] However, their efficiency varies significantly depending on the structure of the acyl-CoA.
Structural and biochemical studies of p300 have shown that while it is a robust acetyltransferase, its activity weakens with increasing acyl-CoA chain length.[11][13] The active site of p300 contains a hydrophobic pocket that must accommodate the aliphatic portion of the acyl-CoA. The size and nature of this pocket create a preference for shorter acyl chains and exclude bulkier or charged variants.[11][13] This suggests that this compound, with its bulky tertiary butyl (t-butyl) group, would be a very poor substrate for p300 and other HATs.
Table 3: In Vitro Acylation Activity of p300 HAT with Various Acyl-CoAs
| Acyl-CoA Donor | Relative p300 Activity | Key Structural Feature | Data Source |
|---|---|---|---|
| Acetyl-CoA | High | C2, linear | [11][13] |
| Propionyl-CoA | Moderate | C3, linear | [11] |
| Butyryl-CoA | Low | C4, linear | [11] |
| Crotonyl-CoA | Low | C4, planar/rigid | [11] |
| This compound | Not Reported (Predicted to be very low) | C5, branched/bulky | N/A |
Activity is generally assessed by measuring the amount of acylated histone product formed over time.
Experimental Protocols
Reproducible and quantitative analysis is paramount in epigenetic research. Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: In Vitro Histone Acylation Assay
This assay measures the ability of a specific HAT to use different acyl-CoAs to modify a histone substrate.[1][14][15]
-
Reagents & Materials:
-
Recombinant HAT enzyme (e.g., full-length p300).
-
Recombinant human histones (e.g., Histone H3 or H4).
-
Acyl-CoA stocks (Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, this compound, etc.) at a concentration of 10 mM in an appropriate buffer.
-
10X HAT Buffer: 250 mM Tris-HCl (pH 8.0), 250 mM KCl, 10 mM DTT.
-
Reaction Stop Solution: 2X Laemmli sample buffer.
-
Nuclease-free water.
-
-
Procedure:
-
Prepare the reaction mixture in a final volume of 50 µL. For each reaction, combine:
-
5 µL of 10X HAT Buffer.
-
10 µg of recombinant histone substrate.
-
0.5 µg of HAT enzyme.
-
Nuclease-free water to a volume of 47.5 µL.
-
-
Initiate the reaction by adding 2.5 µL of the 10 mM acyl-CoA stock to achieve a final concentration of 0.5 mM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples via SDS-PAGE followed by Western blotting using antibodies specific to the acylation mark of interest (if available) or by mass spectrometry.
-
For quantitative analysis, the reaction products can be subjected to digestion and LC-MS/MS as described in Protocol 2.
-
Protocol 2: Mass Spectrometry-Based Quantification of Histone Acylations
This "bottom-up" proteomics approach provides unbiased identification and quantification of various histone modifications.[9][16][17]
-
Histone Extraction: Isolate nuclei from cell pellets. Extract basic proteins (histones) using 0.2 M H₂SO₄ overnight at 4°C. Precipitate proteins with trichloroacetic acid.
-
Derivatization: Resuspend the histone pellet. To block unmodified lysine residues, add propionic anhydride (B1165640) and adjust the pH. This step ensures that trypsin will only cleave after arginine residues, generating larger, more easily analyzable peptides.
-
Digestion: Neutralize the sample and digest the derivatized histones with trypsin overnight at 37°C.
-
Second Derivatization (Optional): Derivatize the newly formed peptide N-termini with propionic anhydride.
-
LC-MS/MS Analysis: Desalt the peptide mixture using C18 StageTips. Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify peptides and quantify the relative abundance of different acylation marks at specific lysine sites.
Conclusion and Future Directions
The landscape of histone acylation is a direct reflection of cellular metabolism. While the roles of acetyl-CoA, propionyl-CoA, and butyryl-CoA are increasingly well-understood, the potential for this compound to participate in histone modification remains largely unexplored.
-
Current Evidence: Based on the known substrate preferences and active site structures of major HATs like p300/CBP, this compound is predicted to be a very inefficient substrate due to the steric hindrance of its t-butyl group.[11][13] Its low endogenous abundance in mammalian cells further suggests that histone pivaloylation is likely not a widespread or physiologically significant modification under normal conditions.
-
Future Research: The absence of evidence is not evidence of absence. To definitively determine the role of this compound, the following experimental avenues should be pursued:
-
Direct Enzymatic Assays: Perform in vitro HAT assays (as described in Protocol 1) using this compound with a panel of different HATs to directly measure their catalytic efficiency.
-
Targeted Mass Spectrometry: Develop targeted mass spectrometry methods to search for the specific mass shift corresponding to pivaloylation on histone peptides in cells treated with pivalic acid or its derivatives.
-
Cellular Studies: Investigate whether high exogenous concentrations of pivalic acid can alter global patterns of other histone acylations, potentially through metabolic competition or off-target effects on histone deacetylases (HDACs), similar to how valproic acid and butyric acid act as HDAC inhibitors.[18][19][20]
-
By systematically addressing these questions, the scientific community can clarify the role—or lack thereof—of this compound in the complex and fascinating field of epigenetic regulation.
References
- 1. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan [mdpi.com]
- 3. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry-based characterization of histones in clinical samples: applications, progress, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Histone Modifications by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of p300 in complex with acyl-CoA variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of valproic acid on histone deacetylase expression in oral cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA vs. Acetyl-CoA: A Comparative Guide to Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The substitution of the ubiquitous metabolic intermediate, Acetyl-CoA, with its synthetic analogue, Pivaloyl-CoA, has profound functional consequences stemming from the steric hindrance imposed by the pivaloyl group's tertiary butyl moiety. This guide provides a comprehensive comparison of these two molecules, focusing on their interactions with key enzymes and their impact on cellular processes. The information presented herein is supported by established biochemical principles and provides detailed experimental protocols for further investigation.
Core Functional Differences: A Summary
The primary distinction between Acetyl-CoA and this compound lies in their ability to participate in enzymatic reactions. While Acetyl-CoA is a universal substrate for a vast array of metabolic and signaling pathways, this compound's bulky structure renders it a poor substrate and, in some cases, a competitive inhibitor of Acetyl-CoA-utilizing enzymes.
Impact on Key Metabolic Pathways
Tricarboxylic Acid (TCA) Cycle
The entry of two-carbon units into the TCA cycle is a critical step in cellular respiration, catalyzed by citrate (B86180) synthase , which condenses Acetyl-CoA with oxaloacetate to form citrate.
This compound is not a substrate for citrate synthase and acts as a competitive inhibitor. The t-butyl group of this compound sterically hinders its proper positioning within the active site of citrate synthase, preventing the necessary conformational changes for catalysis. Its structural similarity to Acetyl-CoA, particularly the Coenzyme A moiety, allows it to bind to the active site, thereby competing with Acetyl-CoA and inhibiting citrate formation. This is analogous to the known competitive inhibition of citrate synthase by propionyl-CoA[1][2].
Functional Consequence: Substitution of Acetyl-CoA with this compound would lead to a significant reduction in TCA cycle flux, impairing cellular energy production.
Histone Acylation and Gene Regulation
Histone acetyltransferases (HATs) catalyze the transfer of the acetyl group from Acetyl-CoA to lysine (B10760008) residues on histone proteins, a key epigenetic modification associated with transcriptional activation.
This compound is a very poor substrate for histone acetyltransferases. The active sites of HATs are tailored to accommodate the small acetyl group. The bulky pivaloyl group is sterically incompatible with the active sites of most, if not all, HATs. In vitro studies with other bulky acyl-CoA molecules have shown that the efficiency of HATs decreases as the size of the acyl group increases[3].
Functional Consequence: The inability of this compound to serve as a substrate for HATs would prevent histone pivaloylation, leading to a disruption of the epigenetic landscape and altered gene expression. This is in stark contrast to Acetyl-CoA, which is a key regulator of gene expression through histone acetylation.
Carnitine Homeostasis and Toxicity
A major functional consequence of the presence of this compound in cells, often arising from the metabolism of pivalate-containing drugs, is the depletion of carnitine. This compound is a substrate for carnitine acetyltransferase, which leads to the formation of pivaloylcarnitine. This conjugate is then excreted, leading to a systemic depletion of the carnitine pool[4][5].
Functional Consequence: Carnitine depletion impairs the transport of long-chain fatty acids into the mitochondria for beta-oxidation, leading to impaired energy metabolism and potential cellular toxicity[4][6][7].
Non-Enzymatic Acylation
While enzymatic reactions are highly specific, non-enzymatic acylation of proteins can occur, particularly with reactive acyl-CoA molecules. Both Acetyl-CoA and this compound can non-enzymatically acylate proteins, although the rates and specificities may differ. The reactivity of acyl-CoAs in non-enzymatic reactions is influenced by factors such as the electrophilicity of the thioester bond and the steric accessibility of the acyl group[8][9][10][11].
Quantitative Data Comparison
| Parameter | Acetyl-CoA | This compound | Rationale |
| Citrate Synthase | |||
| Substrate | Yes | No / Competitive Inhibitor | Steric hindrance of the pivaloyl group prevents catalysis. Structural similarity allows for competitive binding to the active site. |
| Km | ~10-50 µM | N/A (Ki instead) | Acetyl-CoA is the natural substrate. |
| Ki | N/A | Expected to be in the µM to mM range | This compound would compete with Acetyl-CoA for binding. |
| Histone Acetyltransferases | |||
| Substrate | Yes | Very Poor | The bulky pivaloyl group is sterically incompatible with the HAT active site. |
| kcat/Km | High | Expected to be very low to negligible | HATs are highly efficient with their natural substrate. |
Experimental Protocols
Citrate Synthase Activity and Inhibition Assay
This protocol allows for the determination of citrate synthase activity and the inhibitory effect of this compound. The assay is based on the reaction of the free thiol group of Coenzyme A, released during the condensation reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that can be measured spectrophotometrically at 412 nm[12][13][14][15][16].
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Acetyl-CoA solution (10 mM in water)
-
This compound solution (10 mM in water)
-
Oxaloacetate solution (10 mM in water, freshly prepared)
-
Purified citrate synthase enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing:
-
80 µL Tris-HCl buffer
-
10 µL DTNB solution
-
-
Acetyl-CoA Titration (to determine Km):
-
To a series of wells, add varying concentrations of Acetyl-CoA (e.g., 0, 5, 10, 20, 50, 100, 200 µM final concentration).
-
Add a fixed, saturating concentration of oxaloacetate (e.g., 500 µM final concentration).
-
Add a constant amount of citrate synthase to each well to initiate the reaction.
-
-
This compound Inhibition Assay (to determine Ki):
-
To a series of wells, add a fixed, non-saturating concentration of Acetyl-CoA (e.g., near the Km value).
-
Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM final concentration).
-
Add a fixed, saturating concentration of oxaloacetate.
-
Add a constant amount of citrate synthase to each well to initiate the reaction.
-
-
Measurement: Immediately after adding the enzyme, measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
For the Acetyl-CoA titration, plot V0 against Acetyl-CoA concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For the inhibition assay, plot V0 against this compound concentration and use appropriate kinetic models (e.g., Dixon plot, Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).
-
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to compare the ability of a HAT enzyme to utilize Acetyl-CoA versus this compound as an acyl donor. The assay can be performed using a radioactive or non-radioactive method[17][18][19][20][21][22][23]. Here, a non-radioactive, Western blot-based method is described.
Materials:
-
HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Recombinant histone H3 or H4 protein
-
Purified HAT enzyme (e.g., p300, GCN5)
-
Acetyl-CoA solution (10 mM in water)
-
This compound solution (10 mM in water)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody specific for acetylated lysine on the target histone
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:
-
Control (Acetyl-CoA): 1 µg histone, 1x HAT buffer, 100 µM Acetyl-CoA, and HAT enzyme.
-
Test (this compound): 1 µg histone, 1x HAT buffer, 100 µM this compound, and HAT enzyme.
-
Negative Control (No Acyl-CoA): 1 µg histone, 1x HAT buffer, and HAT enzyme.
-
Negative Control (No Enzyme): 1 µg histone, 1x HAT buffer, 100 µM Acetyl-CoA.
-
-
Incubation: Incubate the reactions at 30°C for 1 hour.
-
Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the specific histone acetylation mark.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Compare the intensity of the bands in the Acetyl-CoA and this compound lanes to assess the relative substrate efficiency. For a more quantitative analysis, a radioactive assay using [3H]- or [14C]-labeled Acetyl-CoA can be performed, followed by scintillation counting.
Visualizations
Caption: this compound acts as a competitive inhibitor of citrate synthase.
Caption: this compound is a poor substrate for histone acetyltransferases.
References
- 1. Citrate synthase - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 11. The Causes and Consequences of Nonenzymatic Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Citrate synthase activity [protocols.io]
- 14. content.abcam.com [content.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Pivaloyl-CoA and Butyryl-CoA Stability for Researchers and Drug Development Professionals
An objective comparison of the chemical and metabolic stability of Pivaloyl-CoA and Butyryl-CoA, supported by structural analysis and established biochemical principles. This guide provides insights for researchers in metabolism, drug discovery, and biotechnology.
This guide presents a comparative overview of this compound and Butyryl-CoA, two short-chain acyl-Coenzyme A (CoA) derivatives. While structurally similar, the key difference in their acyl group—a sterically hindered tertiary butyl group in this compound versus a linear butyl group in Butyryl-CoA—leads to significant variations in their chemical and metabolic stability. This comparison is crucial for researchers studying metabolic pathways, as well as for professionals in drug development utilizing pivalate-containing prodrugs.
Structural and Chemical Stability: The Impact of Steric Hindrance
This compound and Butyryl-CoA share the same Coenzyme A moiety but differ in their acyl component. This compound is the Coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid), while Butyryl-CoA is the thioester of butyric acid (butanoic acid).
The defining structural feature of this compound is the tertiary butyl group attached to the carbonyl carbon of the thioester linkage. This bulky group creates significant steric hindrance, physically obstructing the approach of nucleophiles, such as water, to the electrophilic carbonyl carbon. This steric protection is a well-established principle in organic chemistry that reduces the susceptibility of the thioester bond to hydrolysis. Consequently, this compound is predicted to exhibit greater chemical stability in aqueous environments compared to Butyryl-CoA, which lacks this steric shield.
| Feature | This compound | Butyryl-CoA |
| Molecular Formula | C26H44N7O17P3S | C25H42N7O17P3S |
| Acyl Group | Pivaloyl (tert-butyl) | Butyryl (n-butyl) |
| Predicted Chemical Stability | Higher due to steric hindrance | Lower |
| Susceptibility to Hydrolysis | Lower | Higher |
Metabolic Stability and Biological Roles
The metabolic fates of this compound and Butyryl-CoA are markedly different, reflecting their distinct origins and biological significance.
Butyryl-CoA is a central and highly conserved intermediate in several key metabolic pathways, including:
-
Fatty Acid β-Oxidation: It is a product of the breakdown of fatty acids with an even number of carbons.
-
Fatty Acid Biosynthesis: It serves as a building block for the elongation of fatty acid chains.
-
Amino Acid Catabolism: It is a product of the degradation of certain amino acids.
-
Fermentation: In some anaerobic microorganisms, it is a key intermediate in the production of butyrate.
Given its central role, Butyryl-CoA is readily metabolized by a host of enzymes, such as butyryl-CoA dehydrogenase, which catalyzes its conversion to crotonyl-CoA in the fatty acid oxidation pathway.
This compound , in contrast, is primarily considered a xenobiotic metabolite. It is not a natural intermediate in major metabolic pathways. Its formation in biological systems is most commonly associated with the administration of pivalate-containing prodrugs. These drugs are designed to release a pharmacologically active molecule and pivalic acid upon hydrolysis in the body. The pivalic acid is then activated to this compound.
The metabolic breakdown of this compound is limited due to the steric hindrance of the pivaloyl group, which makes it a poor substrate for many acyl-CoA dehydrogenases. The primary route for the elimination of pivalic acid from the body is through its conjugation with carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process can lead to a depletion of the body's carnitine stores, a clinically significant side effect of long-term therapy with pivalate-containing drugs.
The following diagram illustrates the differing metabolic contexts of this compound and Butyryl-CoA.
A Comparative Guide to Validating Novel Pivaloyl-CoA Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Pivaloyl-CoA is a coenzyme A derivative that plays a role as a xenobiotic metabolite.[1] The identification and validation of its interacting protein partners are crucial for understanding its biological functions and its implications in drug metabolism and development. This guide provides a comparative overview of key experimental methods for validating novel protein-Pivaloyl-CoA interactions, complete with quantitative data summaries, detailed protocols, and workflow visualizations to aid in experimental design and execution.
Comparison of Key Validation Techniques
The validation of a potential interaction between a protein and a small molecule like this compound requires robust biophysical and biochemical methods. Each technique offers distinct advantages and provides different types of data. The choice of method will depend on the specific research question, the properties of the protein of interest, and the required throughput.
| Method | Principle | Key Quantitative Data | Advantages | Limitations |
| Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" protein of interest is used to pull down its interacting partners ("prey") from a complex mixture, which are then identified by mass spectrometry.[2][3][4] | - Spectral counts- Peptide intensity/peak areas- Enrichment scores | - Unbiased discovery of interactors in a physiological context.[3]- Can identify entire protein complexes.[4]- Adaptable for quantitative and post-translational modification analysis.[5] | - May miss transient or weak interactions.[4]- Prone to false positives from non-specific binding.[4]- Does not directly measure binding affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand (this compound) binds to a protein.[6][7] | - Binding Affinity (KD)- Stoichiometry (n)- Enthalpy (ΔH)- Entropy (ΔS) | - Provides a complete thermodynamic profile of the interaction.[6][8][9]- Label-free and in-solution, requiring no modification of binding partners.[6][10]- Considered the "gold standard" for measuring binding affinity. | - Requires relatively large amounts of purified protein and ligand.- Low throughput.- May be challenging for very weak or very tight interactions. |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where a protein is immobilized.[11][12] | - Association rate (ka)- Dissociation rate (kd)- Binding Affinity (KD) | - Real-time kinetic data.[11][12]- High sensitivity, capable of detecting small molecule interactions.[12]- Label-free.[11][12] | - Immobilization of the protein may affect its conformation and activity.[13]- Can be prone to non-specific binding and bulk refractive index changes.[14]- Requires specialized equipment. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the potential biological context of a this compound interaction is essential for a comprehensive understanding.
Caption: A general workflow for the discovery and validation of novel this compound interacting proteins.
Caption: A hypothetical signaling cascade initiated by the binding of this compound to a novel interacting protein.
Detailed Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that interact with a specific "bait" protein in a cellular lysate.
Methodology:
-
Bait Protein Preparation:
-
Clone the gene of the putative this compound interacting protein into an expression vector containing an affinity tag (e.g., FLAG, HA, or Strep-tag).
-
Transfect the construct into a suitable cell line and select for stable expression.
-
-
Cell Lysis and Bait Capture:
-
Culture the cells to a sufficient density and treat with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with affinity beads (e.g., anti-FLAG agarose) to capture the bait protein and its interactors.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a competitive peptide or by changing the buffer conditions.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequences.
-
-
Data Analysis:
-
Search the fragmentation data against a protein database to identify the proteins in the sample.
-
Use quantitative information, such as spectral counts or peptide intensities, to determine which proteins are significantly enriched in the this compound treated sample compared to the control.[2]
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and a purified protein.[8][10]
Methodology:
-
Sample Preparation:
-
Express and purify the protein of interest to >95% purity.
-
Prepare a concentrated solution of this compound.
-
Dialyze both the protein and this compound against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Load the purified protein into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Acquisition and Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[6]
-
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics (on-rate and off-rate) and affinity of the interaction between this compound and a protein in real-time.[11][12]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified protein of interest onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.
-
-
SPR Experiment Setup:
-
Place the sensor chip in the SPR instrument.
-
Prime the system with running buffer to establish a stable baseline.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
The binding of this compound to the immobilized protein causes a change in the refractive index, which is detected by the instrument and reported in resonance units (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Alternatively, the KD can be determined by plotting the equilibrium binding response against the analyte concentration.
-
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Probing the Steric Frontiers of CoA-Dependent Enzyme Active Sites: A Comparative Guide to Pivaloyl-CoA and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular landscape of enzyme active sites necessitates a diverse toolkit of chemical probes to elucidate their structure, function, and potential as therapeutic targets. For the vast family of Coenzyme A (CoA)-dependent enzymes, which are central to myriad metabolic pathways, acyl-CoA thioesters serve as invaluable tools. This guide provides a comprehensive comparison of Pivaloyl-CoA, a unique probe bearing a sterically demanding tert-butyl group, with other commonly used acyl-CoA derivatives for characterizing enzyme active sites. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in selecting the appropriate probe for their specific scientific questions.
This compound: A Probe for Steric Hindrance
This compound, with its bulky pivaloyl group, is an exceptional tool for investigating the steric tolerance of the acyl-binding pocket within CoA-dependent enzymes. Its interaction, or lack thereof, can provide critical insights into the three-dimensional architecture of the active site. Unlike linear acyl-CoAs, the tetrahedral arrangement of the tert-butyl group of this compound imposes significant spatial constraints, making it a sensitive indicator of an enzyme's ability to accommodate branched or bulky substrates.
A prime example of its utility is in the study of coenzyme B12-dependent isomerases. Research has demonstrated that isobutyryl-CoA mutase (IcmF), an enzyme that typically interconverts isobutyryl-CoA and n-butyryl-CoA, can also catalyze the isomerization of isovaleryl-CoA to pivalyl-CoA, albeit with lower efficiency.[1] This indicates that the active site of IcmF possesses a degree of plasticity, but the bulky pivaloyl group presents a significant challenge.
Comparative Performance: this compound vs. Alternative Acyl-CoA Probes
The choice of an acyl-CoA probe is dictated by the specific enzymatic system and the research question. While this compound is excellent for probing steric limits, other acyl-CoAs with varying chain lengths, degrees of saturation, and branching patterns can reveal different aspects of active site chemistry.
| Probe | Primary Application | Target Enzyme Class (Example) | Key Performance Metric(s) | Reference(s) |
| This compound | Probing steric hindrance in the active site | Isomerases (Isobutyryl-CoA mutase) | Substrate for isomerization, albeit with lower efficiency compared to native substrates. | [1][2] |
| Acetyl-CoA | General substrate for many CoA-dependent enzymes | Acetyltransferases, Acyl-CoA carboxylases | Baseline for enzymatic activity and inhibition studies. | [3] |
| Propionyl-CoA | Substrate for specific carboxylases and synthetases | Propionyl-CoA carboxylase, Propionyl-CoA synthetase | Can act as a primer for fatty acid synthesis, leading to odd-numbered fatty acids. | [4] |
| Palmitoyl-CoA | Long-chain fatty acyl-CoA substrate/inhibitor | Acyl-CoA synthetases, Carnitine palmitoyltransferase I | Potent inhibitor of some enzymes, with IC50 values in the low micromolar range for certain lipoxygenases. | [5][6] |
| Oleoyl-CoA | Unsaturated long-chain fatty acyl-CoA substrate/inhibitor | Acyl-CoA synthetases, Lipoxygenases | Can exhibit different inhibitory profiles compared to its saturated counterpart (stearoyl-CoA). IC50 values in the low micromolar to sub-micromolar range for specific lipoxygenases. | [5][6] |
| Valproyl-CoA | Branched-chain inhibitor | Succinate:CoA ligases | Inhibits enzyme activity, with a more pronounced effect on the ATP-specific isoform. | [2] |
Quantitative Comparison of Enzyme Kinetics
The following table summarizes key kinetic parameters for enzymes interacting with this compound and other relevant acyl-CoA molecules. This data allows for a direct comparison of how these probes are processed by or inhibit their target enzymes.
| Enzyme | Probe/Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibition (IC50/Ki) | Reference(s) |
| Isobutyryl-CoA mutase fused (IcmF) from G. kaustophilus | Isovaleryl-CoA (to Pivalyl-CoA) | 62 ± 8 | 0.021 ± 0.004 | - | - | - | [1] |
| Isobutyryl-CoA mutase fused (IcmF) from G. kaustophilus | n-Butyryl-CoA | - | 3.25 ± 0.35 | - | - | - | [1] |
| Engineered IcmF (F598A mutant) | Isovaleryl-CoA | 21 ± 3 | - | 0.081 ± 0.003 | 3.9 x 103 | - | [2] |
| Wild-type IcmF | Isovaleryl-CoA | 62 ± 8 | - | 0.007 ± 0.001 | 1.1 x 102 | - | [2] |
| Human 5-Lipoxygenase (h5-LOX) | Palmitoyl-CoA (16:0) | - | - | - | - | IC50 = 3.3 ± 0.3 µM | [6] |
| Human 5-Lipoxygenase (h5-LOX) | Palmitoleoyl-CoA (16:1) | - | - | - | - | IC50 = 2.0 ± 0.4 µM | [6] |
| Human 12-Lipoxygenase (h12-LOX) | Oleoyl-CoA (18:1) | - | - | - | - | IC50 = 32 µM | [6] |
| Human 15-Lipoxygenase-2 (h15-LOX-2) | Oleoyl-CoA (18:1) | - | - | - | - | Ki = 82 ± 70 nM | [6] |
| Propionyl-CoA synthetase | Octanoate | - | - | - | - | Ki = 58 µM | [7] |
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized enzymatically or chemo-enzymatically for research purposes. A general chemo-enzymatic method adaptable for various acyl-CoAs, including this compound, is outlined below.[8][9]
Workflow for Chemo-Enzymatic Synthesis of Acyl-CoA
Caption: Chemo-enzymatic synthesis of this compound.
Protocol:
-
Activation of Pivalic Acid: Pivalic acid is activated using a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate (ECF) in an appropriate organic solvent (e.g., THF).
-
Coupling with Coenzyme A: The activated pivalic acid is then reacted with a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).
-
Purification: The resulting this compound is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.
Enzyme Assay for Isobutyryl-CoA Mutase Activity with Isovaleryl-CoA/Pivalyl-CoA
This protocol is adapted from studies on IcmF and can be used to measure the kinetics of this compound formation.[1]
Experimental Workflow for IcmF Assay
Caption: Workflow for IcmF enzymatic assay.
Detailed Method:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.5), MgCl₂, adenosylcobalamin (AdoCbl), and the substrate isovaleryl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the purified IcmF enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points and Quenching: At various time points, remove aliquots of the reaction and quench the reaction, for example, by adding a strong base like KOH.
-
Sample Preparation for Analysis:
-
Hydrolyze the acyl-CoA thioesters to their corresponding free acids.
-
Acidify the mixture and extract the free acids with an organic solvent like ethyl acetate.
-
-
Analysis: Analyze the extracted acids by gas chromatography (GC) to separate and quantify isovaleric acid and the product, pivalic acid.
General Spectrophotometric Assay for Acyl-CoA Inhibition Studies
This is a general protocol for determining the inhibitory potential of an acyl-CoA, such as this compound, on a CoA-dependent enzyme where the reaction can be coupled to a change in absorbance.
Logical Flow for Inhibition Assay
Caption: Logical flow for determining enzyme inhibition.
Procedure:
-
Assay Setup: Utilize a coupled enzyme system where the activity of the primary enzyme results in the oxidation or reduction of a chromophore, such as NADH or NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Components: The reaction mixture should contain buffer, the enzyme of interest, its substrates, the coupling enzyme(s), and necessary cofactors.
-
Inhibitor Addition: Perform a series of assays with varying concentrations of the potential inhibitor (e.g., this compound).
-
Data Acquisition: Measure the initial rate of the reaction for each inhibitor concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform kinetic analyses at multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound serves as a highly specific probe for investigating the steric constraints of CoA-dependent enzyme active sites. Its utility is particularly evident in studies of enzymes that can accommodate branched-chain acyl-CoAs. By comparing the kinetic data obtained with this compound to that of other acyl-CoA molecules, researchers can gain a more complete picture of the active site's architecture and substrate specificity. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and enzymatic analysis of this compound and its alternatives, enabling a more rational approach to probing the fascinating world of CoA-dependent enzymes.
References
- 1. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered and Native Coenzyme B12-dependent Isovaleryl-CoA/Pivalyl-CoA Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of hepatic propionyl-CoA synthetase activity by organic acids. Reversal of propionate inhibition of pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pivaloyl-CoA: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to proper chemical handling protocols are paramount. This guide provides essential safety and logistical information for the proper disposal of Pivaloyl-CoA. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A laboratory coat must be worn.
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[4][5]
Waste Disposal Workflow
The recommended approach for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, which is a common strategy for the disposal of CoA esters.[5]
Experimental Protocol for Chemical Deactivation:
-
Preparation: In a certified chemical fume hood, place the waste solution containing this compound into a suitable beaker or flask equipped with a magnetic stir bar.
-
Alkaline Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the waste. It is recommended to add the NaOH solution in a 1:1 volume ratio to the waste to ensure the pH is sufficiently high for hydrolysis to occur.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete hydrolysis of the thioester bond.
-
Neutralization: After hydrolysis, the solution will be basic. Carefully neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using pH paper or a pH meter until it is within the neutral range (pH 5.5 - 9.0).[6] This step is crucial as corrosive waste must be neutralized before disposal.[6]
-
Final Disposal: Once neutralized, the solution can be transferred to a clearly labeled hazardous waste container.[4][5] The container should be sealed and stored in a designated secondary containment area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal by a certified hazardous waste management provider.[4][5]
Data Presentation: Hazard Profile and Safety Measures
Since specific quantitative disposal data for this compound is not available, the following table summarizes the potential hazards based on the related compound Pivaloyl Chloride and outlines the necessary safety precautions.
| Hazard Category | Description | Recommended Precautions |
| Flammability | Assumed to be flammable based on Pivaloyl Chloride, which is a highly flammable liquid and vapor.[1][2][3][7] | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools.[2][8] |
| Corrosivity | Assumed to be corrosive. Pivaloyl Chloride causes severe skin burns and eye damage.[1][2][3][7] | Wear appropriate PPE, including gloves, goggles, and a lab coat.[1][3] Handle in a chemical fume hood.[4][5] |
| Reactivity | Pivaloyl Chloride reacts violently with water.[1] The thioester bond in this compound can be hydrolyzed. | Avoid contact with water during storage.[1] Store in a cool, dry, and well-ventilated place.[1][9] |
| Toxicity | Pivaloyl Chloride is harmful if swallowed and fatal if inhaled.[1][2][3][7] | Do not breathe vapors or mist.[1] Ensure adequate ventilation.[1] |
This compound Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. spanlab.in [spanlab.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. kscl.co.in [kscl.co.in]
- 9. download.basf.com [download.basf.com]
Essential Safety and Logistical Information for Handling Pivaloyl-CoA
For researchers, scientists, and drug development professionals, the safe and efficient handling of Pivaloyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure laboratory safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is a non-commercially available research biochemical and, as such, does not have a specific Safety Data Sheet (SDS). However, by examining related compounds, a robust safety profile can be constructed. The pivaloyl group, present in Pivaloyl chloride, suggests that this compound may be flammable and corrosive. The Coenzyme A (CoA) moiety, as seen in the SDS for Coenzyme A and Acetyl-CoA, indicates that the compound may cause skin, eye, and respiratory irritation. Therefore, a cautious approach combining handling procedures for both reactive and irritant biochemicals is essential.
Summary of Potential Hazards:
| Hazard Class | Potential Effects | Source of Information |
| Flammability | May be flammable. | Inferred from Pivaloyl chloride SDS. |
| Corrosivity | May be corrosive. | Inferred from Pivaloyl chloride SDS. |
| Irritation | May cause skin, eye, and respiratory tract irritation. | Based on Coenzyme A and Acetyl-CoA SDS. |
| Reactivity | Potential for reactivity with certain materials. | General precaution for acyl-CoA compounds. |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Nitrile gloves | Provides protection against splashes and incidental contact. Double gloving is recommended for extended handling. |
| Body | Laboratory coat | Protects skin and personal clothing from spills. A flame-retardant lab coat should be considered. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from splashes and aerosols. |
| Face | Face shield (in addition to safety glasses/goggles) | Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Protocols
Adherence to strict operational protocols is critical for both safety and experimental success. This compound is likely supplied as a lyophilized powder and may be air-sensitive.
Protocol for Handling Lyophilized this compound:
-
Preparation:
-
Work within a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Have all necessary PPE donned correctly before handling the compound.
-
-
Weighing the Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the vial in the controlled environment of the fume hood or glove box.
-
Use an anti-static weighing dish and appropriate spatulas to weigh the desired amount of powder.
-
Avoid creating dust. If any powder becomes airborne, ensure the fume hood sash is at the appropriate height to contain it.
-
-
Dissolving the Powder:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex the solution to dissolve the powder completely. Sonication may be used if necessary, but care should be taken to avoid heating the sample.
-
Once dissolved, the solution should be kept on ice or at the recommended storage temperature.
-
Workflow for Handling this compound:
Caption: Workflow for the safe handling and preparation of this compound solutions.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound Powder | Labeled hazardous chemical waste container. | Treat as hazardous chemical waste. The container should be clearly labeled with the chemical name and associated hazards. Arrange for pickup by the institution's environmental health and safety (EHS) office. |
| This compound Solutions | Labeled hazardous chemical waste container. | Do not pour down the drain. Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used. Arrange for pickup by EHS. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Biohazardous waste or solid chemical waste container. | Dispose of in a designated container for solid chemical waste. If the labware is also contaminated with biological material, it should be disposed of in a biohazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Solid waste container. | Dispose of in the regular solid waste stream unless grossly contaminated. If grossly contaminated, dispose of as chemical waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact EHS.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
